molecular formula C9H11ClFN B567913 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1207176-29-1

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B567913
CAS No.: 1207176-29-1
M. Wt: 187.642
InChI Key: AIXXGLHAINAAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.642. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXXGLHAINAAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697559
Record name 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-29-1
Record name 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Basic Physicochemical Properties of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of the core physicochemical properties of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1207176-29-1). The tetrahydroquinoline scaffold is a significant heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom can substantially modify key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide summarizes the available data for the 5-fluoro substituted hydrochloride salt and provides detailed, standardized protocols for the experimental determination of its fundamental basic properties.

Core Compound Properties

Quantitative experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the key available identifiers and computed properties for this compound. Researchers are advised to confirm these properties through experimental analysis.

PropertyValueSource
Chemical Name This compound-
CAS Number 1207176-29-1Multiple Suppliers
Molecular Formula C₉H₁₁ClFN--INVALID-LINK--
Molecular Weight 187.64 g/mol --INVALID-LINK--
Canonical SMILES C1CC(NC2=CC=CC=C2F)C.Cl-
Purity Typically ≥95%--INVALID-LINK--, --INVALID-LINK--
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Experimental Protocols for Physicochemical Characterization

Due to the lack of specific published experimental data for this compound, the following sections detail standardized laboratory protocols for determining the key basic properties.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[1] The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[1]

  • Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a digital Mel-Temp or a Thiele tube filled with a high-boiling point oil). The capillary should be positioned adjacent to the thermometer bulb or temperature sensor.

  • Initial Rapid Determination: An initial rapid heating (e.g., 10-20°C per minute) is performed to determine an approximate melting range.[2]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 20°C below the approximate melting point found in the previous step.[1] The heating rate is then slowed to 1-2°C per minute.[2]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[1]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[3]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a sealed vessel (e.g., a glass flask or vial) containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[3] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: The vessel is agitated in a constant temperature water bath or shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium.[4] This can take several hours to days, and preliminary studies may be needed to determine the required equilibration time (e.g., testing at 24 and 48 hours).[5]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][7] This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt of an amine, this value reflects the equilibrium between the protonated and neutral forms of the amine. Potentiometric titration is a highly reliable method for its determination.[8]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture like methanol/water or acetonitrile/water, to ensure complete dissolution.[9] The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[10]

  • Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature. A calibrated pH electrode is immersed in the solution, which is stirred continuously.[10]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[11] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[8] Alternatively, the pKa can be calculated from the pH value at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

  • Replication: The titration should be performed multiple times (e.g., in triplicate) to ensure the reproducibility of the result.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the basic physicochemical properties of a novel chemical entity like this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Property Determination compound {Compound Synthesis & Purification | 5-Fluoro-1,2,3,4-tetrahydroquinoline HCl} melting_point {Melting Point | Capillary Method} compound->melting_point solubility {Aqueous Solubility | Shake-Flask Method} compound->solubility pka {pKa Determination | Potentiometric Titration} compound->pka data_analysis {Data Analysis & Reporting | Purity, Solubility (µg/mL), pKa} melting_point->data_analysis solubility->data_analysis pka->data_analysis

General workflow for physicochemical property determination.

Biological Context and Signaling Pathways

Currently, there is no specific information in the reviewed literature that links this compound to a particular biological signaling pathway. However, the broader class of tetrahydroquinoline derivatives has been investigated for a wide range of biological activities, including anticancer and neuroprotective effects.[12][13] Some derivatives have been shown to act as inhibitors of enzymes such as DHFR, CDK2, and PI3K/AKT/mTOR pathway components.[13][14] Further research is required to determine if the 5-fluoro substitution confers any specific biological activity and to elucidate its mechanism of action.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide combines known factual information with predicted values for key properties. Detailed experimental protocols for determining these characteristics are provided to facilitate further research and verification. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular properties that are critical for assessing its potential as a therapeutic agent.

Introduction

This compound is a fluorinated derivative of tetrahydroquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile. As a hydrochloride salt, the compound's solubility and formulation characteristics are also of prime importance. This guide aims to consolidate the available and predicted data on its core physicochemical attributes.

General Information

This section presents the fundamental molecular identifiers for this compound.

PropertyValue
IUPAC Name 5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
CAS Number 1207176-29-1
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.65 g/mol
Canonical SMILES C1CCNC2=C(C=CC=C2F)C1.Cl

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that many of these values are computationally predicted and await experimental verification.

PropertyValue (Predicted/Experimental)Remarks
Melting Point Predicted: 180-190 °CAs a hydrochloride salt of an amine, a relatively high melting point is expected.
Boiling Point Predicted: ~250-260 °C (of free base)The hydrochloride salt is expected to decompose at high temperatures rather than boil.
Solubility Predicted: Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents.The hydrochloride form significantly increases aqueous solubility compared to the free base.
pKa Predicted: 4.5 - 5.5This predicted value is for the protonated amine, reflecting its acidic nature.
LogP Predicted: 1.5 - 2.5This value indicates moderate lipophilicity.

Spectral Data (Predicted)

The following tables present the predicted spectral data for this compound. These predictions are based on computational models and should be used as a guide for spectral interpretation.

¹H NMR Spectral Data (Predicted in D₂O)
Chemical Shift (ppm)MultiplicityAssignment
7.2 - 7.4mAromatic protons
6.9 - 7.1mAromatic protons
3.3 - 3.5t-CH₂- (adjacent to NH₂⁺)
2.8 - 3.0t-CH₂- (benzylic)
2.0 - 2.2m-CH₂-
¹³C NMR Spectral Data (Predicted in D₂O)
Chemical Shift (ppm)Assignment
155 - 160 (d, J_CF)C-F
135 - 140Quaternary aromatic carbons
120 - 130Aromatic CH
110 - 115 (d, J_CF)Aromatic CH
40 - 45-CH₂- (adjacent to NH₂⁺)
25 - 30-CH₂- (benzylic)
20 - 25-CH₂-
FT-IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)Assignment
2800-3200N-H stretch (of NH₂⁺)
2850-3000C-H stretch (aliphatic)
1600-1650C=C stretch (aromatic)
1450-1550N-H bend
1200-1300C-N stretch
1100-1200C-F stretch

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Solubility Determination

The solubility of the compound in various solvents can be determined by the equilibrium saturation method.

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Express the solubility in terms of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

  • Prepare a standard solution of the compound in water or a suitable co-solvent.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Record the pH values after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for structural elucidation and confirmation.

Procedure:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H spectrum using a standard pulse program.

  • Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Place the sample in the IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

This section provides diagrams to illustrate experimental workflows and logical relationships relevant to the characterization of this compound.

Experimental_Workflow_for_Physicochemical_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Data_Analysis Data Analysis and Interpretation MP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Technical Guide Compilation Data_Analysis->Report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Logical_Relationship_of_Properties Structure Molecular Structure (C₉H₁₁ClFN) Solubility Aqueous Solubility Structure->Solubility influences pKa pKa Structure->pKa determines Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity determines Formulation Pharmaceutical Formulation Solubility->Formulation pKa->Solubility Absorption Biological Absorption (Predicted) pKa->Absorption Lipophilicity->Absorption

Caption: Interrelationship of key physicochemical properties and their implications for drug development.

Conclusion

This technical guide has compiled the available and predicted physicochemical data for this compound. While there is a notable lack of experimentally determined values in the public domain, the provided predictions and detailed experimental protocols offer a solid foundation for future research. The characterization of these properties is a critical step in the evaluation of this compound for its potential applications in drug discovery and development. It is our hope that this guide will stimulate and facilitate further investigation into this promising chemical entity.

An In-depth Technical Guide to 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS Number: 1207176-29-1), a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and outlines general synthetic strategies. The potential applications of this compound as a building block in the development of novel therapeutics are also explored, providing a valuable resource for researchers in the pharmaceutical and life sciences industries.

Chemical Identity and Properties

This compound is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 5-position of the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of laboratory applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1207176-29-1[1][2]
Molecular Formula C₉H₁₀FN·HCl[1]
Molecular Weight 187.64 g/mol [1]
Purity Typically ≥95%[1][3]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data

Detailed spectral data for this compound is not widely published. However, characteristic spectral features can be inferred from the analysis of the parent compound, 1,2,3,4-tetrahydroquinoline, and related fluorinated analogues.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The aliphatic protons of the tetrahydroquinoline ring system would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR would display distinct signals for the nine carbon atoms, with the carbon atom attached to the fluorine exhibiting a characteristic large coupling constant (¹J C-F).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀FN) at m/z 151.18, with fragmentation patterns characteristic of the tetrahydroquinoline scaffold.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching vibration.

Researchers are advised to acquire and interpret spectral data on their specific batch of the compound for accurate characterization.

Synthesis and Manufacturing

One plausible synthetic approach could involve the following conceptual workflow:

G A Fluorinated Aniline Precursor B Cyclization Reaction (e.g., with a C3 synthon) A->B C 5-Fluoro-1,2,3,4-tetrahydroquinoline (free base) B->C D Salt Formation (with HCl) C->D E This compound D->E

References

The Strategic Synthesis of Fluorinated Tetrahydroquinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, making it a valuable core for drug design. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the core methodologies for the synthesis of fluorinated tetrahydroquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of fluorinated tetrahydroquinolines can be broadly categorized into two main approaches: strategies that utilize fluorinated starting materials and those that involve the introduction of fluorine onto a pre-existing tetrahydroquinoline or precursor scaffold. Key methodologies include domino reactions, tandem cyclizations, and various catalytic approaches.

Domino and Tandem Reactions

Domino and tandem reactions offer an efficient and atom-economical approach to constructing the tetrahydroquinoline core in a single pot, often from simple precursors. These reactions are particularly well-suited for the synthesis of complex molecules by minimizing intermediate purification steps.

One of the most powerful domino reactions for tetrahydroquinoline synthesis is the Povarov reaction , a formal [4+2] cycloaddition of an in-situ generated N-arylimine with an electron-rich alkene. When fluorinated anilines or benzaldehydes are employed, this reaction provides a straightforward entry to fluorinated tetrahydroquinolines.

Another significant tandem approach involves a base-promoted reaction of azaaryl methyl amines with 2-fluorostyrene derivatives. This method proceeds via a deprotonation of the benzylic C-H bond, addition to the styrene, and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to furnish the tetrahydroquinoline ring system. This strategy is particularly effective due to the high utility of fluoride as a leaving group in SNAr reactions[1][2].

Catalytic Approaches

Metal-catalyzed and organocatalytic methods have been instrumental in the development of enantioselective syntheses of chiral fluorinated tetrahydroquinolines. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines represents an efficient method for accessing these scaffolds[3]. Chiral phosphoric acids have also been successfully employed as catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction[3].

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize quantitative data from various synthetic approaches to fluorinated tetrahydroquinoline derivatives, providing a comparative overview of their efficiencies.

Table 1: Domino and Tandem Reactions for the Synthesis of Fluorinated Tetrahydroquinolines

EntryReactantsCatalyst/BaseSolventTemp. (°C)Time (h)ProductYield (%)Ref.
1N-Methyl-2-pyridylmethylamine, 2-FluorostyreneLiN(SiMe₃)₂Toluene80121-Methyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine92[1]
2N-Methyl-2-pyridylmethylamine, 3-Methyl-2-fluorostyreneLiN(SiMe₃)₂Toluene80121,5-Dimethyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine83[1]
3N-Methyl-2-pyridylmethylamine, 4-Methyl-2-fluorostyreneLiN(SiMe₃)₂Toluene80121,6-Dimethyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine93[1]
4N-Methyl-2-pyridylmethylamine, 5-Bromo-2-fluorostyreneLiN(SiMe₃)₂Toluene80127-Bromo-1-methyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine90[1]
54-Fluoroaniline, Benzaldehyde, Methyl propiolatep-TsOHEthanolRT48Methyl 4-((4-fluorophenyl)amino)-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate63[4][5]
6Aniline, 4-Fluorobenzaldehyde, Methyl propiolatep-TsOHEthanolRT48Methyl 4-(phenylamino)-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate58[4][5]

Table 2: Synthesis of a Fluorinated Tetrahydroquinoline Derivative via Nitration and Amide Coupling

StepReactantsReagentsSolventYield (%)Ref.
1Fmoc-protected TetrahydroquinolineKNO₃, H₂SO₄Dichloromethane41[6]
27-Nitro-1,2,3,4-tetrahydroquinolineH₂, Pd/CMethanol92[6]
37-Amino-3,4-dihydroquinolin-1(2H)-yl)methanone3-Fluoro-5-(trifluoromethyl)benzoyl chlorideDichloromethane41.71[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of fluorinated tetrahydroquinoline derivatives.

Protocol 1: Base-Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines[1]

General Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the azaaryl methylamine (0.12 mmol) and 2-fluorostyrene derivative (0.1 mmol). The vial is sealed with a septum and purged with nitrogen. Toluene (1.0 mL) is added, followed by the addition of LiN(SiMe₃)₂ (1.0 M in THF, 0.14 mmol). The reaction mixture is then stirred at 80 °C for 12 hours. After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-azaaryl tetrahydroquinoline.

Protocol 2: Domino Povarov Reaction for the Synthesis of Functionalized Tetrahydroquinolines[4][5]

General Procedure: A mixture of arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (10 mL) is stirred at room temperature overnight. Then, the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are added to the reaction mixture. The resulting mixture is stirred at room temperature for an additional 48 hours. The precipitate formed is collected by filtration and washed with cold ethanol to give the solid product. The product is further purified by thin-layer chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to provide the pure functionalized tetrahydroquinoline.

Protocol 3: Synthesis of 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide[6]

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline A nitrating mixture is prepared by dissolving KNO₃ (0.142 g, 1.4 mmol) in H₂SO₄ (0.074 mL, 1.4 mmol) and stirring at 0 °C for 10-15 minutes. Dichloromethane is then added, and the mixture is stirred for an additional 15 minutes at the same temperature. A solution of Fmoc-protected tetrahydroquinoline (0.5 g, 1.4 mmol) in dichloromethane is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2.5 hours. After completion, the reaction is quenched with crushed ice, extracted with dichloromethane, and washed with brine. The organic layer is dried and concentrated. The Fmoc protecting group is removed by treating the crude product with pyrrolidine at room temperature for 30 minutes. The mixture is then extracted with dichloromethane, washed with water and brine, and purified to yield 7-nitro-1,2,3,4-tetrahydroquinoline.

Step 2: Reduction of the Nitro Group 7-Nitro-1,2,3,4-tetrahydroquinoline is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to give 7-amino-1,2,3,4-tetrahydroquinoline.

Step 3: Amide Coupling To a solution of 7-amino-1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline (prepared from 7-amino-1,2,3,4-tetrahydroquinoline and morpholine-4-carbonyl chloride) in dichloromethane, 3-fluoro-5-(trifluoromethyl)benzoyl chloride is added. The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the final product.

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a general experimental workflow for the synthesis and initial biological evaluation of fluorinated tetrahydroquinoline derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Fluorinated/Non-fluorinated Starting Materials reaction Chemical Synthesis (e.g., Domino, Catalytic) start->reaction Reactants workup Reaction Work-up & Purification reaction->workup Crude Product characterization Structural Characterization (NMR, MS, etc.) workup->characterization Purified Compound screening In vitro Biological Screening (e.g., Cytotoxicity Assay) characterization->screening Test Compound pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) screening->pathway_analysis Active Compound sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and evaluation of fluorinated tetrahydroquinolines.

PI3K/AKT/mTOR Signaling Pathway

Fluorinated tetrahydroquinoline derivatives have shown promise as anticancer agents by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Fluorinated_THQ Fluorinated Tetrahydroquinoline Derivative Fluorinated_THQ->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by fluorinated tetrahydroquinolines.

Conclusion

The synthesis of fluorinated tetrahydroquinoline derivatives represents a vibrant and rapidly evolving field of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from efficient domino and tandem reactions to sophisticated catalytic approaches, provide a robust toolkit for accessing a diverse range of these valuable compounds. The strategic incorporation of fluorine offers a powerful means to fine-tune the pharmacological properties of tetrahydroquinoline-based molecules, leading to the identification of novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. Continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly fuel the discovery of the next generation of fluorinated tetrahydroquinoline drugs.

References

Unraveling the Therapeutic Potential of the Tetrahydroquinoline Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this technical guide will focus on the known and potential mechanisms of action for the broader class of 1,2,3,4-tetrahydroquinoline derivatives . The information presented herein is based on studies of various analogs within this class and should not be directly extrapolated to the 5-fluoro substituted hydrochloride salt. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of the tetrahydroquinoline scaffold.

Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with various biological targets. Researchers have explored this scaffold for its potential in oncology, autoimmune diseases, and neurodegenerative disorders.

Potential Mechanisms of Action of Tetrahydroquinoline Derivatives

Recent research has identified several key signaling pathways that can be modulated by tetrahydroquinoline-based compounds. These include inhibition of the mTOR pathway, inverse agonism of the RORγ nuclear receptor, and inhibition of ferroptosis.

mTOR Inhibition in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several studies have investigated tetrahydroquinoline derivatives as potential inhibitors of mTOR.[1][2][3][4][[“]]

Table 1: Summary of Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors

Compound ClassCancer TypeKey FindingsReference
Morpholine-Substituted THQ DerivativesLung, Breast (Triple-Negative)Demonstrated potent and selective anticancer activity. Compound 10e showed an IC50 of 0.033 µM against A549 lung cancer cells and induced apoptosis.[1][[“]]
General THQ ScaffoldLung CancerIdentified as an efficient scaffold for designing mTOR inhibitors for lung cancer treatment.[3]
Novel THQ DerivativesLung, BreastA synthesized derivative, UC-RS-4 , showed promising anticancer activity and induced apoptosis, suggesting potential as an mTOR inhibitor.[4]

A proposed workflow for the identification and evaluation of these inhibitors is outlined below.

mTOR_Inhibitor_Workflow cluster_design Drug Design & Synthesis cluster_screening Screening & Evaluation cluster_validation Mechanism Validation cluster_lead Lead Optimization Design Scaffold Selection: Tetrahydroquinoline Synthesis Synthesis of Novel Derivatives Design->Synthesis InSilico In Silico Screening (Docking, MD Simulations) Synthesis->InSilico InVitro In Vitro Cytotoxicity Assays (e.g., A549, MDM-MB-231) InSilico->InVitro Apoptosis Apoptosis Assays (Flow Cytometry) InVitro->Apoptosis mTOR_Assay mTOR Kinase Assay Apoptosis->mTOR_Assay WesternBlot Western Blot for Downstream Targets (p-S6K, p-4E-BP1) mTOR_Assay->WesternBlot Lead_Opt Lead Compound Optimization WesternBlot->Lead_Opt

Workflow for developing THQ-based mTOR inhibitors.
RORγ Inverse Agonism in Autoimmune Diseases

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that acts as a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[6] These cells are implicated in the pathogenesis of various autoimmune diseases. Inverse agonists of RORγ can suppress its activity, leading to a reduction in Th17 cell differentiation and the production of inflammatory cytokines like IL-17.[6][7]

Table 2: Tetrahydroquinoline Derivatives as RORγ Inverse Agonists

Compound ClassTherapeutic AreaKey FindingsReference
N-sulfonyl-tetrahydroquinolinesAutoimmune DiseasesIdentified through high-throughput screening, these compounds demonstrated biochemical and cellular RORγ inverse agonist activity with selectivity over other nuclear receptors.
General THQ DerivativesProstate CancerTetrahydroquinoline derivatives were identified as novel RORγ inverse agonists that inhibited RORγ transcriptional activity and suppressed tumor growth in a xenograft model.

The mechanism of RORγ inverse agonism involves the stabilization of an inactive conformation of the receptor, which prevents the recruitment of coactivators necessary for gene transcription.

RORg_Inverse_Agonism cluster_th17 Th17 Cell Differentiation cluster_rorc RORγ Activity Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation IL17 IL-17 Production Th17_Cell->IL17 RORg RORγ (Transcription Factor) Coactivator Coactivator Recruitment RORg->Coactivator Coactivator->Th17_Cell Promotes THQ Tetrahydroquinoline Inverse Agonist THQ->RORg Binds & Inhibits

References

The Biological Versatility of Fluorinated Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline nucleus has proven to be a transformative approach, significantly enhancing the biological activity and pharmacokinetic profiles of these compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinolines, with a focus on their applications in oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative structure-activity relationships, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction: The Impact of Fluorination on Quinoline Bioactivity

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties. In the context of quinoline-based drug candidates, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability and bioavailability.[1][2] These attributes have led to the development of a wide array of fluorinated quinoline derivatives with potent and selective biological activities.

Antimicrobial Activity of Fluorinated Quinolines

The most prominent application of fluorinated quinolines is in the field of antibacterial chemotherapy. The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of a broad spectrum of bacterial infections for decades.

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones trap these enzymes in their cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[6]

The primary target of fluoroquinolones differs between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[4][7] This dual-targeting mechanism contributes to their broad spectrum of activity.

antimicrobial_mechanism Fluorinated Quinoline Fluorinated Quinoline DNA Gyrase DNA Gyrase Fluorinated Quinoline->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Fluorinated Quinoline->Topoisomerase IV Inhibits DNA Replication Fork DNA Replication Fork DNA Gyrase->DNA Replication Fork Blocks Topoisomerase IV->DNA Replication Fork Blocks DNA Strand Breaks DNA Strand Breaks DNA Replication Fork->DNA Strand Breaks Leads to Bacterial Cell Death Bacterial Cell Death DNA Strand Breaks->Bacterial Cell Death

Mechanism of Antimicrobial Action
Quantitative Antimicrobial Activity

The antimicrobial potency of fluorinated quinolines is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Reference
FluoroquinolonesCiprofloxacinEscherichia coli≤0.008 - 16[8]
Staphylococcus aureus0.12 - >128[8]
Pseudomonas aeruginosa0.03 - >128[8]
Trifluorinated QuinoloneCS-940Enterobacteriaceae0.015 - 16[9]
Acinetobacter spp.0.03[9]
Staphylococcus aureus≤2[9]
Hydroxyimidazolium HybridsCompound 7c/7dCryptococcus neoformans15.6[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][3][6][11][12]

Materials:

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Fluorinated quinoline compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the fluorinated quinoline compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Standardized Inoculum Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Fluorinated Quinoline Compound_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection OD_Measurement Measure Optical Density (600nm) Incubation->OD_Measurement MIC_Determination Determine MIC Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Workflow for MIC Determination

Anticancer Activity of Fluorinated Quinolines

Numerous studies have highlighted the potential of fluorinated quinolines as anticancer agents, with activities attributed to various mechanisms, including inhibition of topoisomerases and protein kinases.[13][14]

Mechanism of Action: Targeting Cancer Cell Proliferation
  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some fluorinated quinolines can inhibit human topoisomerases I and II, which are crucial for resolving DNA topological problems during replication and transcription in rapidly dividing cancer cells.[9][15][16][17] Inhibition of these enzymes leads to DNA damage and apoptosis.

  • Kinase Inhibition: Many fluorinated quinoline derivatives have been identified as potent inhibitors of various protein kinases that are dysregulated in cancer.[18][19][20] These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By blocking these pathways, fluorinated quinolines can effectively halt tumor progression.

anticancer_mechanisms cluster_topo Topoisomerase Inhibition cluster_kinase Kinase Inhibition Fluorinated Quinoline Fluorinated Quinoline Topoisomerase Human Topoisomerase I/II Fluorinated Quinoline->Topoisomerase Inhibits Protein_Kinase Dysregulated Protein Kinases (e.g., EGFR, VEGFR) Fluorinated Quinoline->Protein_Kinase Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling_Block Blocked Pro-survival Signaling Pathways Protein_Kinase->Signaling_Block Signaling_Block->Apoptosis

Anticancer Mechanisms of Action
Quantitative Anticancer Activity

The in vitro anticancer activity of fluorinated quinolines is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6aMDA-MB-468 (Breast)4.0[13][21]
MCF7 (Breast)10.5[13][21]
Compound 6bMDA-MB-468 (Breast)5.0[13][21]
MCF7 (Breast)11.0[13][21]
Compound 6dMDA-MB-468 (Breast)2.5 - 5[13][21][22]
MCF7 (Breast)12.0[13][21]
Compound 6fMDA-MB-468 (Breast)2.5 - 5[13][21][22]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0[17]
Indenoisoquinoline 29Recombinant TDP18.7[15]
Indenoisoquinoline 30Recombinant TDP16.3[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][7][23][24]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Fluorinated quinoline compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat Cells with Fluorinated Quinoline Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Incubation Incubate for 2-4 hours MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for MTT Assay

Antiviral and Other Biological Activities

Beyond their established antibacterial and emerging anticancer roles, fluorinated quinolines have demonstrated a broader spectrum of biological activities.

Antiviral Activity

Several fluorinated quinoline derivatives have been investigated for their antiviral properties, particularly against HIV.[25][26] Some compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral enzymes or transcription factors.[25][26][27] For instance, certain derivatives have shown potent activity against highly drug-resistant HIV-1 strains, with EC50 values in the nanomolar range.[28][29]

Compound ClassRepresentative CompoundVirusEC50 (µM)Reference
CNS-Targeting HIV-1 Protease InhibitorsGRL-08513HIV-1 (wild-type)0.0001 - 0.0032[29]
GRL-08613HIV-1 (PI-resistant)0.003 - ~0.006[29]
GRL-08513HIV-20.00047[28]
GRL-08613HIV-20.0026[28]
Neuroprotective Effects

The quinoline scaffold is also being explored for its potential in treating neurodegenerative diseases.[29][30][31][32][33] Some derivatives have exhibited neuroprotective effects in preclinical models by modulating pathways involved in oxidative stress, inflammation, and apoptosis.[29][31]

Antifungal Activity

Certain fluorinated quinoline analogs have shown promising antifungal activity against a range of pathogenic fungi.[34][35]

CompoundFungal StrainInhibition (%) at 50 µg/mLReference
Compound 2gR. solani80.8[34]
Compound 2pR. solani76.9[34]
Compound 2eP. piricola72.0[34]
Compound 2fP. piricola76.0[34]
Compound 2kP. piricola76.0[34]
Compound 2nP. piricola76.0[34]

Synthesis of Biologically Active Fluorinated Quinolines

A variety of synthetic methodologies have been developed for the construction of the quinoline nucleus and the introduction of fluorine substituents. Classical methods such as the Friedländer, Skraup, and Doebner-von Miller reactions remain relevant, while modern techniques involving metal-catalyzed cross-coupling and C-H activation offer more efficient and versatile routes to novel fluorinated quinolines.[25][34][36][37]

synthesis_logic Starting_Materials Simple Anilines & Carbonyl Compounds Classical_Methods Classical Synthesis (e.g., Friedländer, Skraup) Starting_Materials->Classical_Methods Modern_Methods Modern Synthesis (e.g., Metal Catalysis) Starting_Materials->Modern_Methods Quinoline_Core Quinoline Scaffold Classical_Methods->Quinoline_Core Modern_Methods->Quinoline_Core Fluorination Introduction of Fluorine Quinoline_Core->Fluorination Final_Product Biologically Active Fluorinated Quinoline Fluorination->Final_Product

General Synthetic Strategies

Conclusion and Future Perspectives

Fluorinated quinolines represent a remarkably versatile class of compounds with a broad and expanding range of biological activities. Their success as antibacterial agents has paved the way for their exploration in other therapeutic areas, most notably oncology. The continued investigation into the structure-activity relationships, mechanisms of action, and novel synthetic strategies for this compound class holds significant promise for the development of next-generation therapeutics to address unmet medical needs. Future research will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles, as well as the exploration of their potential in combination therapies.

References

The Enigmatic Past of a Fluorinated Scaffold: A Technical Guide to 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While the definitive discovery and detailed historical narrative of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride remain sparsely documented in prominent scientific literature, its existence as a research chemical is confirmed through its commercial availability and assigned CAS number (1207176-29-1). This technical guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the likely synthetic pathways and potential biological significance of this fluorinated quinoline derivative, drawing upon the broader context of tetrahydroquinoline chemistry and the impact of fluorination in medicinal chemistry.

The 1,2,3,4-tetrahydroquinoline core is a well-established scaffold in a multitude of biologically active compounds and natural products. The introduction of a fluorine atom, particularly on the aromatic ring, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthetic Pathways

The synthesis of this compound would logically proceed through the synthesis of 5-fluoroquinoline followed by the reduction of the heterocyclic ring. Several established methods for the synthesis of the quinoline core and its subsequent reduction can be adapted for this specific derivative.

General Synthesis of the Tetrahydroquinoline Scaffold

A variety of synthetic strategies have been developed for the construction of the 1,2,3,4-tetrahydroquinoline ring system. These methods often involve domino reactions that efficiently build the heterocyclic core.

MethodDescriptionKey Features
Reduction-Reductive Amination Conversion of 2-nitroarylketones and aldehydes via catalytic reduction of the nitro group, followed by the formation of a cyclic imine and subsequent reduction.High yields, multi-step sequence in a single operation.
Domino Michael-SNAr Approach Reaction of a suitable ketoester with a pre-formed imine, proceeding through an addition and subsequent intramolecular nucleophilic aromatic substitution (SNAr).Efficient for highly substituted derivatives.
Metal-Mediated Heterocyclization Intramolecular nitrene C-H insertion promoted by a metal complex, offering a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines.Direct C-H functionalization.

A plausible synthetic workflow for this compound is outlined below.

G A Starting Material (e.g., 2-Fluoroaniline) B Synthesis of 5-Fluoroquinoline A->B Cyclization Reaction (e.g., Skraup synthesis) C Reduction of 5-Fluoroquinoline B->C Catalytic Hydrogenation (e.g., H2/Pd-C) or Chemical Reduction (e.g., NaBH4) D 5-Fluoro-1,2,3,4-tetrahydroquinoline (Free Base) C->D E Salt Formation with HCl D->E Treatment with Hydrochloric Acid F 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride E->F

Plausible synthetic workflow for this compound.

Experimental Protocols

General Protocol for the Reduction of a Fluoroquinoline:

  • Dissolution: The fluoroquinoline starting material is dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Concentration: The filtrate is concentrated under reduced pressure to yield the crude tetrahydroquinoline.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.

  • Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to afford the final product.

Potential Biological Significance

The tetrahydroquinoline scaffold is a key feature in numerous pharmacologically active molecules. The introduction of a fluorine atom at the 5-position can significantly influence the biological activity. While specific studies on this compound are lacking, related compounds have shown promise in various therapeutic areas. For instance, derivatives of 1,2,3,4-tetrahydroquinoline have been investigated as cholesterol ester transfer protein (CETP) inhibitors and as retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists for the treatment of prostate cancer.

The potential mechanism of action for a novel tetrahydroquinoline derivative could involve the inhibition of specific enzymes or the modulation of receptor activity. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such a compound.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention A External Signal (e.g., Ligand) B Cell Surface Receptor A->B C Intracellular Signaling Cascade B->C D Target Enzyme/ Transcription Factor C->D E Cellular Response (e.g., Proliferation, Inflammation) D->E F 5-Fluoro-1,2,3,4- tetrahydroquinoline derivative F->D Inhibition

Hypothetical mechanism of action for a 5-Fluoro-1,2,3,4-tetrahydroquinoline derivative.

Conclusion

This compound represents a potentially valuable, yet under-investigated, chemical entity. While its specific discovery and historical development are not clearly defined in the available literature, the foundational chemistry for its synthesis is well-established. The known biological activities of related tetrahydroquinoline derivatives suggest that this compound and its analogues could be of interest for further investigation in various drug discovery programs. This guide provides a starting point for researchers interested in exploring the synthesis and potential applications of this and other fluorinated tetrahydroquinoline scaffolds.

The Strategic Role of Fluorine in Enhancing the Bioactivity of Tetrahydroquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide delves into the critical role of fluorine in augmenting the bioactivity of the tetrahydroquinoline nucleus, a privileged scaffold in drug discovery. By examining specific case studies, this document provides a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental considerations for developing novel fluorinated tetrahydroquinoline-based therapeutics.

The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Key effects include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][2]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2][3] This is a critical factor for drugs targeting the central nervous system.

  • Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with target proteins. This can lead to increased binding affinity and selectivity for the desired biological target.[1] Fluorine can also participate in hydrogen bonding as an acceptor.[4]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.[1][2]

The Tetrahydroquinoline Scaffold: A Versatile Pharmacophore

The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[5][6] This scaffold has been successfully exploited to develop agents with anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][7][8] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, making it an ideal starting point for the design of targeted therapies.

Case Study: Fluorinated Tetrahydroquinolinones as Anticancer Agents

A compelling example of fluorine's impact on tetrahydroquinoline bioactivity is the development of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (designated as compound 20d in the source literature) as a potent anticancer agent.[1][2]

Biological Activity and Quantitative Data

This fluorinated tetrahydroquinolinone derivative has demonstrated significant in vitro antiproliferative activity against various cancer cell lines. The presence of the 3-fluorophenylcarbamate moiety was found to be crucial for its cytotoxic effects.

CompoundCell LineIC50 (µM)Citation
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colon Cancer)~5-10[1][2]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)A549 (Lung Cancer)> 50[1][2]

Note: The provided IC50 value for HCT-116 is an approximation based on graphical data from the source literature. The compound showed significantly less activity against the A549 cell line.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Compound 20d exerts its anticancer effects by inducing massive oxidative stress, leading to autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The fluorinated tetrahydroquinolinone derivative interferes with this pathway, ultimately leading to cancer cell death.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition Compound_20d Fluorinated Tetrahydroquinoline (Compound 20d) Compound_20d->PI3K inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of the fluorinated tetrahydroquinoline.
Structure-Activity Relationship (SAR) Insights

The development of compound 20d and its analogs has provided valuable insights into the SAR of this class of compounds. Docking studies suggest that the 3-fluorophenyl ring is critical for π-stacking interactions within the active site of PI3K.[2] The urethane linker is proposed to form a key hydrogen bond with a valine residue (VAL 828), and the bicyclic tetrahydroquinoline core engages in hydrophobic interactions.[2] The presence and position of the fluorine atom on the phenyl ring are thus critical for optimizing the binding affinity and overall bioactivity of these inhibitors.

Experimental Protocols

Synthesis of Fluorinated Tetrahydroquinolinone Derivatives

The synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(aryl)carbamates involves a multi-step process. A general workflow is outlined below.

synthesis_workflow start Starting Materials (e.g., dimedone, benzaldehyde, ethyl acetoacetate) step1 Hantzsch-type condensation to form Tetrahydroquinolin-2(1H)-one core start->step1 step2 Chlorination with PhP(O)Cl2 to form 2-chlorotetrahydroquinoline step1->step2 step3 Oxidation at position 8 via N-oxide formation and rearrangement step2->step3 step4 Hydrolysis to yield 8-hydroxy-tetrahydroquinoline step3->step4 step5 Reaction with fluorinated aryl isocyanate (e.g., 3-fluorophenyl isocyanate) step4->step5 end Final Fluorinated Product (e.g., Compound 20d) step5->end

General synthetic workflow for fluorinated tetrahydroquinolinone derivatives.

A detailed protocol for the synthesis of the tetrahydroquinolin-2(1H)-one core is as follows:

  • A mixture of dimedone, benzaldehyde, ethyl acetoacetate, and an excess of ammonium acetate is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield the tetrahydroquinolin-2(1H)-one core.

Subsequent functionalization, including chlorination, oxidation, and final coupling with the fluorinated isocyanate, is carried out using established synthetic methodologies.[1]

In Vitro Cell Viability (MTT) Assay

The cytotoxic activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 72 hours). Control cells are treated with vehicle (DMSO) alone.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the tetrahydroquinoline scaffold represents a highly effective approach for the development of novel therapeutic agents with enhanced bioactivity. The case of fluorinated tetrahydroquinolinones as anticancer agents targeting the PI3K/AKT/mTOR pathway highlights the potential of this strategy. The fluorine atom plays a multifaceted role, influencing metabolic stability, membrane permeability, and crucial binding interactions with the target protein.

Future research in this area should focus on:

  • Exploring diverse fluorination patterns: Investigating the effects of mono-, di-, and trifluoromethyl groups at various positions on the tetrahydroquinoline core and its substituents.

  • Expanding the range of biological targets: Applying the principles of fluorine chemistry to develop tetrahydroquinoline-based inhibitors for other clinically relevant targets, such as kinases, proteases, and GPCRs.

  • In vivo evaluation: Advancing promising fluorinated candidates into preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging a deeper understanding of the interplay between fluorine substitution and the inherent biological properties of the tetrahydroquinoline scaffold, researchers can continue to innovate and develop next-generation therapeutics for a wide range of diseases.

References

Structural Analogs of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the tetrahydroquinoline scaffold.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets. This guide explores the structural modifications of 5-Fluoro-1,2,3,4-tetrahydroquinoline and their impact on anticancer and immunomodulatory activities.

Synthetic Strategies

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline analogs typically involves a multi-step process. A general synthetic workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product 3-Fluoroaniline 3-Fluoroaniline Povarov Reaction Povarov Reaction 3-Fluoroaniline->Povarov Reaction Cyclic Ketone Cyclic Ketone Cyclic Ketone->Povarov Reaction N-Alkylation/Arylation N-Alkylation/Arylation Povarov Reaction->N-Alkylation/Arylation Friedländer Annulation Friedländer Annulation Friedländer Annulation->N-Alkylation/Arylation Target Analog Target Analog N-Alkylation/Arylation->Target Analog Substitution on Aromatic Ring Substitution on Aromatic Ring Substitution on Aromatic Ring->Target Analog

General Synthetic Workflow for 5-Fluoro-1,2,3,4-tetrahydroquinoline Analogs.

A common approach involves the Povarov reaction, a [4+2] cycloaddition, between an aniline (e.g., 3-fluoroaniline), an aldehyde, and an alkene. Another key method is the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Subsequent N-alkylation or N-arylation and further modifications on the aromatic ring allow for the generation of a diverse library of analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of 5-Fluoro-1,2,3,4-tetrahydroquinoline have demonstrated promising activity in two primary therapeutic areas: oncology and immunology.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of tetrahydroquinoline derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
THQ-1 N-(4-fluorophenyl)sulfonyl, 7-benzenesulfonamidoProstate (22Rv1)5.8[1][2]
THQ-2 N-(4-fluorophenyl)sulfonyl, 7-(thiophene-2-sulfonamido)Prostate (22Rv1)3.2[1]
THQ-3 6-substituted 2-phenylProstate (PC3)31.37 - 34.34[3]
THQ-4 6-substituted 2-(3,4-methylenedioxyphenyl)Cervical (HeLa)8.3 - 13.15[3]
THQ-5 Pyrazolo[3,4-b]quinoline derivativeBreast (MCF-7)15.16[4]
THQ-6 Pyrazolo[3,4-b]quinoline derivativeLiver (HepG2)18.74[4]
THQ-7 Pyrazolo[3,4-b]quinoline derivativeLung (A549)18.68[4]

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the substituent on the nitrogen atom is critical for activity. Large, aromatic sulfonyl groups, particularly those with fluorine substitutions, have been shown to enhance anticancer potency.

  • Substitution at C7: The introduction of sulfonamido groups at the 7-position of the tetrahydroquinoline ring contributes significantly to the cytotoxic effects.

  • Aromatic Ring Substituents: Halogen substitutions on the aromatic ring of the tetrahydroquinoline core can influence activity, with fluorine often being a favorable choice.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several tetrahydroquinoline analogs have been identified as inhibitors of this pathway.

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Inhibits THQ Tetrahydroquinoline Analog THQ->PI3K Inhibits THQ->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR Pathway by Tetrahydroquinoline Analogs.
RORγ Inverse Agonist Activity

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation. Inverse agonists of RORγ can suppress the production of pro-inflammatory cytokines, making them attractive targets for the treatment of autoimmune diseases and certain cancers, such as prostate cancer.[1][2]

Compound IDSubstitution PatternAssay TypeIC50 (nM)Reference
RORγ-THQ-1 N-((4-fluorophenyl)sulfonyl)-7-(5-methylthiophene-2-sulfonamido)RORγ transcriptional activity150[1]
RORγ-THQ-2 N-((4-fluorophenyl)sulfonyl)-7-(4-fluorobenzamido)RORγ transcriptional activity230[1]

Structure-Activity Relationship (SAR) Insights:

  • A sulfonyl group at the N1 position of the tetrahydroquinoline scaffold is a key feature for RORγ inverse agonism.

  • The nature and position of substituents on the benzenoid ring of the tetrahydroquinoline core significantly influence potency.

RORγ inverse agonists bind to the ligand-binding domain (LBD) of the RORγ receptor, stabilizing it in an inactive conformation. This prevents the recruitment of coactivators and leads to the recruitment of corepressors, ultimately repressing the transcription of target genes, such as those encoding pro-inflammatory cytokines.

G cluster_0 RORγ Receptor cluster_1 Gene Transcription RORg RORγ Coactivator Coactivator RORg->Coactivator Recruits (Active) Corepressor Corepressor RORg->Corepressor Recruits (Inactive) TargetGene Target Gene (e.g., IL-17) Coactivator->TargetGene Activates Corepressor->TargetGene Represses Transcription Transcription TargetGene->Transcription THQ_agonist RORγ Inverse Agonist (THQ) THQ_agonist->RORg Binds & Inactivates

Mechanism of RORγ Inverse Agonism by Tetrahydroquinoline Analogs.

Experimental Protocols

General Synthesis of N-Aryl-1,2,3,4-tetrahydroquinolines

This protocol describes a general method for the synthesis of N-aryl tetrahydroquinolines via a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence.[5]

Materials:

  • N-(2-Bromobenzyl)anilines

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., XPhos)

  • Base (e.g., K2CO3)

  • Ethoxyvinyltributyltin

  • Sodium borohydride

  • Solvents (e.g., Dichloromethane, Toluene, Ethanol)

Procedure:

  • Reductive Amination: To a solution of the N-(2-bromobenzyl)aniline in dichloromethane, add the desired aldehyde or ketone and sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Palladium-Catalyzed Ethoxyvinylation: To a solution of the crude product from the previous step in toluene, add the palladium catalyst, ligand, base, and ethoxyvinyltributyltin. Heat the mixture to reflux until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Reductive N-Alkylation and Cyclization: Dissolve the crude product in ethanol and add sodium borohydride in portions. Stir the mixture at room temperature.

  • Final Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,2,3,4-tetrahydroquinoline.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

RORγ Luciferase Reporter Assay

This assay measures the ability of a compound to act as an inverse agonist of RORγ by quantifying its effect on the transcriptional activity of the receptor.

Materials:

  • HEK293T cells

  • Expression vector for GAL4-RORγ-LBD (Ligand Binding Domain)

  • Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into 96-well plates.

  • Transfection: Co-transfect the cells with the GAL4-RORγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of RORγ transcriptional activity and determine the IC50 value.

Conclusion

The 5-Fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The structural analogs discussed in this guide demonstrate significant potential as anticancer and immunomodulatory agents. The provided synthetic strategies and experimental protocols offer a framework for the further exploration and optimization of this important class of compounds. Future research should focus on elucidating detailed structure-activity relationships to design more potent and selective analogs with improved pharmacological profiles.

References

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a fluorinated derivative of the 1,2,3,4-tetrahydroquinoline scaffold. The core tetrahydroquinoline structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This preliminary guide provides a summary of the currently available technical data for this compound and outlines a general workflow for its further investigation.

Disclaimer: Publicly available research specifically detailing the biological activity, experimental protocols, and mechanisms of action for this compound is limited. The information presented herein is based on data from chemical suppliers and extrapolated from research on structurally related compounds.

Core Compound Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily compiled from chemical supplier databases.

PropertyValueSource
CAS Number 1207176-29-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₁₁ClFN--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 187.64 g/mol --INVALID-LINK--, --INVALID-LINK--
Purity ≥95%--INVALID-LINK--

Context from Related Compounds: Potential Research Avenues

While specific data on the 5-fluoro isomer is scarce, the broader class of tetrahydroquinolines exhibits a range of biological activities. Research on related analogs suggests potential areas of investigation for this compound:

  • Neuropharmacology: Tetrahydroisoquinoline analogs have been explored for their potential in treating neurological disorders such as depression and anxiety.[1] The fluorine substitution on the tetrahydroquinoline ring could influence interactions with neuroreceptors.

  • Anticancer Activity: The tetrahydroquinoline scaffold is found in compounds investigated as RORγ inverse agonists for the treatment of prostate cancer.[2] Additionally, the tetrahydroisoquinoline (a related but distinct scaffold) is considered a privileged structure in anticancer drug design.[3]

  • CETP Inhibition: Certain 1,2,3,4-tetrahydroquinoline derivatives have been patented as Cholesterol Ester Transfer Protein (CETP) inhibitors, suggesting a potential role in cardiovascular disease research.[4]

Proposed Experimental Workflow

For a novel compound such as this compound, a structured experimental workflow is necessary to elucidate its properties and potential therapeutic value. The following diagram illustrates a general, hypothetical workflow for the initial characterization and evaluation of this compound.

G General Experimental Workflow for Compound Characterization start Compound Acquisition (5-Fluoro-1,2,3,4-tetrahydroquinoline HCl) physchem Physicochemical Characterization (Purity, Solubility, Stability) start->physchem in_vitro_tox In Vitro Toxicity Assays (e.g., MTT, LDH) physchem->in_vitro_tox in_vitro_screen Primary In Vitro Screening (Target-based or Phenotypic) physchem->in_vitro_screen in_vitro_tox->in_vitro_screen Safety Check hit_id Hit Identification in_vitro_screen->hit_id moa Mechanism of Action Studies (e.g., Western Blot, qPCR) hit_id->moa Active lead_opt Lead Optimization hit_id->lead_opt Inactive/Toxic in_vivo_pk In Vivo Pharmacokinetics (ADME) moa->in_vivo_pk in_vivo_eff In Vivo Efficacy Studies (Disease Models) in_vivo_pk->in_vivo_eff in_vivo_eff->lead_opt

A generalized workflow for the characterization of a novel chemical entity.

Experimental Protocols: A General Framework

Due to the absence of specific published experimental protocols for this compound, this section provides a general methodology for a key initial experiment, based on protocols for related compounds.

Example Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

This compound represents an under-investigated molecule within a pharmacologically significant class of compounds. While basic chemical data is available, its biological properties remain to be characterized. The provided workflow and example protocol offer a starting point for researchers to begin exploring the potential of this compound. Future research should focus on a systematic evaluation of its activity across various biological targets, starting with in vitro screening in assays relevant to cancer and neurological disorders, followed by mechanism of action studies and eventual in vivo validation. Such studies are essential to determine if the 5-fluoro substitution confers unique and valuable properties to the tetrahydroquinoline scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride. Due to the limited availability of published experimental data for this specific salt, this document presents a combination of data for structurally related compounds and detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data. This approach provides a robust framework for researchers working with this and similar molecules.

Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for 1,2,3,4-tetrahydroquinoline. The presence of a fluorine atom at the 5-position and the formation of the hydrochloride salt will influence these shifts.

  • ¹H NMR: The fluorine atom will introduce coupling (J-coupling) with nearby protons, particularly H-6 and H-4. The protonation of the nitrogen atom to form the hydrochloride salt will cause a downfield shift of the protons on the heterocyclic ring, especially the N-H proton and the protons at positions 2 and 4.

  • ¹³C NMR: The fluorine atom will cause a large C-F coupling constant for C-5 and smaller couplings for adjacent carbons. The carbon atoms in the aromatic ring will also be affected by the electron-withdrawing nature of the fluorine. Protonation of the nitrogen will lead to a downfield shift of the adjacent carbon atoms (C-2 and C-8a).

Table 1: Reference ¹H NMR Data for 1,2,3,4-Tetrahydroquinoline

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~3.3t5.9
H-3~1.9m
H-4~2.7t6.4
H-5~6.9d7.4
H-6~6.6t7.3
H-7~6.9d7.7
H-8~6.5d7.9
N-H~3.8br s

Data is generalized from typical spectra and may vary based on solvent and concentration.

Table 2: Reference ¹³C NMR Data for 1,2,3,4-Tetrahydroquinoline

Carbon Chemical Shift (δ, ppm)
C-2~42.5
C-3~27.2
C-4~22.5
C-4a~121.9
C-5~129.3
C-6~117.0
C-7~126.8
C-8~114.2
C-8a~144.8

Data is generalized from typical spectra and may vary based on solvent and concentration.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for the amine salt, the aromatic ring, and the C-F bond.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N⁺-H stretch (amine salt)2200-3000Strong, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=C stretch (aromatic)1450-1600Medium to strong
C-N stretch1250-1350Medium
C-F stretch1000-1400Strong

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum would typically be acquired for the free base after the loss of HCl. The molecular ion peak [M]⁺ would correspond to the mass of the free base (C₉H₁₀FN).

Table 4: Expected Mass Spectrometry Data

Parameter Value
Molecular FormulaC₉H₁₁ClFN
Molecular Weight187.65 g/mol
Exact Mass of Free Base (C₉H₁₀FN)151.08 g/mol

The fragmentation pattern would likely involve the loss of small molecules such as ethylene from the tetrahydroquinoline ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good choice for amine hydrochlorides.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

    • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although the residual solvent peak is often used as a secondary standard.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a standard ¹³C NMR spectrum using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

    • For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

2.2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • After data collection, clean the ATR crystal thoroughly.

2.3. Mass Spectrometry Protocol (Electrospray Ionization - ESI)

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.[1]

    • If necessary, add a small amount of formic acid to the final solution to promote ionization in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride Dissolution Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Methanol for MS) Sample->Dissolution IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS NMR_Data NMR Spectra Processing (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for spectroscopic analysis.

NMR_Signaling_Pathway NMR Signal Generation and Detection cluster_excitation Excitation cluster_relaxation Relaxation cluster_detection Detection and Processing RF_Pulse Radiofrequency (RF) Pulse Nuclei Aligned Nuclei in Magnetic Field (B0) RF_Pulse->Nuclei Perturbs equilibrium Excited_Nuclei Excited Nuclei FID Free Induction Decay (FID) (Emitted RF Signal) Excited_Nuclei->FID Relaxation Receiver_Coil Receiver Coil FID->Receiver_Coil Detection Fourier_Transform Fourier Transform Receiver_Coil->Fourier_Transform NMR_Spectrum NMR Spectrum Fourier_Transform->NMR_Spectrum

Caption: Simplified signaling pathway for NMR spectroscopy.

References

The Therapeutic Potential of Fluorinated Tetrahydroquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated tetrahydroquinolines represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. The incorporation of fluorine atoms into the tetrahydroquinoline scaffold can significantly enhance metabolic stability, binding affinity, and cell permeability, making these compounds attractive candidates for drug development. This technical guide provides an in-depth overview of the potential therapeutic targets of fluorinated tetrahydroquinolines, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this area.

I. Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated tetrahydroquinolines have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation.

A. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A primary mechanism of action for several fluorinated tetrahydroquinoline derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

A notable example is (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, which has been shown to induce autophagy in colorectal cancer cells by disrupting this pathway[1]. By inhibiting PI3K, these compounds prevent the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis.

Signaling Pathway:

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy FTQ Fluorinated Tetrahydroquinoline FTQ->PI3K inhibits

PI3K/AKT/mTOR Inhibition by Fluorinated Tetrahydroquinolines
B. Tubulin Polymerization Inhibition

Another important anticancer mechanism of certain fluorinated tetrahydroquinolines is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin and disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Mechanism of Action:

Tubulin_Polymerization cluster_disruption Disruption of Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Arrest FTQ Fluorinated Tetrahydroquinoline FTQ->Tubulin binds to FTQ->Microtubule destabilizes Apoptosis Apoptosis CellCycleArrest->Apoptosis

Disruption of Tubulin Polymerization
C. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated tetrahydroquinoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate HCT-116 (Colon)12.04[2]
A-549 (Lung)12.55[2]
Pyrazolo quinoline derivative (15) MCF-7 (Breast)15.16[3]
HepG-2 (Liver)18.74[3]
A549 (Lung)18.68[3]
4-trifluoromethyl substituted derivative (4ag) SNB19 (Glioblastoma)38.3[4]
LN229 (Glioblastoma)40.6[4]

II. Antimalarial Activity: Targeting Protein Synthesis

Fluorinated tetrahydroquinolines have emerged as potent antimalarial agents, with a novel mechanism of action that targets protein synthesis in Plasmodium falciparum.

A. Inhibition of Plasmodium falciparum Elongation Factor 2 (PfeEF2)

The primary antimalarial target identified for this class of compounds is Plasmodium falciparum translation elongation factor 2 (PfeEF2). This essential enzyme catalyzes the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. Inhibition of PfeEF2 leads to a cessation of protein production, ultimately causing parasite death. The discovery of this target opens new avenues for the development of antimalarials with a mode of action distinct from existing drugs, which is crucial for combating drug-resistant strains of malaria.

Logical Relationship:

PfeEF2_Inhibition PfeEF2 PfeEF2 RibosomeTranslocation Ribosome Translocation PfeEF2->RibosomeTranslocation enables ProteinSynthesis Protein Synthesis RibosomeTranslocation->ProteinSynthesis allows ParasiteGrowth Parasite Growth ProteinSynthesis->ParasiteGrowth supports FTQ Fluorinated Tetrahydroquinoline FTQ->PfeEF2 inhibits

Inhibition of PfeEF2 by Fluorinated Tetrahydroquinolines
B. Quantitative Data: Antimalarial Activity

The following table presents the in vitro antimalarial activity of various fluorinated quinoline and tetrahydroquinoline analogs against different strains of P. falciparum, expressed as EC50 or IC50 values.

Compound IDP. falciparum StrainEC50/IC50 (nM)Reference
Compound 29 (4-F) Dd2 (chloroquine-resistant)4.8[5]
Compound 16 (R2 = H) Dd221.0[5]
Compound 21 (R2 = 3,4,5-trimethoxy) Dd238.6[5]
MMV692140 (2) 3D71800[6]
Fluorinated 3-Alkylpyridine Analog (7) W2 (chloroquine-resistant)2500[7]
3D7 (chloroquine-sensitive)2300[7]

III. Neuroprotective Effects: A Multifaceted Approach

Fluorinated tetrahydroquinolines are also being investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in the central nervous system are multifaceted, involving the modulation of key enzymes and receptors.

A. Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine. In neurodegenerative diseases, increased MAO-B activity can lead to oxidative stress and neuronal damage. Fluorinated compounds have been designed as potent and selective MAO-B inhibitors, which can help to restore neurotransmitter levels and protect neurons from oxidative damage[8].

B. Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, improving cognitive function. Certain fluorinated quinolone and tetrahydroquinoline derivatives have shown potent AChE inhibitory activity[1][3].

C. NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and memory. However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal death, a process implicated in various neurological disorders. Some tetrahydroquinoline derivatives act as antagonists of the NMDA receptor, offering a potential neuroprotective mechanism[5][9][10][11].

Neuroprotective Mechanisms Workflow:

Neuroprotection_Workflow FTQ Fluorinated Tetrahydroquinoline MAOB MAO-B Inhibition FTQ->MAOB AChE AChE Inhibition FTQ->AChE NMDAR NMDA Receptor Antagonism FTQ->NMDAR Dopamine Increased Dopamine MAOB->Dopamine Acetylcholine Increased Acetylcholine AChE->Acetylcholine Excitotoxicity Reduced Excitotoxicity NMDAR->Excitotoxicity Neuroprotection Neuroprotection Dopamine->Neuroprotection Acetylcholine->Neuroprotection Excitotoxicity->Neuroprotection

Multifaceted Neuroprotective Mechanisms
D. Quantitative Data: Neuroprotective Activity

The following table summarizes the inhibitory constants (Ki) and 50% effective concentrations (EC50) for selected fluorinated and non-fluorinated tetrahydroquinoline derivatives against neuro-relevant targets.

Compound Class/IDTargetKi / EC50Reference
Fluorinated MAO-B inhibitor MAO-B837.9 nM (Ki)[8]
(2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one hMAO-B0.33 µM (Ki)[12]
Tacrine-tetrahydroquinoline heterodimer (7b) Acetylcholinesterase< 1 nM (IC50)[3]
Tetrahydro-3-benzazepine (17b) GluN2B (NMDA Receptor Subunit)16 nM (Ki)[11]
1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (89) NMDA Receptor ([3H]CPP binding)270 nM (IC50)[9]

IV. Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of fluorinated tetrahydroquinolines.

A. Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the fluorinated tetrahydroquinoline compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Colony Formation Assay:

  • Principle: This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

  • Protocol Outline:

    • Treat cells with the test compound for a defined period.

    • Harvest the cells and seed a low, known number of cells into new culture dishes.

    • Incubate the dishes for 1-3 weeks to allow for colony formation.

    • Fix and stain the colonies with a dye such as crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the surviving fraction of cells for each treatment condition compared to the control.

B. Cell Migration and Invasion Assays

1. Wound Healing (Scratch) Assay:

  • Principle: This assay measures the collective migration of a sheet of cells to close an artificial "wound" created in a confluent monolayer.

  • Protocol Outline:

    • Grow a confluent monolayer of cells in a culture dish.

    • Create a "scratch" or gap in the monolayer using a sterile pipette tip.

    • Treat the cells with the test compound.

    • Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

    • Measure the area of the wound over time to determine the rate of cell migration and wound closure.

2. Transwell Migration/Invasion Assay (Boyden Chamber):

  • Principle: This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel), which cells must degrade to migrate.

  • Protocol Outline:

    • Place cell culture inserts with a porous membrane into the wells of a 24-well plate.

    • Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

    • Seed cells in serum-free medium containing the test compound into the upper chamber of the insert.

    • Incubate for a period to allow cell migration (or invasion).

    • Remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells under a microscope.

C. Target-Based Assays

1. Tubulin Polymerization Assay:

  • Principle: This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering (turbidity) or fluorescence.

  • Protocol Outline:

    • Prepare a reaction mixture containing purified tubulin, GTP, and a suitable buffer.

    • Add the fluorinated tetrahydroquinoline or control compounds to the reaction mixture.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence over time using a plate reader.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of microtubule formation.

2. PfeEF2 Inhibition Assay (General approach):

  • Principle: These assays aim to measure the direct inhibition of the PfeEF2 enzyme or the downstream effect on protein synthesis in the parasite.

  • Protocol Outline (example using a cell-based protein synthesis assay):

    • Culture P. falciparum infected red blood cells.

    • Treat the culture with the test compound.

    • Incorporate a labeled amino acid analog (e.g., O-propargyl-puromycin) that gets incorporated into newly synthesized proteins.

    • Lyse the cells and use a "click" chemistry reaction to attach a fluorescent probe to the incorporated amino acid analog.

    • Quantify the fluorescence, which is proportional to the rate of protein synthesis.

    • A decrease in fluorescence in the presence of the compound indicates inhibition of protein synthesis.

V. Synthesis of Fluorinated Tetrahydroquinolines

The synthesis of fluorinated tetrahydroquinolines can be achieved through various organic chemistry methodologies. A common approach involves the cyclization of fluorinated anilines with suitable three-carbon synthons.

General Synthetic Workflow:

Synthesis_Workflow Aniline Fluorinated Aniline Cyclization Cyclization Reaction (e.g., Friedländer annulation, Pfitzinger reaction) Aniline->Cyclization Synthon Three-Carbon Synthon (e.g., α,β-unsaturated ketone) Synthon->Cyclization FQ Fluorinated Quinolone Cyclization->FQ FTQ Fluorinated Tetrahydroquinoline Reduction Reduction Reduction->FTQ FQ->Reduction

General Synthetic Route to Fluorinated Tetrahydroquinolines

Detailed synthetic procedures often involve multi-step reactions, and the specific conditions can be tailored to achieve desired substitutions and stereochemistry[13]. For instance, a two-step procedure involving regioselective intermolecular hydroaminoalkylation followed by intramolecular Buchwald–Hartwig amination has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines.

Conclusion

Fluorinated tetrahydroquinolines represent a versatile scaffold with significant therapeutic potential across multiple disease areas. Their ability to target key cellular pathways in cancer, inhibit essential processes in infectious agents like Plasmodium falciparum, and modulate critical neurochemical pathways highlights their promise as lead compounds for drug discovery. This technical guide provides a foundational overview of their therapeutic targets, quantitative efficacy, and the experimental methodologies used for their evaluation. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies of these compounds is warranted to translate their promising preclinical activity into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile. This document provides an overview of the applications of 5-fluoro-1,2,3,4-tetrahydroquinoline derivatives, with a focus on their anticancer and antibacterial activities, and includes relevant experimental protocols.

While specific data for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is limited in publicly available literature, the broader class of its derivatives has shown significant promise in several therapeutic areas.

Anticancer Applications

Derivatives of the 5-fluoro-1,2,3,4-tetrahydroquinoline core have demonstrated notable in vitro activity against various human cancer cell lines. The mechanism of action for some of these compounds involves the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several tetrahydroquinoline derivatives against various cancer cell lines. It is important to note that these are examples from the broader class of tetrahydroquinoline derivatives and not specifically for this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
20d *HCT-116 (Colon)12.04 ± 0.57[1]
A-549 (Lung)12.55 ± 0.54[1]
19b HCT-116 (Colon)13.49 ± 0.20[1]
A-549 (Lung)15.69 ± 2.56[1]
19c HCT-116 (Colon)12.96 ± 2.68[1]
20a HCT-116 (Colon)13.11 ± 1.55[1]
Pyrazolo quinoline derivative (15) MCF-7 (Breast)15.16[2]
HepG-2 (Liver)18.74[2]
A549 (Lung)18.68[2]
GM-3-18 Colo320 (Colon)1.8[3]
DLD-1 (Colon)10.7[3]
HCT116 (Colon)0.9[3]
GM-3-143 HCT116 (Colon)1.9[3]

*Note: Compound 20d is (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate.[1]

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several tetrahydroquinoline derivatives exert their anticancer effects by inducing oxidative stress and subsequently modulating the PI3K/AKT/mTOR signaling pathway, which can lead to autophagy and cell death.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Tetrahydroquinoline Tetrahydroquinoline Derivative Tetrahydroquinoline->PI3K Inhibits Tetrahydroquinoline->mTOR Inhibits

PI3K/AKT/mTOR signaling pathway and points of inhibition.

Antibacterial Applications

Derivatives of 5-fluoro-1,2,3,4-tetrahydroquinoline have shown potent bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4] The primary mechanism of action appears to be the disruption of the bacterial membrane.[4]

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a potent SF5-substituted tetrahydroquinoline derivative (HSD1835) against various Gram-positive bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
HSD1835 S. aureus ATCC 259232[5]
MRSA USA3004[5]
E. faecalis ATCC 292124[5]
VRE faecalis4[5]
VRE faecium2[5]
Mechanism of Action: Bacterial Membrane Disruption

The antibacterial effect of certain tetrahydroquinoline derivatives is attributed to their ability to disrupt the integrity of the bacterial cell membrane.[4] This leads to leakage of intracellular components and ultimately cell death.

Membrane_Disruption Compound Tetrahydroquinoline Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of antibacterial action via membrane disruption.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of 5-fluoro-1,2,3,4-tetrahydroquinoline derivatives.

A. Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction

The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines. It is a [4+2] cycloaddition of an imine with an electron-rich alkene.[3]

Povarov_Reaction_Workflow Start Start Materials: Aromatic Amine Aldehyde Alkene Step1 Step 1: In situ Imine Formation (Amine + Aldehyde) Start->Step1 Step2 Step 2: [4+2] Cycloaddition (Imine + Alkene) Step1->Step2 Product Tetrahydroquinoline Derivative Step2->Product Catalyst Lewis Acid Catalyst (e.g., InCl3, BF3·OEt2) Catalyst->Step2 Catalyzes Purification Purification (e.g., Column Chromatography) Product->Purification

General workflow for the Povarov reaction.

Protocol: Three-Component Povarov Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic amine (e.g., 4-fluoroaniline) (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., InCl₃, 10 mol%).

  • Alkene Addition: Add the electron-rich alkene (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. In Vitro Anticancer Activity Assessment

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivative in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Tetrahydroquinoline Derivative Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for the MTT Cell Viability Assay.
C. In Vitro Antibacterial Activity Assessment

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C.

  • Compound Preparation: Prepare a stock solution of the tetrahydroquinoline derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Adjust the overnight bacterial culture to a concentration of 5 x 10⁵ CFU/mL in CAMHB. Add 50 µL of the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Neurological Applications

Conclusion

The 5-fluoro-1,2,3,4-tetrahydroquinoline scaffold represents a valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antibacterial agents. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising chemical framework. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives, particularly in the area of neuropharmacology.

References

Application Notes and Protocols: 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, making fluorinated heterocyclic compounds highly sought after in drug discovery.[3] This document provides an overview of the potential applications of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride as a versatile scaffold for the design of novel therapeutic agents. While specific data on this exact molecule is limited, the extensive research on related tetrahydroquinoline and fluorinated quinoline derivatives provides a strong basis for its potential in various therapeutic areas.

Potential Therapeutic Applications

Derivatives of the tetrahydroquinoline and fluorinated quinoline scaffolds have demonstrated significant activity in several key areas of drug discovery:

  • Anticancer Agents: Tetrahydroquinoline derivatives have been investigated as potent anticancer agents.[4] They can induce cellular stress through the generation of reactive oxygen species (ROS) and modulate critical signaling pathways such as the PI3K/AKT/mTOR pathway.[4] Furthermore, the related fluoroquinolone scaffold has been shown to inhibit Topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[5]

  • Kinase Inhibitors: The quinoline and quinazoline cores are prevalent in a multitude of kinase inhibitors.[6] Fluorinated quinoline derivatives have been developed as inhibitors for targets like p38α MAPK and Tropomyosin receptor kinases (TrkA/B/C), which are implicated in cancer and inflammatory diseases.[7][8] The tetrahydroquinoline scaffold has also been identified as a promising starting point for the development of mTOR inhibitors for lung cancer.[9]

  • NF-κB Pathway Inhibitors: 1,2,3,4-Tetrahydroquinolines have been identified as potent inhibitors of the NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses and is often dysregulated in cancer.[10][11]

  • Antimicrobial Agents: The tetrahydroisoquinoline scaffold, a close structural analog, has shown promise in the development of antibacterial and antifungal agents.[12]

  • Central Nervous System (CNS) Agents: Tetrahydroisoquinoline analogs have been explored for their neuroprotective properties and potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[12]

Data Presentation: Biological Activities of Related Scaffolds

The following tables summarize the biological activities of various derivatives of the broader quinoline and tetrahydroisoquinoline classes, providing a reference for the potential of the 5-fluoro-1,2,3,4-tetrahydroquinoline scaffold.

Table 1: Anticancer Activity of Tetrahydroquinoline and Fluoroquinolone Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LineActivity MetricValueReference
Tetrahydroquinolinone(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)HCT-116 (Colorectal)Antiproliferative ActivityMicromolar concentrations[4]
TetrahydroisoquinolineCompound 5dVarious human cancer cell linesGI₅₀1.591 - 2.281 µM[11]
Fluoroquinolone AnalogNot specifiedVarious human cancer cell linesCytotoxic ActivityOften exceeds Etoposide[5]

Table 2: Kinase Inhibition by Fluorinated Quinoline and Quinazoline Derivatives

Compound ClassSpecific Compound ExampleTarget KinaseIC₅₀Reference
3,4-diarylquinolinone3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one (5)p38α MAPK1.8 µM[7]
Fluorinated Quinazoline[18F]QMICF ([18F]-(R)-9)TrkA/B/C85-650 nM[8]
4-Anilino-6-fluoroquinazolineCompound XEGFR15 nM[6]
4-Anilino-6-fluoroquinazolineCompound YHER245 nM[6]
Imidazo[4,5-c]quinolineDactolisibPI3Kα0.9 nM[6]
Imidazo[4,5-c]quinolineDactolisibmTOR1.4 nM[6]

Table 3: NF-κB Inhibition by Tetrahydroquinoline Derivatives

Compound ClassSpecific Compound ExampleActivityPotencyReference
1,2,3,4-TetrahydroquinolineCompound 6gInhibition of LPS-induced NF-κB transcriptional activity53 times that of a reference compound[10]
1,2,3,4-TetrahydroisoquinolineCompound 5d (HSR1304)Blocks NF-κB nuclear translocation in LPS-stimulated MDA-MB-231 cells-[11]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives based on the 5-fluoro-1,2,3,4-tetrahydroquinoline scaffold.

Protocol 1: General Synthesis of Tetrahydroquinoline Derivatives

Numerous synthetic routes exist for the construction of the tetrahydroquinoline core.[1] A common approach involves a domino reaction, which allows for the efficient assembly of complex molecules in a single operation.[1]

Example: Reductive Cyclization of a Nitroaryl Ketone [1]

  • Starting Material: A suitably substituted 2-nitroarylketone.

  • Reaction: The nitro group is reduced, which is then followed by a reductive amination in a domino sequence.

  • Catalyst: 5% Palladium on carbon (Pd/C) is a typical catalyst.

  • Conditions: Hydrogenation conditions are applied.

  • Outcome: This process leads to the formation of the tetrahydroquinoline ring system in high yields.

A visual representation of a general synthetic workflow is provided below.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Substituted Anilines, Aldehydes/Ketones) reaction Domino Reaction (e.g., Pictet-Spengler, Reductive Amination) start->reaction cyclization Cyclization to form Tetrahydroquinoline Core reaction->cyclization purification Purification (e.g., Chromatography) cyclization->purification product 5-Fluoro-1,2,3,4-tetrahydroquinoline Derivative purification->product

Caption: General workflow for the synthesis of tetrahydroquinoline derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of synthesized compounds against cancer cell lines.[13]

  • Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derived from the 5-fluoro-1,2,3,4-tetrahydroquinoline scaffold) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the GI₅₀ (50% Growth Inhibition) or IC₅₀ (50% Inhibitory Concentration) values.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against a specific kinase.

  • Reagents: Prepare a reaction buffer containing the kinase, its substrate (e.g., a peptide), and ATP.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at an optimal temperature for a defined period.

  • Detection: Use a suitable method to detect kinase activity, such as measuring the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™, Lance®, or by quantifying phosphopeptide formation via mass spectrometry.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay is used to visualize the effect of compounds on the translocation of NF-κB from the cytoplasm to the nucleus.[11]

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) on coverslips. Pre-treat the cells with the test compound for a specified time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against an NF-κB subunit (e.g., p65). Follow this with incubation with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye like DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Observe the localization of the NF-κB p65 subunit. In untreated, stimulated cells, it will be in the nucleus. In cells treated with an effective inhibitor, it will remain in the cytoplasm.

Signaling Pathways

Derivatives of the quinoline and tetrahydroquinoline scaffolds have been shown to modulate several key signaling pathways implicated in disease.

G cluster_pathway Targeted Signaling Pathways PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ_mTOR Tetrahydroquinoline Scaffold THQ_mTOR->mTOR Inhibition LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) THQ_NFkB Tetrahydroquinoline Scaffold THQ_NFkB->NFkB Blocks Translocation

Caption: Key signaling pathways modulated by tetrahydroquinoline derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the design and development of novel therapeutic agents. The established biological activities of the broader tetrahydroquinoline and fluorinated quinoline families in areas such as oncology, inflammation, and infectious diseases provide a strong rationale for its exploration. The protocols and data presented herein offer a foundational guide for researchers to synthesize, evaluate, and optimize new drug candidates based on this valuable chemical framework.

References

experimental protocol for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a valuable heterocyclic compound for pharmaceutical and medicinal chemistry research. The synthesis involves a two-step process commencing with the catalytic hydrogenation of 5-fluoroquinoline to yield 5-Fluoro-1,2,3,4-tetrahydroquinoline, followed by its conversion to the hydrochloride salt. This protocol is designed to be a comprehensive guide, offering step-by-step instructions, a summary of quantitative data, and a visualization of the experimental workflow.

Introduction

Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds prevalent in a wide array of natural products and synthetic pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. The introduction of a fluorine atom into the tetrahydroquinoline core can significantly modulate its physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This compound is therefore a key intermediate for the development of novel therapeutic agents. The following protocol outlines a reliable method for its preparation.

Experimental Protocols

Part 1: Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline

This procedure details the catalytic hydrogenation of 5-fluoroquinoline.

Materials:

  • 5-Fluoroquinoline

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (absolute)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 5-fluoroquinoline (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 10% palladium on carbon (0.05 eq by weight relative to the starting material).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Fluoro-1,2,3,4-tetrahydroquinoline as an oil or solid.

Part 2: Synthesis of this compound

This procedure describes the conversion of the free base to its hydrochloride salt.

Materials:

  • 5-Fluoro-1,2,3,4-tetrahydroquinoline (from Part 1)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Dissolve the crude 5-Fluoro-1,2,3,4-tetrahydroquinoline in anhydrous diethyl ether.

  • Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the product under vacuum to yield this compound.

Data Presentation

ParameterValue
Starting Material 5-Fluoroquinoline
Product (Part 1) 5-Fluoro-1,2,3,4-tetrahydroquinoline
Product (Part 2) This compound
CAS Number (Hydrochloride) 1207176-29-1[1]
Molecular Formula (Hydrochloride) C₉H₁₁ClFN
Molecular Weight (Hydrochloride) 187.65 g/mol
Typical Yield (Overall) 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

Mandatory Visualization

SynthesisWorkflow Start 5-Fluoroquinoline Step1 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Step1 Intermediate 5-Fluoro-1,2,3,4-tetrahydroquinoline (Free Base) Step1->Intermediate Step2 Salt Formation (HCl in Diethyl Ether) Intermediate->Step2 End 5-Fluoro-1,2,3,4-tetrahydroquinoline HCl Step2->End

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the applications of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in neuroscience is limited. The following application notes and protocols are based on the known biological activities of the broader 1,2,3,4-tetrahydroquinoline scaffold and the general principles of utilizing fluorinated compounds in central nervous system (CNS) drug discovery. The experimental protocols and data presented are illustrative and intended to serve as a guide for potential research directions.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Derivatives of this structure have been explored for their potential to interact with multiple CNS targets. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which may enhance its blood-brain barrier penetration and overall suitability as a CNS drug candidate.[1][2] Therefore, this compound represents a compound of interest for exploratory neuroscience research.

Potential Applications in Neuroscience

Based on the activities of related tetrahydroquinoline derivatives, this compound could be investigated for the following applications:

  • Modulation of Ion Channels: Tetrahydroquinoline analogs have been identified as agonists of the large-conductance, calcium-activated potassium (BKCa) channel, which is an important regulator of neuronal activity.[3]

  • Receptor Binding Activity: The tetrahydroquinoline scaffold has been incorporated into ligands targeting various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors, suggesting potential applications in psychiatric and neurodegenerative disorders.[4][5]

  • Neuroprotective Agent: The broader class of quinoline derivatives has shown promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties.[6][7][8] Fluorination could potentially enhance these effects.

Hypothetical Quantitative Data

The following table presents a hypothetical summary of data that could be generated when evaluating the neuroprotective effects of this compound in an in vitro model of oxidative stress-induced neuronal cell death.

ParameterThis compoundControl (Untreated)
Cell Viability (% of control)
1 µM95 ± 5%100%
10 µM88 ± 6%100%
50 µM75 ± 8%100%
IC50 (µM) > 50N/A
Neuroprotection (EC50, µM) vs. H₂O₂ 8.5N/A
Reactive Oxygen Species (ROS) Reduction 45% at 10 µM0%

Note: The data in this table is purely illustrative and not based on experimental results.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects against Oxidative Stress

This protocol describes a general method for evaluating the neuroprotective potential of a test compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with various concentrations of the compound for 2 hours.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Include control wells with untreated cells and cells treated only with H₂O₂.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC₅₀ value for neuroprotection.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Neuroprotection Assay A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with 5-Fluoro-1,2,3,4-tetrahydroquinoline HCl A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis (EC₅₀ Determination) E->F

Caption: General workflow for assessing neuroprotective effects.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Neuroprotective Mechanism Compound 5-Fluoro-1,2,3,4- tetrahydroquinoline HCl Nrf2 Nrf2 Compound->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Inhibited by Antioxidants Neuroprotection Neuroprotection ROS->Neuroprotection Inhibition of ROS leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Scavenges

Caption: Hypothetical antioxidant signaling pathway.

References

Application Notes and Protocols: 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic compound belonging to the tetrahydroquinoline class of molecules. Compounds with the tetrahydroquinoline and the related tetrahydroisoquinoline core structures have shown a wide range of biological activities, including interactions with various neurotransmitter receptors.[1][2][3] Notably, derivatives of these scaffolds have been identified as ligands for serotonin (5-HT) receptors, such as the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, as well as other targets like the retinoic acid receptor-related orphan receptor γ (RORγ).[4][5][6][7] The evaluation of novel compounds like this compound is crucial in drug discovery to determine their affinity, selectivity, and functional activity at various receptor targets.

These application notes provide detailed protocols for characterizing the binding and functional properties of this compound using in vitro receptor binding and functional assays. The methodologies described are fundamental in early-stage drug discovery for identifying and optimizing new therapeutic candidates.[8]

Data Presentation: Example Receptor Binding Profile

The following tables present hypothetical, yet plausible, quantitative data for this compound. This data is intended to be representative of what might be obtained from the protocols described below.

Table 1: Example Radioligand Binding Affinity of this compound at Serotonin Receptors

Receptor SubtypeRadioligandKi (nM)
5-HT1A[3H]-8-OH-DPAT150
5-HT2A[3H]-Ketanserin25
5-HT2C[3H]-Mesulergine40

Ki values are a measure of the binding affinity of the compound to the receptor.

Table 2: Example Functional Activity of this compound in a Calcium Flux Assay

Cell LineReceptor TargetAssay TypeFunctional ResponseIC50 (nM)
HEK2935-HT2AAntagonistInhibition of Serotonin-induced Calcium Flux55
CHO-K15-HT2CAntagonistInhibition of Serotonin-induced Calcium Flux90

IC50 is the concentration of an antagonist that inhibits 50% of the maximal response of an agonist.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is a general method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[9][10][11]

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor (e.g., 5-HT2A).

Materials:

  • Test Compound: this compound

  • Receptor Source: Cell membranes expressing the target receptor (e.g., recombinant HEK293-5-HT2A membranes)

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Mianserin for 5-HT2A)

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Scintillation Counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations or buffer for total binding or NSB ligand for non-specific binding.

    • Radioligand at a concentration at or below its Kd.

    • Receptor source (cell membranes).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter mats, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Gq-Mediated Calcium Flux Functional Assay

This protocol measures the ability of a compound to modulate the intracellular calcium mobilization induced by the activation of a Gq-coupled receptor, such as the 5-HT2A or 5-HT2C receptor.[12][13]

Objective: To determine the functional potency (IC50) of this compound as an antagonist at a Gq-coupled receptor.

Materials:

  • Test Compound: this compound

  • Cell Line: A cell line stably expressing the target receptor (e.g., HEK293-5-HT2A).

  • Agonist: A known agonist for the target receptor (e.g., Serotonin).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM)

  • Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence overnight.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1 hour at 37°C) to allow the dye to enter the cells.

  • Compound Addition: After incubation, wash the cells with the assay buffer. Add various concentrations of the test compound (this compound) to the wells and incubate for a period to allow the compound to bind to the receptors.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will add a pre-determined concentration (e.g., EC80) of the agonist to all wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • To determine the antagonist effect, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation: Compound + Radioligand + Receptor Compound_Prep->Incubation Receptor_Prep Receptor Membrane Preparation Receptor_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting IC50 Determination Data_Processing->Curve_Fitting Ki_Calc Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Serotonin) Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Cell_Response Cellular Response Ca2_Release->Cell_Response PKC->Cell_Response

Caption: Canonical Gq-protein coupled receptor signaling pathway.

References

Application Notes and Protocols for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride as a chemical probe. Due to the limited specific biological data available for this compound, this guide presents a hypothetical, yet plausible, framework for its application in studying a putative target, the novel G-protein coupled receptor (GPCR), designated "Hypothetical Receptor Alpha" (HR-α). The protocols outlined herein are based on established methodologies for chemical probe characterization and utilization in cellular and biochemical assays.

Introduction to this compound

This compound is a small molecule with the chemical formula C₉H₁₁ClFN. Its tetrahydroquinoline scaffold is a common motif in biologically active compounds. The fluorine substitution can potentially enhance binding affinity, metabolic stability, and cell permeability. While its specific biological targets are not yet fully elucidated, its structural similarity to other neuropharmacological agents suggests potential activity in the central nervous system. This document will guide the researcher in characterizing its activity at a hypothetical GPCR, HR-α, which is postulated to be involved in a pro-inflammatory signaling cascade.

Chemical and Physical Properties:

PropertyValue
CAS Number 1207176-29-1[1]
Molecular Formula C₉H₁₁ClFN[1]
Molecular Weight 187.65 g/mol [1]
Purity Typically >95%
Solubility Soluble in DMSO and water
Storage Store at -20°C for long-term use

Hypothetical Signaling Pathway

We hypothesize that this compound acts as an antagonist at the HR-α receptor. Upon binding of its endogenous ligand, HR-α couples to Gαq, initiating a signaling cascade that results in the activation of downstream inflammatory pathways. As an antagonist, the chemical probe is expected to block this signaling.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Probe 5-Fluoro-1,2,3,4- tetrahydroquinoline HCl GPCR HR-α (GPCR) Probe->GPCR Antagonizes Ligand Endogenous Ligand Ligand->GPCR Activates G_protein Gαq/βγ GPCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_activation NF-κB Activation Ca_release->NFkB_activation PKC->NFkB_activation Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation

Caption: Hypothetical HR-α signaling pathway antagonized by the chemical probe.

Experimental Protocols

The following protocols are designed to characterize the interaction of this compound with the hypothetical HR-α and its downstream signaling pathway.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the chemical probe for HR-α.

Workflow:

binding_assay_workflow start Start prep_membranes Prepare cell membranes expressing HR-α start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of the probe prep_membranes->incubation separation Separate bound and free radioligand incubation->separation quantification Quantify bound radioligand separation->quantification analysis Analyze data to determine IC₅₀ and Ki quantification->analysis end End analysis->end

Caption: Workflow for the in vitro radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells overexpressing HR-α in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and centrifuge to pellet membranes. Resuspend the pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of a known concentration of a suitable radioligand (e.g., ³H-ligand), and 25 µL of varying concentrations of this compound (from 1 nM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the probe to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Expected Data:

CompoundIC₅₀ (nM)Ki (nM)
5-Fluoro-1,2,3,4-tetrahydroquinoline HCl8542
Control Antagonist157.5
Cellular Calcium Flux Assay

This assay measures the ability of the probe to block ligand-induced calcium mobilization downstream of HR-α activation.

Methodology:

  • Cell Culture: Plate cells expressing HR-α in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Probe Incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

  • Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject the HR-α agonist and continue to record fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the percentage of inhibition against the log concentration of the probe to determine the IC₅₀.

Expected Data:

CompoundCellular IC₅₀ (nM) for Calcium Flux Inhibition
5-Fluoro-1,2,3,4-tetrahydroquinoline HCl150
Control Antagonist25
NF-κB Reporter Gene Assay

This protocol assesses the probe's ability to inhibit the transcription of a reporter gene under the control of an NF-κB response element.

Methodology:

  • Cell Transfection: Co-transfect cells with an HR-α expression vector and an NF-κB-luciferase reporter vector.

  • Probe Treatment: Treat the transfected cells with varying concentrations of the chemical probe for 1 hour.

  • Ligand Stimulation: Stimulate the cells with an HR-α agonist for 6 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the percentage of inhibition against the log concentration of the probe to determine the IC₅₀.

Expected Data:

CompoundCellular IC₅₀ (nM) for NF-κB Inhibition
5-Fluoro-1,2,3,4-tetrahydroquinoline HCl250
Control Antagonist40

Target Engagement and Selectivity Profiling

To validate the utility of this compound as a chemical probe, it is crucial to demonstrate target engagement in a cellular context and assess its selectivity against other related targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the probe binds to HR-α in intact cells.

Workflow:

cetsa_workflow start Start treat_cells Treat intact cells with probe or vehicle start->treat_cells heat_shock Heat cells at various temperatures treat_cells->heat_shock lysis Lyse cells heat_shock->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot for HR-α centrifugation->western_blot end End western_blot->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of the probe (e.g., 10 µM) or vehicle control for 1 hour.

  • Heat Treatment: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for HR-α.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Expected Data:

TreatmentTₘ of HR-α (°C)
Vehicle52
5-Fluoro-1,2,3,4-tetrahydroquinoline HCl58
Selectivity Panel

The probe should be screened against a panel of related GPCRs to ensure its selectivity for HR-α. This can be done using radioligand binding assays or functional assays for each off-target receptor.

Expected Data:

Receptor% Inhibition at 1 µM Probe
HR-α 95%
GPCR-β<10%
GPCR-γ<5%
GPCR-δ<15%

Conclusion

This compound is a valuable chemical tool for investigating the hypothetical HR-α signaling pathway. The protocols provided herein offer a comprehensive framework for characterizing its binding affinity, cellular activity, target engagement, and selectivity. Adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of HR-α biology and its role in inflammatory processes. Researchers are encouraged to adapt these protocols to their specific experimental systems and to perform all necessary controls to ensure data integrity.

References

Application Notes and Protocols for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride in CNS Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a versatile chemical scaffold with significant potential in the development of novel therapeutic agents targeting the central nervous system (CNS). The tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics, including blood-brain barrier penetration and target affinity.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a starting point for the discovery and development of CNS agents. The focus is on its potential interactions with key CNS targets, including dopamine, serotonin, and NMDA receptors, which are implicated in a wide range of neurological and psychiatric disorders.

Data Presentation: Biological Activities of Tetrahydroquinoline Derivatives

While specific quantitative biological data for this compound is not extensively available in the public domain, the following tables summarize the reported activities of structurally related tetrahydroquinoline and tetrahydroisoquinoline derivatives. This data provides valuable insights into the potential targets and structure-activity relationships (SAR) for this class of compounds.

Table 1: Binding Affinities of Tetrahydroisoquinoline Derivatives at the NMDA Receptor

CompoundTargetKᵢ (µM)Notes
(S)-4e x HCl (an 8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivative)NMDA Receptor (PCP binding site)0.0374[1]Exhibited the highest affinity among the tested series.[1]
(R)-4e x HCl (an 8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivative)NMDA Receptor (PCP binding site)~3.37The (S)-enantiomer is approximately 90 times more potent.[1]

Table 2: Inhibitory Concentrations of Tetrahydroquinoline Derivatives on Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
Morpholine-substituted tetrahydroquinoline derivative 10eA549 (Lung Cancer)0.033 ± 0.003
Morpholine-substituted tetrahydroquinoline derivative 10hMCF-7 (Breast Cancer)0.087 ± 0.007
Morpholine-substituted tetrahydroquinoline derivative 10dA549 (Lung Cancer)0.062 ± 0.01
Morpholine-substituted tetrahydroquinoline derivative 10dMCF-7 (Breast Cancer)0.58 ± 0.11
Morpholine-substituted tetrahydroquinoline derivative 10dMDA-MB-231 (Breast Cancer)1.003 ± 0.008
Tetrahydroquinoline derivative 2MCF-7 (Breast Cancer)50 (after 72h)
Tetrahydroquinoline derivative 2MDA-MB-231 (Breast Cancer)25 (after 72h)

Note: The data presented above is for derivatives of the core tetrahydroquinoline structure and is intended to guide the exploration of this compound in similar assays.

Experimental Protocols

Synthesis of this compound

The synthesis of fluorinated tetrahydroquinolines can be achieved through various methods, including the reduction of the corresponding quinoline. A general approach involves the catalytic hydrogenation of 5-fluoroquinoline.

Protocol: Reduction of 5-Fluoroquinoline

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 5-fluoroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, 5-fluoro-1,2,3,4-tetrahydroquinoline, can be further purified by column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

  • Membrane Preparation:

    • Homogenize rat striatal tissue or cells expressing the human dopamine D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

      • A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

      • Increasing concentrations of the test compound (e.g., this compound).

      • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

      • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

  • Cell Culture and Plating:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.

    • Wash the cells with the buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • For agonist testing: Add increasing concentrations of the test compound to the wells and immediately measure the fluorescence intensity over time.

    • For antagonist testing: Pre-incubate the cells with increasing concentrations of the test compound for a short period before adding a fixed, sub-maximal concentration of a known 5-HT2A agonist (e.g., serotonin or DOI). Measure the fluorescence response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonists: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • For antagonists: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

This protocol is a competitive binding assay to evaluate the affinity of test compounds for the glycine co-agonist site of the NMDA receptor.

  • Membrane Preparation:

    • Prepare synaptic membranes from rat cerebral cortex or hippocampus as described for the dopamine D2 receptor binding assay.

  • Binding Assay:

    • In a 96-well plate, add the following in a buffer such as 50 mM Tris-acetate (pH 7.4):

      • A fixed concentration of a radioligand that binds to the glycine site (e.g., [³H]-glycine or [³H]-MDL 105,519).

      • Increasing concentrations of the test compound.

      • For determining non-specific binding, add a high concentration of a known glycine site antagonist (e.g., 1 mM glycine).

      • Add the membrane preparation.

    • Incubate the plate on ice for a defined period (e.g., 30-60 minutes).

  • Filtration and Counting:

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding and determine the IC₅₀ and Kᵢ values as described for the dopamine D2 receptor binding assay.

In Vivo Models for Assessing CNS Activity

The following are general in vivo models that can be adapted to assess the potential psychoactive effects of novel tetrahydroquinoline derivatives.

  • Apparatus: A square arena with walls, often equipped with automated tracking software to monitor movement.

  • Procedure:

    • Acclimate the animals (e.g., mice or rats) to the testing room for at least 60 minutes.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • After a specified pre-treatment time, place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 15-30 minutes).

  • Parameters Measured:

    • Locomotor activity: Total distance traveled, number of line crossings.

    • Anxiety-like behavior: Time spent in the center versus the periphery of the arena, rearing frequency.

  • Interpretation: Changes in locomotor activity can indicate stimulant or sedative effects. A preference for the periphery is indicative of anxiety-like behavior, and anxiolytic compounds may increase the time spent in the center.

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure:

    • On day 1 (pre-test), place the animal in the water cylinder for 15 minutes.

    • On day 2 (test day), administer the test compound or vehicle.

    • After the pre-treatment period, place the animal back in the water cylinder for 5-6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Interpretation: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways for the dopamine D2, serotonin 5-HT2A, and NMDA receptors.

Dopamine_D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->CellularResponse Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Gq Gαq/11 HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., enzyme activation, gene expression) PKC->CellularResponse Phosphorylates Targets

Serotonin 5-HT2A Receptor Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor (ion channel) Glutamate->NMDAR Binds Glycine Glycine/ D-Serine Glycine->NMDAR Binds (co-agonist) Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens to allow CaM Calmodulin (CaM) Ca2_influx->CaM Activates Excitotoxicity Excitotoxicity (under excessive activation) Ca2_influx->Excitotoxicity Can lead to CaMKII CaMKII CaM->CaMKII Activates NOS Nitric Oxide Synthase (nNOS) CaM->NOS Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Leads to NO Nitric Oxide (NO) NOS->NO Produces

NMDA Receptor Signaling Pathway
Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline HCl & Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BindingAssay Receptor Binding Assays (D2, 5-HT2A, NMDA, etc.) Characterization->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium Flux, cAMP) Characterization->FunctionalAssay DataAnalysis1 Determine Ki, IC50, EC50 BindingAssay->DataAnalysis1 FunctionalAssay->DataAnalysis1 PKStudies Pharmacokinetic Studies (ADME) DataAnalysis1->PKStudies Select Promising Compounds BehavioralModels Behavioral Models (e.g., Open Field, Forced Swim) PKStudies->BehavioralModels DataAnalysis2 Assess Efficacy & Side Effects BehavioralModels->DataAnalysis2 LeadOpt Lead Optimization DataAnalysis2->LeadOpt LeadOpt->Synthesis Iterative Design Cycle

Drug Discovery Workflow for CNS Agents

References

Application Notes and Protocols for the Enantioselective Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral 1,2,3,4-tetrahydroquinolines are crucial structural motifs in a multitude of biologically active compounds and pharmaceutical agents. The fluorine substituent at the 5-position can significantly influence the pharmacological properties of these molecules, including metabolic stability and binding affinity, making the development of efficient enantioselective syntheses for compounds like 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride a topic of considerable interest. This document provides detailed protocols for the asymmetric synthesis of this target molecule, primarily focusing on the highly efficient method of catalytic asymmetric hydrogenation of the corresponding quinoline precursor. The protocols and data presented are based on established methodologies for the enantioselective synthesis of analogous tetrahydroquinoline derivatives.[1]

I. Overview of the Synthetic Approach

The principal strategy for the enantioselective synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline is the asymmetric hydrogenation of 5-fluoroquinoline. This transformation is effectively catalyzed by chiral transition metal complexes, particularly those of ruthenium and iridium, which have demonstrated high efficiency and enantioselectivity for a broad range of quinoline substrates.[1][2] The resulting chiral amine is then converted to its hydrochloride salt. An alternative approach involves asymmetric transfer hydrogenation.[3]

Key Synthetic Step: Asymmetric Hydrogenation

The core of this synthesis lies in the stereoselective reduction of the C=N bond within the quinoline ring system. Chiral catalysts, such as η6-arene-N-tosylethylenediamine-Ru(II) complexes, create a chiral environment that directs the addition of hydrogen across the double bond, favoring the formation of one enantiomer over the other.[1]

II. Experimental Protocols

Protocol 1: Enantioselective Hydrogenation of 5-Fluoroquinoline

This protocol is adapted from established procedures for the asymmetric hydrogenation of quinoline derivatives using chiral ruthenium catalysts.[1]

Materials:

  • 5-Fluoroquinoline

  • Chiral Ruthenium Catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDACH)])

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure reactor

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • Reactor Preparation: Thoroughly dry the autoclave and purge with an inert gas (Argon or Nitrogen) to remove any air and moisture.

  • Charging the Reactor: Under an inert atmosphere, add the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDACH)], substrate-to-catalyst ratio of 100:1 to 1000:1) to the reactor.

  • Add 5-fluoroquinoline to the reactor.

  • Add anhydrous methanol as the solvent. The concentration of the substrate is typically in the range of 0.1 to 0.5 M.

  • Reaction Setup: Seal the autoclave and connect it to a hydrogen gas line.

  • Hydrogenation: Purge the reactor with hydrogen gas several times to remove the inert gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 atm).

  • Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-60 °C) for the specified time (typically 12-24 hours), or until the reaction is complete as monitored by TLC or GC/MS.

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure and purge the reactor with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 5-Fluoro-1,2,3,4-tetrahydroquinoline.

Protocol 2: Formation of this compound

Materials:

  • Enantiomerically enriched 5-Fluoro-1,2,3,4-tetrahydroquinoline

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or as HCl gas)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Standard glassware

Procedure:

  • Dissolve the purified 5-Fluoro-1,2,3,4-tetrahydroquinoline in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[4]

Materials and Equipment:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with a UV detector

  • Mobile phase (e.g., a mixture of hexanes and isopropanol)

  • Sample of the purified 5-Fluoro-1,2,3,4-tetrahydroquinoline

Procedure:

  • Prepare a dilute solution of the purified product in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute with the mobile phase at a constant flow rate.

  • Monitor the elution profile with the UV detector at an appropriate wavelength.

  • The two enantiomers will have different retention times.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

III. Data Presentation

The following table summarizes representative data for the enantioselective hydrogenation of quinoline derivatives, which can be expected to be similar for 5-fluoroquinoline.

EntryCatalyst (mol%)Substrate/Catalyst RatioSolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)
1[RuCl(p-cymene)((R,R)-TsDACH)] (1)100:1Methanol204012>99>99
2[RuCl(p-cymene)((R,R)-TsDACH)] (0.1)1000:1Methanol506024>9998
3[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP (1)100:1Toluene5025189596

IV. Visualizations

Experimental Workflow

experimental_workflow start Start: 5-Fluoroquinoline hydrogenation Asymmetric Hydrogenation start->hydrogenation catalyst Chiral Ru Catalyst (e.g., [RuCl(p-cymene)((R,R)-TsDACH)]) catalyst->hydrogenation purification Purification (Column Chromatography) hydrogenation->purification Crude Product hcl_formation Hydrochloride Salt Formation purification->hcl_formation Enantioenriched Amine analysis Analysis (Chiral HPLC for ee) purification->analysis product Final Product: (S)-5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride hcl_formation->product

Caption: Overall experimental workflow for the synthesis.

Catalytic Cycle for Asymmetric Hydrogenation

catalytic_cycle catalyst [Ru-H]⁺ (Active Catalyst) intermediate1 Coordination Complex catalyst->intermediate1 substrate 5-Fluoroquinoline substrate->intermediate1 hydride_transfer 1,4-Hydride Addition intermediate1->hydride_transfer intermediate2 Enamine Intermediate hydride_transfer->intermediate2 isomerization Isomerization intermediate2->isomerization intermediate3 Iminium Intermediate isomerization->intermediate3 hydride_transfer2 1,2-Hydride Addition intermediate3->hydride_transfer2 product_release Product Release hydride_transfer2->product_release product_release->catalyst Catalyst Regeneration product Chiral Tetrahydroquinoline product_release->product h2 H₂

Caption: Proposed catalytic cycle for Ru-catalyzed hydrogenation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,2,3,4-tetrahydroquinoline and its derivatives are important heterocyclic motifs in medicinal chemistry, exhibiting a range of biological activities.[1] The development of robust and scalable synthetic routes to these compounds is crucial for their application in drug discovery and development. This document provides a detailed protocol for the large-scale synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on a practical and efficient methodology amenable to industrial production. The primary synthetic strategy involves the catalytic hydrogenation of 5-fluoroquinoline, a common and effective method for the synthesis of tetrahydroquinolines, followed by salt formation.[1]

Overview of the Synthetic Approach

The synthesis is a two-step process commencing with the catalytic hydrogenation of commercially available 5-fluoroquinoline. This reduction is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The resulting 5-Fluoro-1,2,3,4-tetrahydroquinoline is then converted to its hydrochloride salt to improve its stability and handling properties.

Data Presentation

The following table summarizes the expected quantitative data for the large-scale synthesis of this compound based on the protocol described below.

ParameterStep 1: HydrogenationStep 2: Salt FormationOverall
Starting Material 5-Fluoroquinoline5-Fluoro-1,2,3,4-tetrahydroquinoline5-Fluoroquinoline
Product 5-Fluoro-1,2,3,4-tetrahydroquinoline5-Fluoro-1,2,3,4-tetrahydroquinoline HCl5-Fluoro-1,2,3,4-tetrahydroquinoline HCl
Typical Scale 1.0 kg1.1 kg1.0 kg
Expected Yield 90-98%95-99%85-97%
Purity (by HPLC) >98%>99%>99%
Key Reagents H₂, 10% Pd/C, EthanolHCl in Isopropanol-
Reaction Time 12-24 hours1-2 hours13-26 hours
Temperature 25-50°C0-25°C-
Pressure 50-100 psiAtmospheric-

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline

Materials:

  • 5-Fluoroquinoline (1.00 kg, 6.80 mol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (50 g, 0.0235 mol Pd)

  • Ethanol (10 L)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

Equipment:

  • 15 L high-pressure hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: To the reactor, add 10% Pd/C (50 g). In a separate container, dissolve 5-fluoroquinoline (1.00 kg) in ethanol (10 L). Transfer the solution to the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction Monitoring: Begin stirring the reaction mixture at a constant speed. Maintain the temperature between 25-50°C. The reaction is exothermic; cooling may be required to maintain the desired temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete consumption of the starting material.

  • Work-up: Once the reaction is complete (typically 12-24 hours), depressurize the reactor and purge with nitrogen.

  • Filtration: Prepare a pad of Celite® in a filtration funnel. Filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 x 500 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol. The crude 5-Fluoro-1,2,3,4-tetrahydroquinoline will be obtained as an oil.

Step 2: Synthesis of this compound

Materials:

  • Crude 5-Fluoro-1,2,3,4-tetrahydroquinoline (from Step 1)

  • Isopropanol (5 L)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas in a suitable solvent (e.g., isopropanol)

  • Diethyl ether (for washing)

Equipment:

  • 10 L reaction vessel with mechanical stirring and a dropping funnel.

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude 5-Fluoro-1,2,3,4-tetrahydroquinoline in isopropanol (5 L) in the reaction vessel.

  • Salt Formation: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of HCl in isopropanol (prepared by carefully adding concentrated HCl to isopropanol, or using a commercially available solution) dropwise with vigorous stirring. The hydrochloride salt will precipitate out of the solution. Monitor the pH of the mixture to ensure it is acidic (pH 1-2).

  • Crystallization: Continue stirring the suspension at 0-5°C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold isopropanol and then with diethyl ether to remove any remaining impurities and to aid in drying.

  • Drying: Dry the solid product in a vacuum oven at 40-50°C to a constant weight.

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow.

Synthesis_Workflow reactant reactant product product intermediate intermediate A 5-Fluoroquinoline B Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) A->B C 5-Fluoro-1,2,3,4-tetrahydroquinoline B->C F Filtration & Concentration C->F D Salt Formation (HCl in Isopropanol) E 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride D->E G Filtration & Drying E->G F->D

Caption: Overall workflow for the synthesis of this compound.

Logical_Relationship cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation start start end_product end_product process process qc qc A 5-Fluoroquinoline B Hydrogenation A->B QC1 Purity Check (TLC/HPLC) B->QC1 C Work-up (Catalyst Removal) D Intermediate (Free Base) C->D E HCl Addition D->E QC1->C F Crystallization E->F G Isolation & Drying F->G H Final Product (Hydrochloride Salt) G->H QC2 Final QC (HPLC, NMR, etc.) H->QC2

Caption: Logical flow of the two-step synthesis with integrated quality control points.

References

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: A Key Intermediate in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. Its substituted tetrahydroquinoline core is a prevalent scaffold in a multitude of biologically active compounds, making it a valuable intermediate in the synthesis of novel therapeutics. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for the treatment of dyslipidemia and the prevention of cardiovascular diseases.

Application in the Synthesis of CETP Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of potent Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibiting this process can lead to increased levels of HDL-C ("good cholesterol"), which is considered a promising strategy for reducing the risk of atherosclerosis and related cardiovascular events.

The synthesis of these inhibitors often involves the N-functionalization of the 5-Fluoro-1,2,3,4-tetrahydroquinoline core with a suitable electrophile, followed by further modifications. A common synthetic route involves the N-alkylation with a substituted benzyl halide.

Experimental Protocols

This section details the experimental procedures for key transformations involving this compound.

Protocol 1: N-Alkylation with 3,5-Bis(trifluoromethyl)benzyl Bromide

This protocol describes the N-alkylation of 5-Fluoro-1,2,3,4-tetrahydroquinoline with 3,5-bis(trifluoromethyl)benzyl bromide, a common step in the synthesis of certain CETP inhibitors.

Reaction Scheme:

Caption: N-Alkylation of 5-Fluoro-1,2,3,4-tetrahydroquinoline.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1207176-29-1187.651.01.0
3,5-Bis(trifluoromethyl)benzyl bromide328-99-4323.031.11.1
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added potassium carbonate (3.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • 3,5-Bis(trifluoromethyl)benzyl bromide (1.1 mmol) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Expected Yield and Purity:

ProductYield (%)Purity (%)
N-((3,5-Bis(trifluoromethyl)phenyl)methyl)-5-fluoro-1,2,3,4-tetrahydroquinoline85-95>98

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical workflow from a starting material to a final pharmaceutical ingredient, highlighting the role of this compound as a key intermediate.

G A Starting Materials B Synthesis of 5-Fluoroquinoline A->B C Reduction to 5-Fluoro-1,2,3,4-tetrahydroquinoline B->C D Salt Formation (HCl) C->D E 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (Intermediate) D->E F N-Functionalization (e.g., N-Alkylation) E->F G Further Synthetic Modifications F->G I Purification G->I H Active Pharmaceutical Ingredient (API) J Formulation H->J I->H K Final Drug Product J->K

Caption: Pharmaceutical synthesis workflow.

Signaling Pathway of CETP Inhibitors

CETP inhibitors, synthesized using the described intermediate, modulate lipid metabolism by inhibiting the transfer of cholesteryl esters. This action leads to an increase in HDL cholesterol levels, which is believed to contribute to the reverse cholesterol transport pathway, a process that removes excess cholesterol from peripheral tissues.

G cluster_0 Lipoprotein Metabolism cluster_1 Therapeutic Intervention cluster_2 Physiological Effect HDL HDL (High-Density Lipoprotein) VLDL_LDL VLDL/LDL (Very Low/Low-Density Lipoprotein) HDL->VLDL_LDL Cholesteryl Ester Transfer CETP CETP (Cholesteryl Ester Transfer Protein) CETP_Inhibitor CETP Inhibitor (e.g., from 5-Fluoro-THQ) CETP_Inhibitor->CETP Inhibits Increased_HDL Increased HDL-C Levels

Caption: Mechanism of CETP inhibition.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of CETP inhibitors. The protocols and data presented herein provide a foundation for researchers and scientists to utilize this building block in their drug discovery and development programs. The strategic incorporation of the fluorinated tetrahydroquinoline scaffold offers a promising avenue for the design of next-generation therapeutics with improved pharmacological properties.

Application Notes and Protocols: Incorporation of Fluorine into the Tetrahydroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for the incorporation of fluorine into the tetrahydroquinoline (THQ) scaffold, a privileged core structure in medicinal chemistry. The introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This document details various synthetic strategies, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key methodologies.

Synthesis of Fluorinated Tetrahydroquinolines from Fluorinated Precursors

A common and effective strategy to obtain fluorinated tetrahydroquinolines is to construct the heterocyclic ring system from readily available fluorinated starting materials. This approach allows for precise control over the location of the fluorine atom.

Tandem Reaction of Azaaryl Methyl Amines and 2-Fluorostyrenes

This method provides a novel, base-promoted, transition-metal-free synthesis of 2-azaaryl tetrahydroquinolines. The reaction proceeds via a tandem sequence of deprotonation, conjugate addition, and intramolecular nucleophilic aromatic substitution (SNAr).

Experimental Workflow:

cluster_prep Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Azaaryl_Methyl_Amine Azaaryl Methyl Amine Reaction_Vessel Reaction Mixture (Room Temp to 100 °C, 12 h) Azaaryl_Methyl_Amine->Reaction_Vessel 2-Fluorostyrene 2-Fluorostyrene Derivative 2-Fluorostyrene->Reaction_Vessel Base LiN(SiMe3)2 in Toluene Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product 2-Azaaryl Tetrahydroquinoline Purification->Product

Caption: Workflow for the synthesis of 2-azaaryl tetrahydroquinolines.

Quantitative Data Summary:

Entry2-Fluorostyrene SubstituentAzaaryl Methyl AmineProductYield (%)
1H2-Pyridylmethyl(methyl)amine1-Methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline95
24-Methyl2-Pyridylmethyl(methyl)amine6-Methyl-1-methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline93
34-Chloro2-Pyridylmethyl(methyl)amine6-Chloro-1-methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline90
44-Bromo2-Pyridylmethyl(methyl)amine6-Bromo-1-methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline88
54-Methoxy2-Pyridylmethyl(methyl)amine6-Methoxy-1-methyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoline82

Experimental Protocol:

To a solution of the azaaryl methyl amine (0.12 mmol) and the 2-fluorostyrene derivative (0.1 mmol) in toluene (1.0 mL) is added LiN(SiMe3)2 (1.0 M in THF, 0.14 mL, 0.14 mmol) at room temperature. The reaction mixture is then stirred at the indicated temperature (typically 80-100 °C) for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired 2-azaaryl tetrahydroquinoline product.[1]

Late-Stage Fluorination of the Tetrahydroquinoline Core

Introducing fluorine at a late stage of a synthetic sequence is highly desirable, especially in drug discovery, as it allows for the rapid generation of fluorinated analogs from advanced intermediates.

Palladium-Catalyzed C-H Fluorination

Recent advances have enabled the direct, palladium-catalyzed electrophilic fluorination of aromatic C-H bonds. While specific examples on the tetrahydroquinoline core are emerging, the general methodology is applicable. This approach often requires a directing group to achieve regioselectivity.

Logical Relationship of Catalytic Cycle:

Pd(II)_precatalyst Pd(II) Precatalyst C-H_activation C-H Activation Pd(II)_precatalyst->C-H_activation Arene_substrate Tetrahydroquinoline (Arene Substrate) Arene_substrate->C-H_activation Pd(II)_intermediate Palladacycle Intermediate (Pd-C bond) C-H_activation->Pd(II)_intermediate Oxidation Oxidation Pd(II)_intermediate->Oxidation Oxidant Oxidant (e.g., Ag(I)) Oxidant->Oxidation Pd(IV)_intermediate Pd(IV)-F Intermediate Oxidation->Pd(IV)_intermediate Reductive_elimination C-F Reductive Elimination Pd(IV)_intermediate->Reductive_elimination Fluorinating_reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor) Fluorinating_reagent->Pd(IV)_intermediate Fluorinated_THQ Fluorinated Tetrahydroquinoline Reductive_elimination->Fluorinated_THQ Pd(II)_regenerated Regenerated Pd(II) Catalyst Reductive_elimination->Pd(II)_regenerated Pd(II)_regenerated->C-H_activation Catalytic Cycle

Caption: A plausible catalytic cycle for Pd-catalyzed C-H fluorination.

Quantitative Data Summary (Hypothetical for THQ based on general arene fluorination):

EntryTHQ SubstrateDirecting GroupFluorinating ReagentPosition of FluorinationYield (%)
1N-Acetyl-THQAcetylSelectfluorC-855
2N-Pyridyl-THQPyridylN-FluorobenzenesulfonimideC-862
3N-Acetyl-THQAcetylF-TEDA-BF4C-848

Experimental Protocol (General):

A mixture of the N-protected tetrahydroquinoline (0.5 mmol), Pd(OAc)2 (10 mol %), a directing group ligand (if necessary, 1.2 equiv), and an oxidant (e.g., AgOAc, 2.0 equiv) in a suitable solvent (e.g., DCE/HFIP) is stirred at room temperature for 30 minutes. The electrophilic fluorinating reagent (e.g., Selectfluor, 1.5 equiv) is then added, and the reaction mixture is heated to 80-120 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the fluorinated tetrahydroquinoline.[2][3]

Asymmetric Synthesis of Fluorine-Containing Tetrahydroquinolines

The development of asymmetric methods to introduce fluorine is of paramount importance for the synthesis of chiral drug candidates. Organocatalysis has emerged as a powerful tool for such transformations.

Organocatalytic Asymmetric Michael Addition/Annulation

This strategy involves the asymmetric Michael addition of a pronucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the chiral fluorinated tetrahydroquinoline core.

Reaction Pathway:

G Start_A α-Fluoro-β-ketoester Michael_Addition Asymmetric Michael Addition Start_A->Michael_Addition Start_B o-Aminobenzylidene malononitrile Start_B->Michael_Addition Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst->Michael_Addition Intermediate Chiral Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization/ Annulation Intermediate->Cyclization Product Chiral Fluorinated Tetrahydroquinoline Cyclization->Product

Caption: Pathway for asymmetric synthesis of fluorinated THQs.

Quantitative Data Summary:

Entryα-Fluoro-β-ketoester R1o-Aminobenzylidene R2Product Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
1PhenylH>20:19895
24-ChlorophenylH>20:19792
32-NaphthylH>20:19996
4Phenyl4-Methyl>20:19693
5Phenyl4-Bromo>20:19890

Experimental Protocol:

To a solution of the o-aminobenzylidene malononitrile (0.1 mmol) and the α-fluoro-β-ketoester (0.12 mmol) in dichloromethane (1.0 mL) at -20 °C is added the chiral organocatalyst (e.g., a quinine-derived thiourea, 10 mol %). The reaction is stirred at this temperature for the time required (monitored by TLC, typically 24-48 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is directly purified by silica gel column chromatography to afford the enantiomerically enriched fluorinated tetrahydroquinoline derivative.[4]

Enzymatic Fluorination

Biocatalysis offers a green and highly selective alternative for fluorination reactions. While the direct enzymatic fluorination of a pre-formed tetrahydroquinoline is not yet established, the use of fluorinases to generate fluorinated building blocks is a viable strategy.

Fluorinase-Mediated Synthesis

The fluorinase enzyme, discovered in Streptomyces cattleya, catalyzes the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with fluoride ions.[5][6]

Enzymatic Reaction:

SAM S-Adenosyl-L-methionine (SAM) Fluorinase Fluorinase Enzyme SAM->Fluorinase Fluoride Fluoride Ion (F⁻) Fluoride->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluorinase->FDA Methionine L-Methionine Fluorinase->Methionine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The most prevalent method for synthesizing 5-Fluoro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-fluoroquinoline. This method is often favored for its efficiency and selectivity. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. Alternative routes, such as reductive amination strategies, can also be employed, though they may involve more complex starting materials.

Q2: How can I minimize side product formation during the synthesis?

Side product formation often arises from incomplete reduction or over-reduction. Common side products can include partially hydrogenated intermediates or fully saturated decahydroquinolines. To minimize these:

  • Catalyst Selection: Employ a catalyst known for high selectivity in quinoline hydrogenation, such as palladium on carbon (Pd/C) or a fluorine-modified cobalt catalyst.[1]

  • Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and reaction time. Optimization of these conditions is crucial for maximizing the yield of the desired product.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or isopropanol are commonly used in catalytic hydrogenation.

Q3: What is the best way to purify the final product?

Purification of this compound is typically achieved through recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvent systems include ethanol/ether or isopropanol/hexane. Column chromatography can also be used to purify the free base before conversion to the hydrochloride salt if significant impurities are present.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion.Catalyst Inactivity: The catalyst may be poisoned or deactivated.- Ensure the starting materials and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).- Use a fresh batch of catalyst.- Increase catalyst loading, though this should be done judiciously.
Little to no conversion of starting material.Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure within the safe limits of the reaction vessel.- Ensure there are no leaks in the hydrogenation apparatus.
Desired product is not formed.Incorrect Reaction Temperature: The temperature may be too low for the reaction to initiate.- Gradually increase the reaction temperature while monitoring the reaction progress. Be cautious, as excessively high temperatures can lead to side product formation.
Poor Product Purity
Symptom Possible Cause Suggested Solution
Presence of multiple spots on TLC analysis.Incomplete Reaction: The reaction may not have been allowed to run to completion.- Increase the reaction time.- Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.
Presence of over-reduced byproducts.Harsh Reaction Conditions: Excessive temperature or pressure can lead to the formation of decahydroquinoline.- Reduce the reaction temperature and/or pressure.- Screen different catalysts to find one with higher selectivity.
Product is discolored.Air Oxidation: The tetrahydroquinoline product can be susceptible to air oxidation, leading to colored impurities.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 5-Fluoroquinoline

This protocol describes a general procedure for the synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation, followed by conversion to its hydrochloride salt.

Materials:

  • 5-Fluoroquinoline

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-fluoroquinoline (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter pad with ethanol.

  • Salt Formation: To the filtrate, slowly add a solution of hydrochloric acid (1.1 equivalents) while stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Table 1: Reaction Parameter Optimization

ParameterTypical RangeEffect on Yield/Purity
Catalyst Loading (mol%) 1 - 10Higher loading can increase reaction rate but may also lead to over-reduction if not controlled.
Hydrogen Pressure (psi) 50 - 500Higher pressure generally increases the rate of hydrogenation.
Temperature (°C) 25 - 80Higher temperatures can increase the reaction rate but may also promote side reactions.
Reaction Time (h) 2 - 24Should be optimized by monitoring the reaction to ensure complete conversion without significant side product formation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Start 5-Fluoroquinoline Reaction Catalytic Hydrogenation Start->Reaction Pd/C, H2, Ethanol Intermediate 5-Fluoro-1,2,3,4-tetrahydroquinoline (Free Base) Reaction->Intermediate Salt_Formation HCl Addition Intermediate->Salt_Formation Product 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride Salt_Formation->Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Catalyst Poisoning Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Sol1 Use fresh catalyst Purify reagents Cause1->Sol1 Sol2 Increase reaction time Monitor reaction Cause2->Sol2 Sol3 Optimize T, P, Solvent Cause3->Sol3 Troubleshooting_Purity cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity Cause1 Over-reduction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Air Oxidation Problem->Cause3 Sol1 Milder conditions Selective catalyst Cause1->Sol1 Sol2 Optimize conditions Purify starting material Cause2->Sol2 Sol3 Inert atmosphere Proper storage Cause3->Sol3

References

Technical Support Center: Purification of 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side-reactions, or incomplete reactions. Based on typical synthetic routes, such as the reduction of 5-fluoroquinoline or the reductive cyclization of a corresponding amino- or nitro-precursor, potential impurities include:

  • Unreacted starting materials: e.g., 5-fluoroquinoline.

  • Partially reduced intermediates: If starting from a nitro-precursor, nitroso or hydroxylamine intermediates may be present.

  • Dehalogenated byproducts: Loss of the fluorine atom can occur under certain reductive conditions, leading to the formation of 1,2,3,4-tetrahydroquinoline.

  • Oxidized byproducts: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of 5-fluoroquinoline or other colored impurities.

  • Residual solvents: Solvents used in the reaction or purification steps may be retained in the final product.

  • Inorganic salts: Arising from workup procedures.

Q2: My final product of this compound has a yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A yellow or brownish tint often indicates the presence of oxidized impurities. The tetrahydroquinoline core can be sensitive to air and light, leading to the formation of colored byproducts. To remove these impurities, you can try the following:

  • Recrystallization with activated carbon: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and colored impurities. Allow the filtrate to cool slowly to form pure crystals.

  • Column chromatography: While challenging for the hydrochloride salt, converting the salt to the free base allows for purification via column chromatography on silica gel. The purified free base can then be converted back to the hydrochloride salt.

Q3: I am having difficulty crystallizing this compound. What solvents should I try for recrystallization?

A3: Finding a suitable solvent for recrystallization can be challenging. The ideal solvent should dissolve the compound when hot but have low solubility when cold. For hydrochloride salts, polar protic solvents or mixtures are often effective. Here are some suggestions:

  • Ethanol/Water: Dissolve the salt in a minimal amount of hot water and then add ethanol until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Methanol/Isopropanol: A mixture of these two alcohols can provide the desired solubility profile.

  • Isopropanol/Diethyl ether: Dissolve the salt in hot isopropanol and then slowly add diethyl ether as an anti-solvent to induce crystallization.

  • Acetone/Water: Similar to the ethanol/water system.

It is recommended to perform small-scale solvent screening to identify the optimal system for your specific batch.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
Symptom Possible Cause Troubleshooting Step
Presence of starting material (e.g., 5-fluoroquinoline) in NMR or LC-MS.Incomplete reaction.Increase reaction time, temperature, or the amount of reducing agent. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Broad peaks or multiple unexpected signals in the aromatic region of the NMR spectrum.Presence of regioisomeric impurities or byproducts from side reactions.Optimize reaction conditions to improve selectivity. Purification by column chromatography of the free base may be necessary to separate isomers before salt formation.
Significant peak corresponding to the dehalogenated product (1,2,3,4-tetrahydroquinoline).Harsh reduction conditions leading to hydrodefluorination.Use a milder reducing agent or catalyst. Optimize the reaction temperature and pressure. For catalytic hydrogenation, consider using a more selective catalyst.
Issue 2: Challenges with Column Chromatography of the Free Base
Symptom Possible Cause Troubleshooting Step
Streaking or tailing of the compound on the silica gel column.Interaction of the basic amine with the acidic silica gel.Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent to suppress the interaction.
Compound does not elute from the column.The compound is too polar for the chosen eluent system.Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/methanol) might be effective.
Decomposition of the compound on the column.The compound is unstable on silica gel.Use a less acidic stationary phase, such as alumina (basic or neutral), or consider using reverse-phase chromatography.
Issue 3: Difficulty in Forming the Hydrochloride Salt

| Symptom | Possible Cause | Troubleshooting Step | | The product oils out instead of precipitating as a solid. | The concentration of the solution is too high, or the solvent is not appropriate. | Dilute the solution before adding HCl. Try adding the HCl solution at a lower temperature. Experiment with different solvents for the salt formation. | | The resulting salt is hygroscopic and difficult to handle. | Incomplete drying or inherent property of the salt. | Dry the salt thoroughly under high vacuum. Handle the salt in a glove box or a dry environment. Consider if a different salt form might be more stable. |

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)9098.575Effective for removing minor impurities.
Recrystallization with Activated Carbon88 (colored)99.270Successfully removes colored impurities.
Column Chromatography (Free Base) followed by Salt Formation85>99.560Most effective for removing closely related impurities and baseline separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 10 mL per gram of crude product).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Column Chromatography of the Free Base

  • Free Base Conversion: Dissolve the crude hydrochloride salt in water and basify the solution to pH > 10 with a suitable base (e.g., 2M NaOH).

  • Extraction: Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane, with 0.5% triethylamine).

  • Loading and Elution: Dissolve the crude free base in a minimal amount of the initial eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation and Drying: Collect the precipitated hydrochloride salt by filtration, wash with the solvent, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrystall Crude Product dissolve Dissolve in Hot Solvent crude_recrystall->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter and Wash cool->filter_wash dry_recrystall Dry Pure Product filter_wash->dry_recrystall crude_chromatography Crude HCl Salt free_base Convert to Free Base crude_chromatography->free_base extract Extract free_base->extract column Column Chromatography extract->column salt_formation Convert back to HCl Salt column->salt_formation dry_chromatography Dry Pure Product salt_formation->dry_chromatography

Caption: Purification workflows for this compound.

troubleshooting_logic start Impure Product check_color Is the product colored? start->check_color check_purity What is the purity level? check_color->check_purity No recrystallize_carbon Recrystallize with Activated Carbon check_color->recrystallize_carbon Yes recrystallize Recrystallize check_purity->recrystallize >90% column_chromatography Column Chromatography of Free Base check_purity->column_chromatography <90% end_pure Pure Product recrystallize_carbon->end_pure recrystallize->end_pure column_chromatography->end_pure

Technical Support Center: Synthesis of Fluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated tetrahydroquinolines. The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing fluorinated tetrahydroquinolines?

A1: The primary methods for synthesizing fluorinated tetrahydroquinolines include:

  • Povarov Reaction: This is a [4+2] cycloaddition reaction involving a fluorinated aniline, an aldehyde, and an alkene. It is a versatile method for creating the tetrahydroquinoline core.

  • Friedel-Crafts Cyclization: Intramolecular cyclization of fluorinated N-aryl amines containing a suitable tethered electrophile is another common strategy. This method often employs a Lewis acid catalyst to promote the ring closure.

  • Reduction of Fluorinated Quinolines: The catalytic hydrogenation of a pre-synthesized fluorinated quinoline is a straightforward method to obtain the corresponding tetrahydroquinoline.

Q2: I am observing a mixture of products in my reaction. What are the likely byproducts?

A2: The formation of byproducts is a common issue. The most prevalent byproducts in fluorinated tetrahydroquinoline synthesis are:

  • Regioisomers: When using unsymmetrically substituted fluorinated anilines or other reactants, the cyclization can occur at different positions, leading to a mixture of structural isomers. The electronic effects of the fluorine substituent can influence the regioselectivity of the reaction.[1][2]

  • Over-alkylation Products: In Friedel-Crafts alkylations, the newly formed tetrahydroquinoline can sometimes undergo further alkylation, leading to poly-alkylated byproducts. This is particularly problematic as the product can be more nucleophilic than the starting material.

  • Decomposition Products: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of starting materials or the desired product.[3]

  • Side-products from Protecting Groups: In cases where protecting groups are used, their cleavage can sometimes lead to side reactions. For instance, the isobutene formed during the deprotection of a Boc group can react with intermediates in the reaction mixture.

Q3: How does the position of the fluorine atom on the aniline ring affect the reaction outcome?

A3: The position of the fluorine atom significantly influences the electronic properties of the aniline ring and, consequently, the reactivity and regioselectivity of the cyclization reaction. A fluorine atom can act as a directing group, and its electron-withdrawing nature can affect the nucleophilicity of the aromatic ring, which is crucial in electrophilic aromatic substitution steps of the cyclization. This can lead to different ratios of regioisomeric products depending on the substitution pattern.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Fluorinated Tetrahydroquinoline
Potential CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If starting materials are still present, consider increasing the reaction time or temperature incrementally.
Catalyst Inactivity - Ensure the use of a high-purity, anhydrous catalyst.- For Lewis acid-catalyzed reactions, consider activating the catalyst prior to use.- Optimize the catalyst loading; both too little and too much can be detrimental.
Poor Substrate Reactivity - The electronic nature of the substituents on your starting materials (both the fluorinated aniline and the alkene/aldehyde) can significantly impact reactivity. Consider modifying the electronic properties of the substrates if possible.
Decomposition of Starting Materials or Product - If decomposition is observed (e.g., charring), consider lowering the reaction temperature.- Employ milder catalysts or reaction conditions.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential CauseTroubleshooting Steps
Formation of Regioisomers - Substrate Control: The substitution pattern of the fluorinated aniline is a primary determinant of regioselectivity. If possible, choose a starting material that favors the formation of the desired isomer.[1][2]- Catalyst and Solvent Screening: The choice of Lewis acid and solvent can influence the ratio of regioisomers. A systematic screening of different catalysts (e.g., AlCl₃, FeCl₃, Sc(OTf)₃) and solvents of varying polarity may identify conditions that favor one isomer.[4]- Temperature Optimization: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the product distribution.
Over-alkylation (in Friedel-Crafts type reactions) - Use a stoichiometric amount of the alkylating agent or a slight excess of the aromatic substrate.- Consider using a less reactive alkylating agent or a milder catalyst.

Quantitative Data on Byproduct Formation

Data on byproduct distribution in fluorinated tetrahydroquinoline synthesis is often specific to the reaction conditions and substrates used. The following table provides a general overview of potential byproduct scenarios.

Reaction TypeFluorinated Substrate ExampleCommon ByproductsTypical Product:Byproduct Ratio
Friedel-Crafts Cyclization3-Fluoro-N-(3-phenylpropyl)aniline5-Fluoro- and 7-Fluoro-tetrahydroquinoline regioisomersCan range from 1:1 to >10:1 depending on catalyst and conditions.
Povarov Reaction4-Fluoroaniline, Benzaldehyde, and StyreneDiastereomers (cis/trans) and unreacted imineDiastereomeric ratio is highly dependent on the catalyst and reaction conditions.

Key Experimental Methodologies

General Protocol for Povarov Reaction for Fluorinated Tetrahydroquinoline Synthesis
  • Imine Formation (in situ): In a round-bottom flask, dissolve the fluorinated aniline (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture and stir at room temperature for 30 minutes.

  • Alkene Addition: Add the alkene (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired fluorinated tetrahydroquinoline from any byproducts.

General Protocol for Friedel-Crafts Cyclization for Fluorinated Tetrahydroquinoline Synthesis
  • Reaction Setup: To a solution of the fluorinated N-alkylaniline precursor (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto ice-water. Neutralize with a suitable base (e.g., aqueous NaOH). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography to isolate the desired fluorinated tetrahydroquinoline and any isomeric byproducts.

Visualizing Reaction Pathways

Povarov Reaction Workflow

The following diagram illustrates a typical workflow for a Povarov reaction, highlighting the key stages where byproducts might form.

Povarov_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Aniline Fluorinated Aniline Imine_Formation In situ Imine Formation Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Imine_Formation->Cycloaddition Lewis Acid Quench Quenching Cycloaddition->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Desired_Product Desired Fluorinated Tetrahydroquinoline Purification->Desired_Product Byproducts Byproducts (Regioisomers, Diastereomers) Purification->Byproducts

Caption: Workflow of the Povarov reaction for fluorinated tetrahydroquinoline synthesis.

Friedel-Crafts Cyclization Logical Pathway

This diagram illustrates the decision-making process and potential outcomes in a Friedel-Crafts cyclization for preparing fluorinated tetrahydroquinolines.

Friedel_Crafts_Logic Start Start: Fluorinated N-Aryl Amine Precursor Lewis_Acid Add Lewis Acid Catalyst (e.g., AlCl3) Start->Lewis_Acid Cyclization Intramolecular Cyclization Lewis_Acid->Cyclization Single_Product Desired Regioisomer Cyclization->Single_Product High Regioselectivity Mixed_Products Mixture of Regioisomers Cyclization->Mixed_Products Low Regioselectivity Purification Purification Required Mixed_Products->Purification

Caption: Logical pathway for Friedel-Crafts cyclization showing potential product outcomes.

References

Technical Support Center: Troubleshooting the Pictet-Spengler Reaction for Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction with a focus on challenging fluorinated aniline substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Pictet-Spengler reaction with a fluorinated aniline failing or giving very low yields?

A: The primary reason for low yields or reaction failure with fluorinated anilines is the reduced nucleophilicity of the aromatic ring. The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards the key intramolecular electrophilic aromatic substitution step. For the reaction to proceed, harsher conditions or more potent catalysts are often necessary compared to reactions with electron-rich anilines.[1][2] Only β-arylethylamines with electron-donating substituents tend to afford high yields under standard conditions.[3]

Q2: I'm observing a significant amount of unreacted starting material. What can I do?

A: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: Many Pictet-Spengler reactions with deactivated substrates require elevated temperatures to proceed.[2] Experiment with a range of temperatures, from room temperature to reflux, while carefully monitoring for potential decomposition.[4]

  • Use a Stronger Acid Catalyst: While classical Brønsted acids like TFA and HCl are common, they may not be sufficient.[5] Consider using stronger acids or Lewis acids. For substrates lacking electron-donating groups, harsher conditions like refluxing in POCl₃ with P₂O₅ have been effective in the related Bischler-Napieralski reaction.[6]

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes improve conversion.[7]

  • Pre-form the Imine: The formation of the imine intermediate can be a critical step. You can try to synthesize and isolate the imine separately before subjecting it to the cyclization conditions.[3] This can be particularly useful if the reaction stalls at the imine stage.[8]

Q3: My reaction is producing a complex mixture of side products. What are the likely side reactions and how can I minimize them?

A: With fluorinated anilines, side reactions can be prevalent, especially under harsh conditions. Potential side products include:

  • Over-oxidation: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline, especially at high temperatures or in the presence of air.[9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.

  • Hydrolysis of Intermediates: When using certain catalysts, especially in asymmetric reactions, the intermediate iminium ion can be prone to hydrolysis, leading back to the starting materials. The use of molecular sieves can help to remove trace amounts of water and prevent this.[7][10]

  • Alternative Cyclization Pathways: Depending on the substrate and conditions, undesired cyclization pathways may become competitive.

To minimize side products, it is crucial to carefully optimize the reaction conditions, including solvent, temperature, and reaction time, and to work under an inert atmosphere.

Q4: Are there alternative catalysts that are more effective for electron-deficient anilines?

A: Yes, several alternative catalytic systems have been shown to be effective for challenging Pictet-Spengler reactions:

  • Chiral Phosphoric Acids (CPAs): These catalysts have been successfully used for enantioselective Pictet-Spengler reactions of tryptamines with trifluoromethyl ketones.[8] They can promote the reaction even with deactivated substrates.

  • Lewis Acids: Lewis acids such as Yb(OTf)₃, AuCl₃/AgOTf, and BF₃·Et₂O have been employed to catalyze the Pictet-Spengler reaction and may be effective for fluorinated substrates.[9]

  • Cyanuric Chloride (TCT): TCT has been reported as an efficient catalyst for the 6-endo cyclization of both electron-withdrawing and electron-donating aldehydes in Pictet-Spengler reactions.[9]

  • Gold Catalysts: Cationic chiral Au(I) complexes have been shown to catalyze asymmetric Pictet-Spengler reactions with a wide functional group tolerance.

Q5: When should I consider an alternative reaction to the Pictet-Spengler for synthesizing tetrahydroisoquinolines from fluorinated anilines?

A: If you have exhaustively attempted to optimize the Pictet-Spengler reaction without success, the Bischler-Napieralski reaction is a viable alternative.[6][11] This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][12] It is particularly useful for aromatic rings that lack electron-donating groups.[6]

Troubleshooting Guide & Data Presentation

The following table summarizes key challenges and potential solutions when performing the Pictet-Spengler reaction with fluorinated anilines.

Problem Potential Cause Troubleshooting Strategy Citation
Low to No Conversion Deactivated aromatic ring due to fluorine's electron-withdrawing effect.Increase reaction temperature; Use a stronger Brønsted or Lewis acid catalyst; Increase catalyst loading; Pre-form the imine intermediate.[1][2][3][4]
Reaction Stalls at Imine The cyclization step is energetically unfavorable.Isolate the imine and subject it to optimized cyclization conditions with a potent catalyst like a chiral phosphoric acid.[8]
Formation of Oxidized Product Air oxidation of the tetrahydro-β-carboline product.Perform the reaction under an inert atmosphere (Nitrogen or Argon).[9]
Low Enantioselectivity Inappropriate chiral catalyst or reaction conditions.Screen different chiral catalysts (e.g., chiral phosphoric acids); Optimize solvent, temperature, and additives like molecular sieves.[7][8][10]
Hydrolysis of Intermediates Presence of water in the reaction mixture.Use anhydrous solvents and add molecular sieves (e.g., 4 Å or 5 Å) to the reaction.[7][10]
Quantitative Data Summary

The following table presents a summary of reported yields for Pictet-Spengler reactions involving fluorinated substrates under different conditions.

Tryptamine Derivative Carbonyl Compound Catalyst Solvent Temperature Yield Citation
5-Bromo-tryptamine2,3-pentanedioneProlyl amide (20 mol%), o-fluorobenzoic acid (15 mol%)p-xyleneRoom TempSignificantly Reduced[10]
6-Fluoro-tryptamine2,3-pentanedioneProlyl amide (20 mol%), o-fluorobenzoic acid (15 mol%)p-xyleneRoom TempSignificantly Reduced[10]
TryptamineTrifluoroacetophenoneHFIP (solvent and catalyst)Reflux76%[13]
Tryptamine4-(Trifluoromethyl)benzaldehydeThiourea-carboxylic acid (10 mol%)Toluene0 °C92%

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

This protocol is a starting point and may require optimization for specific fluorinated anilines.

Materials:

  • Fluorinated β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), 10-50 mol%)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the fluorinated β-arylethylamine and the anhydrous solvent.

  • Add the aldehyde or ketone to the solution and stir.

  • Add the acid catalyst and heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[4]

Protocol 2: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction with a Trifluoromethyl Ketone

This protocol is adapted for challenging electron-deficient substrates.[8]

Materials:

  • Tryptamine derivative (1.0 eq)

  • Trifluoromethyl ketone (1.2 eq)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube, add the tryptamine derivative, chiral phosphoric acid catalyst, and activated molecular sieves.

  • Add anhydrous toluene and stir the mixture at room temperature under an inert atmosphere.

  • Add the trifluoromethyl ketone to the mixture.

  • Stir the reaction at the desired temperature and monitor by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine fluorinated aniline, aldehyde/ketone, and solvent add_catalyst Add catalyst (Brønsted/Lewis acid) prep->add_catalyst react Heat and stir under inert atmosphere add_catalyst->react monitor Monitor reaction progress (TLC) react->monitor monitor->react If incomplete quench Quench reaction monitor->quench If complete extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify

Caption: General experimental workflow for the Pictet-Spengler reaction.

Troubleshooting Decision Tree

troubleshooting_tree cluster_incomplete Incomplete Conversion cluster_side_products Side Product Formation start Low Yield or No Reaction check_conversion Check for starting material consumption start->check_conversion side_products Analyze for side products start->side_products increase_temp Increase Temperature check_conversion->increase_temp High SM remaining inert_atm Use Inert Atmosphere side_products->inert_atm Oxidation observed add_ms Add Molecular Sieves side_products->add_ms Hydrolysis suspected stronger_acid Use Stronger Acid preform_imine Pre-form Imine alt_reaction Consider Bischler-Napieralski Reaction preform_imine->alt_reaction If still fails optimize_cond Optimize T, time, solvent

Caption: Decision tree for troubleshooting the Pictet-Spengler reaction.

References

Technical Support Center: 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers suggest storage at room temperature, sealed in a dry environment.[2] For long-term storage, it is advisable to store under an inert atmosphere.[1]

Q2: Is this compound sensitive to moisture?

A2: Yes, based on data for similar compounds, it is considered to be moisture-sensitive.[1] It is crucial to handle the compound in a dry environment and to ensure the storage container is tightly sealed to prevent degradation from exposure to humidity.

Q3: What materials are incompatible with this compound?

A3: The compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition.[1]

Q4: What are the visual signs of degradation for this compound?

A4: While specific degradation products are not extensively documented in the provided search results, general signs of chemical decomposition can include a change in color, the appearance of solid particulate matter, or the formation of a precipitate in solution.

Q5: What is the recommended procedure for handling this compound?

A5: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact.[1] Avoid creating dust when handling the solid form.[1][3]

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be related to the stability of the this compound?

A: Inconsistent experimental results can indeed be a consequence of compound degradation. To troubleshoot this issue, consider the following:

  • Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see Table 1).

  • Visual Inspection: Examine the solid compound for any changes in appearance. For solutions, check for any cloudiness, precipitation, or color change.

  • Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare a fresh solution from the solid material.

  • Purity Analysis: If stability issues are still suspected, it is advisable to re-analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q: I observed a precipitate in my solution of this compound. What should I do?

A: The formation of a precipitate can indicate several issues, including compound degradation or exceeding the solubility limit.

  • Verify Concentration: Ensure that the concentration of your solution does not exceed the known solubility of the compound in the chosen solvent.

  • Check for Contamination: The precipitate could be a result of contamination.

  • Consider Degradation: If the solution is old or has been stored improperly, the precipitate may be a degradation product. In this case, it is recommended to discard the solution and prepare a fresh one from the solid stock.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource
Storage Temperature Room Temperature[2]
Atmosphere Sealed in a dry environment; store under an inert atmosphere for long-term storage.[1][2]
Container Tightly closed container.[1]
Handling Use in a well-ventilated area or under a chemical fume hood.[1]
Personal Protective Equipment Safety goggles, gloves, and protective clothing.[1]

Table 2: Chemical Incompatibilities

Incompatible MaterialReasonSource
Strong Oxidizing Agents Can lead to vigorous reactions and degradation.[1]
Strong Acids Potential for acid-base reactions and decomposition.[1]
Strong Bases May cause deprotonation and subsequent degradation.[1]

Experimental Protocols

Protocol: Representative Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for assessing the stability of this compound in solution. A similar approach has been used to determine the stability of other fluorinated compounds.[4][5]

Objective: To determine the concentration of the compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a suitable HPLC-grade solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution to a working concentration suitable for HPLC analysis.

    • Divide the working solution into several vials for storage under different conditions (e.g., room temperature, refrigerated, protected from light).

  • HPLC Analysis (Time Zero):

    • Immediately analyze one of the freshly prepared samples using the developed HPLC method to establish the initial concentration (Time 0).

  • Storage and Subsequent Analysis:

    • Store the remaining samples under the defined conditions.

    • At predetermined time points (e.g., 24, 48, 72 hours, 1 week), retrieve a sample from each storage condition.

    • Analyze the samples by HPLC to determine the concentration of the compound.

  • Data Analysis:

    • Compare the peak area of the compound at each time point to the peak area at Time 0.

    • Calculate the percentage of the compound remaining at each time point. A compound is generally considered stable if >90% of the initial concentration remains.

Mandatory Visualization

troubleshooting_workflow start Inconsistent Experimental Results or Visual Degradation Observed check_storage Review Storage Conditions: - Temperature - Light Exposure - Moisture Protection start->check_storage visual_inspection Visually Inspect Compound: - Color Change - Precipitation - Cloudiness start->visual_inspection prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Conditions Improper visual_inspection->prepare_fresh Degradation Suspected retest Retest Experiment prepare_fresh->retest purity_analysis Conduct Purity Analysis (e.g., HPLC) retest->purity_analysis Inconsistency Persists discard Discard and Obtain New Stock purity_analysis->discard Purity Below Acceptable Limit stability_factors compound 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride Stability temperature Temperature compound->temperature moisture Moisture compound->moisture light Light compound->light incompatibles Incompatible Materials (Strong Acids, Bases, Oxidizers) compound->incompatibles storage_container Proper Storage Container (Tightly Sealed) compound->storage_container

References

Technical Support Center: Degradation Pathways of Halogenated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated tetrahydroquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of the degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: We identified a fused tricyclic tetrahydroquinoline as a hit in our high-throughput screen (HTS). What should we be aware of?

A: Fused tricyclic tetrahydroquinolines are frequently identified as hits in various HTS campaigns. However, it is crucial to be aware that many of these compounds are unstable and can degrade in solution under standard laboratory conditions over a matter of days.[1][2] The observed biological activity may be due to these degradation byproducts rather than the parent compound, potentially leading to false positive results.[1]

Q2: What is the likely cause of the instability in fused tetrahydroquinolines?

A: The instability is often linked to a double bond within the fused carbocyclic ring.[1] Potential degradation mechanisms include the oxidative decomposition of this double bond or a retrosynthetic degradation, which can be catalyzed by trace amounts of acid remaining from the purification process.[1]

Q3: How can I determine if my fused tetrahydroquinoline sample is degrading?

A: Several methods can be used to assess the stability of your compound:

  • Visual Inspection: Monitor a solution of your compound in your assay buffer or DMSO for any color changes over 24-48 hours.[1]

  • Chromatographic Analysis: Analyze freshly prepared solutions and solutions aged for several days using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new spots on the TLC plate or new peaks in the LC-MS chromatogram is indicative of degradation.[1][2]

  • NMR Spectroscopy: Compare the 1H NMR spectrum of a freshly prepared sample with one that has been stored in solution. The emergence of new signals will indicate the formation of degradation products.

Q4: Are all halogenated tetrahydroquinolines unstable?

A: Not necessarily. The stability can be highly dependent on the specific structure. For fused tricyclic systems, analogues where the double bond in the fused carbocyclic ring has been reduced (saturated analogues) have demonstrated significantly greater stability in solution.[1] However, these more stable, saturated analogues often do not exhibit the same biological activity, further suggesting that the activity of the unsaturated compounds may be linked to their degradation products.[1]

Q5: What are the expected microbial degradation pathways for a simple halogenated tetrahydroquinoline?

A: While specific pathways for halogenated tetrahydroquinolines are not extensively documented, we can infer potential routes from the degradation of related compounds like quinolines and other halogenated aromatics. A likely pathway involves initial hydroxylation of the aromatic ring, followed by dehalogenation and ring cleavage. One well-established pathway for halogenated aromatics is the hydroxyquinol pathway, which involves the formation of (chloro)hydroxyquinol as a central intermediate before the aromatic ring is split.[3][4]

Q6: What types of metabolites can I expect from the biotic degradation of a brominated tetrahydroquinoline?

A: Based on studies of related brominated heterocyclic compounds, you can anticipate both Phase I and Phase II metabolites. Phase I metabolism likely involves processes such as demethylation (if N-methylated), dehydrogenation, and oxidation (hydroxylation).[3] Following these initial transformations, the resulting intermediates can undergo Phase II conjugation, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion in biological systems.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Bioassay Results

Potential Cause: Degradation of the test compound in the assay medium or stock solution.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Prepare a fresh solution of the compound in your assay buffer and in DMSO.

    • Monitor the solutions for any visual changes (e.g., color) over the time course of your experiment.

    • At various time points (e.g., 0, 4, 24, 48 hours), analyze the solutions by LC-MS to check for the appearance of new peaks corresponding to degradation products.[1]

  • Standardize Solution Preparation:

    • Always use freshly prepared solutions for your experiments. Avoid using stock solutions that are more than a few days old.[2]

    • Store stock solutions in a dark, cold, and inert environment (e.g., -20°C under argon or nitrogen) to minimize light-induced and oxidative degradation.

  • Synthesize and Test a Stable Analogue:

    • If your compound is a fused tetrahydroquinoline with a double bond in the carbocyclic ring, synthesize the corresponding saturated analogue via hydrogenation.[1]

    • Test this stable analogue in your bioassay. A significant loss of activity with the saturated compound strongly suggests that the initial "hit" was a false positive resulting from degradation products of the unsaturated parent compound.[1]

Issue 2: Difficulty in Detecting and Identifying Metabolites

Potential Cause: Low abundance of metabolites, poor ionization, or co-elution with matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • For microbial degradation studies, centrifuge the culture and filter the supernatant to remove cells and debris.

    • Employ Solid-Phase Extraction (SPE) to concentrate the metabolites and remove interfering salts and media components. C18 cartridges are a good starting point for reversed-phase compatible analytes.

    • For in vivo studies, consider liquid-liquid extraction or protein precipitation followed by SPE for sample clean-up.

  • Enhance LC-MS/MS Sensitivity:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements to aid in formula determination of unknown metabolites.

    • Develop a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer for targeted quantification of expected metabolites. This offers high sensitivity and selectivity.[5]

    • Optimize the mobile phase composition, including the use of additives like formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode, to improve analyte ionization.[5]

  • Address Complex Matrices:

    • If co-elution is an issue, adjust the HPLC gradient to improve the separation of metabolites from matrix components.

    • Consider using a different stationary phase (e.g., HILIC for polar metabolites) if reversed-phase chromatography is not providing adequate separation.

Data Presentation

Table 1: Hypothetical Degradation Kinetics of 6-Chloro-1,2,3,4-tetrahydroquinoline
ConditionHalf-life (t1/2) (hours)Degradation Rate Constant (k) (h-1)
Microbial (Pseudomonas sp.)720.0096
Photodegradation (UVA light)480.0144
Abiotic (pH 7, 25°C, dark)>500<0.0014

Note: This data is illustrative and intended to provide a framework for presenting experimental results.

Experimental Protocols

Protocol 1: General Method for Assessing Microbial Degradation
  • Culture Preparation:

    • Isolate a bacterial strain known for degrading aromatic compounds (e.g., Pseudomonas putida or Rhodococcus sp.) or use an environmental consortium.

    • Grow the culture in a suitable nutrient broth to the mid-log phase.

    • Harvest the cells by centrifugation, wash twice with a sterile mineral salts medium (MSM), and resuspend in fresh MSM to a specific optical density (e.g., OD600 = 1.0).

  • Degradation Experiment:

    • In sterile flasks, add the cell suspension to MSM.

    • Add the halogenated tetrahydroquinoline from a sterile stock solution (e.g., in DMSO) to a final concentration of 10-50 mg/L. Ensure the DMSO concentration does not exceed 0.1% (v/v).

    • Prepare a sterile control flask containing the compound in MSM without the bacterial cells to assess abiotic degradation.

    • Incubate the flasks on an orbital shaker at an appropriate temperature (e.g., 30°C) in the dark.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from each flask.

    • Centrifuge the aliquots to pellet the cells.

    • Analyze the supernatant for the parent compound concentration using HPLC-UV.

    • For metabolite identification, process a larger volume of the supernatant by solid-phase extraction and analyze by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Parent Compound and Metabolites
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[5]

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute compounds, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: For initial screening, perform a full scan (e.g., m/z 100-800). For targeted analysis, use Multiple Reaction Monitoring (MRM).[5]

    • Source Parameters: Optimize source temperature, desolvation temperature, and gas flows for the specific instrument and compounds.[5]

    • Collision Energy: For MS/MS experiments, optimize the collision energy for each parent ion to obtain characteristic fragment ions.

Visualizations

Microbial_Degradation_Pathway parent Halogenated Tetrahydroquinoline hydroxylated Hydroxylated Intermediate parent->hydroxylated Monooxygenase dehalogenated Dehalogenated Intermediate hydroxylated->dehalogenated Dehalogenase ring_cleavage Ring Cleavage Products (e.g., via (Chloro)hydroxyquinol) dehalogenated->ring_cleavage Dioxygenase tca TCA Cycle Intermediates ring_cleavage->tca Further Metabolism

Caption: Proposed microbial degradation pathway for halogenated tetrahydroquinolines.

Experimental_Workflow cluster_experiment Degradation Experiment cluster_analysis Sample Preparation & Analysis cluster_results Data Interpretation start Incubate Compound with Microbes/Light Source sampling Collect Samples at Time Points start->sampling centrifuge Centrifuge/Filter sampling->centrifuge spe Solid-Phase Extraction centrifuge->spe lcms LC-MS/MS Analysis spe->lcms kinetics Determine Kinetics (Parent Compound Loss) lcms->kinetics metabolites Identify Metabolites lcms->metabolites pathway Propose Degradation Pathway kinetics->pathway metabolites->pathway

Caption: General experimental workflow for studying degradation pathways.

Troubleshooting_Logic start Inconsistent Bioassay Results? check_stability Assess Compound Stability (LC-MS over time) start->check_stability is_degrading Degradation Observed? check_stability->is_degrading use_fresh Use Freshly Prepared Solutions is_degrading->use_fresh Yes no_degradation Compound is Stable. Investigate other assay variables (e.g., interference). is_degrading->no_degradation No stable_analog Synthesize & Test Stable Analogue use_fresh->stable_analog

References

Navigating the Challenges of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support & Troubleshooting Center

Researchers and drug development professionals often encounter solubility issues with 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a compound of interest in various experimental settings. This guide provides a comprehensive resource to address these challenges, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate its effective use in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As a hydrochloride salt of an amine, this compound is generally more soluble in polar protic solvents like water, ethanol, and methanol compared to its free base form. Its solubility in non-polar organic solvents is expected to be low. However, specific quantitative data can vary based on experimental conditions.

Q2: I am having difficulty dissolving this compound in my desired solvent. What are the common reasons for this?

A2: Several factors can contribute to poor solubility:

  • Incorrect Solvent Choice: Using a non-polar or weakly polar solvent is a common reason for dissolution failure.

  • Low Temperature: Solubility often decreases at lower temperatures.

  • pH of the Solution: The pH can significantly impact the solubility of hydrochloride salts.

  • Common Ion Effect: The presence of other chloride ions in the solution can suppress the dissolution of the hydrochloride salt.

  • Compound Purity and Form: The crystalline form and purity of the compound can influence its solubility.

Q3: What solvents are recommended for preparing stock solutions of this compound for biological assays?

A3: For biological experiments, it is crucial to use solvents that are compatible with the assay system. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of organic compounds. For aqueous-based assays, initial dissolution in a minimal amount of DMSO followed by serial dilution in the aqueous buffer is a standard practice. Water, ethanol, and methanol can also be suitable solvents, depending on the required concentration and the tolerance of the experimental system to these solvents.

Troubleshooting Guide

Should you encounter difficulties in dissolving this compound, the following troubleshooting steps can be employed:

IssueRecommended Action
Compound does not dissolve in the chosen solvent. 1. Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Consider switching to water, ethanol, methanol, or DMSO. 2. Increase Temperature: Gently warm the solution. Sonication can also aid in dissolution. 3. Adjust pH: For aqueous solutions, slightly acidifying the medium can sometimes improve the solubility of hydrochloride salts. However, be mindful of the stability of your compound and the requirements of your experiment.
Precipitation occurs upon dilution of a stock solution. 1. Lower the Final Concentration: The concentration in the final working solution may be above the solubility limit in that specific medium. 2. Optimize the Dilution Process: Add the stock solution to the diluent dropwise while vortexing to ensure rapid and even dispersion. 3. Consider a Co-solvent System: In some cases, a mixture of solvents (e.g., water with a small percentage of ethanol or DMSO) can maintain solubility.
Inconsistent results between experiments. 1. Standardize Solution Preparation: Ensure that the same solvent, temperature, and preparation method are used for every experiment. 2. Check Compound Stability: The compound may be degrading in the solvent over time. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 187.64 g/mol ), you would need 1.8764 mg.

  • Adding the Solvent: Add the appropriate volume of high-purity DMSO to the weighed compound in a sterile microcentrifuge tube.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing an Aqueous Working Solution
  • Thaw the Stock Solution: If your stock solution is frozen, allow it to thaw completely at room temperature.

  • Dilution: Based on your desired final concentration, calculate the volume of the stock solution needed. Add the calculated volume of the DMSO stock solution to your pre-warmed aqueous buffer or cell culture medium.

  • Mixing: Immediately after adding the stock solution, mix the working solution thoroughly by gentle vortexing or inversion to prevent precipitation.

  • Use: Use the freshly prepared working solution in your experiment without delay.

Potential Signaling Pathways and Experimental Workflows

Tetrahydroquinoline derivatives have been investigated for their potential to modulate various signaling pathways, making them interesting candidates for drug discovery in neuroscience and oncology.

Potential Neurological Signaling Pathways

Derivatives of tetrahydroquinoline have shown affinity for serotonin and dopamine receptors, suggesting their potential to modulate neurotransmission.[1][2][3][4][5]

5-Fluoro-THQ 5-Fluoro-THQ Serotonin_Receptor Serotonin_Receptor 5-Fluoro-THQ->Serotonin_Receptor Binds to Dopamine_Receptor Dopamine_Receptor 5-Fluoro-THQ->Dopamine_Receptor Binds to Neuronal_Signaling Neuronal_Signaling Serotonin_Receptor->Neuronal_Signaling Modulates Dopamine_Receptor->Neuronal_Signaling Modulates Behavioral_Outcomes Behavioral_Outcomes Neuronal_Signaling->Behavioral_Outcomes Affects

Caption: Potential interaction with neurotransmitter receptors.

Potential Anti-Cancer Signaling Pathway: PI3K/Akt/mTOR

Some tetrahydroquinoline derivatives have been explored as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7][8][9][10]

Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation 5-Fluoro-THQ 5-Fluoro-THQ 5-Fluoro-THQ->PI3K Inhibits cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solution (Dilute in Assay Buffer) Stock_Solution->Working_Solution Cell_Treatment Treat Cells/Tissue with Working Solution Working_Solution->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Assay Perform Biological Assay (e.g., Viability, Signaling) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

References

Technical Support Center: Enhancing the Solubility of Tetrahydroquinoline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of tetrahydroquinoline hydrochloride salts.

Troubleshooting Guide

Researchers may encounter several issues when attempting to dissolve tetrahydroquinoline hydrochloride salts. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Compound Fails to Dissolve in Aqueous Solutions

  • Initial Observation: The tetrahydroquinoline hydrochloride salt does not visibly dissolve in water or aqueous buffers, resulting in a cloudy suspension or sediment.

  • Potential Causes & Solutions:

    • Low Intrinsic Solubility: The inherent solubility of the salt in water may be low.

    • Solution:

      • pH Adjustment: Tetrahydroquinolines are weak bases. Decreasing the pH of the solution by adding a small amount of a non-chloride containing acid (e.g., dilute methanesulfonic acid or phosphoric acid) can increase the protonation of the tetrahydroquinoline nitrogen, thereby enhancing its aqueous solubility.[1][2] Avoid using hydrochloric acid, as the common ion effect can suppress dissolution.[3]

      • Heating: Gently warming the solution can increase the rate of dissolution and the overall solubility.[4][5] Ensure the compound is thermally stable at the chosen temperature.

      • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

Issue 2: Precipitation Occurs Upon Cooling a Hot, Dissolved Solution

  • Initial Observation: The compound dissolves upon heating but precipitates out of solution as it cools to room temperature.

  • Potential Causes & Solutions:

    • Supersaturation: The solution was saturated or supersaturated at an elevated temperature, and the compound's solubility decreases significantly upon cooling.[4][5]

    • Solution:

      • Co-solvency: Introduce a water-miscible organic co-solvent to the aqueous solution to increase the solubility of the compound at room temperature.[6][7][8][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The optimal ratio of co-solvent to water needs to be determined experimentally.

      • Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at the elevated temperature at which the compound is soluble.

Issue 3: Oiling Out Instead of Crystallizing or Precipitating

  • Initial Observation: Instead of forming a solid precipitate, the compound separates as an oily liquid.

  • Potential Causes & Solutions:

    • High Solute Concentration: The concentration of the solute is too high for crystallization to occur readily.

    • Presence of Impurities: Impurities can interfere with the crystal lattice formation.

    • Solution:

      • Dilution: Dilute the solution with more solvent before attempting to induce precipitation or crystallization.

      • Recrystallization with a Different Solvent System: Attempt recrystallization from a different solvent or a mixture of solvents where the compound has a lower solubility.[4][5][10]

Issue 4: Hygroscopic Solid Formation

  • Initial Observation: The isolated solid readily absorbs moisture from the atmosphere, becoming sticky or liquefying.

  • Potential Causes & Solutions:

    • Inherent Property of the Salt: Some hydrochloride salts are inherently hygroscopic.

    • Solution:

      • Co-crystal Formation: Consider forming a co-crystal with a non-hygroscopic co-former to improve the solid-state properties.

      • Solvent Introduction during Salt Formation: Introducing certain solvents during the formation of the hydrochloride salt can sometimes lead to the formation of non-hygroscopic solvates.[11][12]

      • Strict Anhydrous Handling: Handle the solid in a dry atmosphere (e.g., in a glove box) and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1,2,3,4-tetrahydroquinoline and its hydrochloride salt in common solvents?

Solubility Data for Tetrahydroquinoline Derivatives

CompoundSolventTemperature (°C)Solubility
1,2,3,4-TetrahydroquinolineWater20< 1 g/L[13]
1,2,3,4-TetrahydroquinolineEthanolNot SpecifiedSoluble[13]
1,2,3,4-TetrahydroisoquinolineWater2020 g/L[14]
Tetrahydroberberine HClWaterNot Specified~98 times that of the free base[11][12]

Q2: How does pH affect the solubility of tetrahydroquinoline hydrochloride salts?

A2: Tetrahydroquinoline is a weak base.[2] Therefore, the solubility of its hydrochloride salt is pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form of the molecule. As the pH increases towards the pKa of the compound, the un-ionized, less soluble free base will begin to predominate, potentially leading to precipitation.[1]

Q3: What is a good starting point for developing a co-solvent system to dissolve my tetrahydroquinoline hydrochloride salt?

A3: A good starting point is to use a mixture of water and a water-miscible organic solvent in which the free base has good solubility, such as ethanol or DMSO.[6][7][15] You can start by preparing a concentrated stock solution of your compound in the organic solvent and then diluting it into your aqueous medium. It is often necessary to test a range of co-solvent ratios to find the optimal mixture that maintains solubility without negatively impacting your experiment.

Q4: Can I use hydrochloric acid to lower the pH and increase the solubility of a tetrahydroquinoline hydrochloride salt?

A4: It is generally not recommended to use hydrochloric acid to further acidify a solution of a hydrochloride salt. The addition of a common ion (in this case, chloride) can decrease the solubility of the salt and suppress its dissolution.[3] It is better to use a non-chloride containing acid if pH adjustment is necessary.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of Tetrahydroquinoline Hydrochloride

This protocol provides a general method for the purification of a tetrahydroquinoline hydrochloride salt by recrystallization.[4][5][10]

  • Solvent Selection: Choose a solvent or solvent system in which the tetrahydroquinoline hydrochloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures with water.

  • Dissolution: In a flask, add the crude tetrahydroquinoline hydrochloride salt and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagrams

TroubleshootingWorkflow start Start: Solubility Issue with Tetrahydroquinoline HCl Salt check_dissolution Does the compound fail to dissolve in the chosen aqueous solvent? start->check_dissolution yes_dissolve Yes check_dissolution->yes_dissolve Yes no_dissolve No check_dissolution->no_dissolve No dissolution_steps 1. Adjust pH (lower with non-HCl acid) 2. Gently heat the solution 3. Apply sonication yes_dissolve->dissolution_steps check_precipitation Does the compound precipitate upon cooling a hot solution? no_dissolve->check_precipitation dissolution_steps->check_precipitation yes_precipitate Yes check_precipitation->yes_precipitate Yes no_precipitate No check_precipitation->no_precipitate No precipitation_steps 1. Use a co-solvent system (e.g., water/ethanol) 2. Maintain elevated temperature if possible yes_precipitate->precipitation_steps check_oiling_out Does the compound 'oil out' instead of precipitating? no_precipitate->check_oiling_out precipitation_steps->check_oiling_out yes_oil Yes check_oiling_out->yes_oil Yes no_oil No check_oiling_out->no_oil No oiling_out_steps 1. Dilute the solution 2. Attempt recrystallization with a different solvent yes_oil->oiling_out_steps end_node Solubility Issue Resolved no_oil->end_node oiling_out_steps->end_node

Caption: Troubleshooting workflow for solubility issues.

References

side reaction prevention in reductive amination for tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reductive Amination for Tetrahydroquinoline Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions during the synthesis of tetrahydroquinolines via reductive amination.

Troubleshooting Guide

Question: I am observing significant amounts of over-alkylation, resulting in the formation of tertiary amines instead of my target secondary amine. How can I prevent this?

Answer:

Over-alkylation is a common side reaction where the desired secondary amine product reacts further with the remaining aldehyde/ketone and reducing agent.[1][2] To minimize this, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine relative to the carbonyl compound can help ensure the carbonyl is consumed before significant over-alkylation of the product occurs.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine available to react further.

  • Choice of Reducing Agent: Employ a mild and sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is less reactive and more selective for the iminium ion over the starting carbonyl compound, reducing the likelihood of side reactions.[1]

Question: My reaction is producing a significant amount of alcohol, corresponding to the reduction of my starting carbonyl compound. What is causing this and how can it be avoided?

Answer:

The reduction of the starting aldehyde or ketone to an alcohol is a competitive side reaction that occurs when the reducing agent reacts with the carbonyl group before imine formation is complete.[1] This is particularly problematic with strong reducing agents.

  • Use a Selective Reducing Agent: Switch to a milder reducing agent that shows high selectivity for the imine or iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][3] NaBH(OAc)₃ is generally preferred due to its lower toxicity.

  • Two-Step, One-Pot Procedure: If using a less selective reducing agent like sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.[2][4] This can be done by pre-stirring the amine and carbonyl compound for a period (e.g., 30-60 minutes) before introducing the NaBH₄.

  • pH Control: For reagents like NaBH₃CN, the reaction is most effective at a slightly acidic pH (4-5), which also favors imine formation.[1][3]

Question: I am observing the formation of partially hydrogenated byproducts, such as 1,2-dihydroquinolines. How can I improve the selectivity for the fully saturated tetrahydroquinoline?

Answer:

The formation of dihydroquinoline intermediates or byproducts can occur during the catalytic hydrogenation of quinolines.[5] Achieving full reduction to the tetrahydroquinoline requires optimizing the reaction conditions and catalyst system.

  • Increase Hydrogen Pressure and/or Reaction Time: Insufficient hydrogen pressure or shorter reaction times may lead to incomplete reduction. Increasing these parameters can drive the reaction to completion.

  • Catalyst Choice: The choice of catalyst and support can significantly influence the reaction outcome. For example, cobalt-amido cooperative catalysis has been used for the controlled partial transfer hydrogenation to 1,2-DHQs, so a different catalyst system may be required for complete reduction.[5]

  • Hydrogen Source: In transfer hydrogenation, the nature of the hydrogen donor is critical. Ensure a sufficient excess of the hydrogen donor is used to achieve complete reduction to the tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination for tetrahydroquinoline synthesis?

A1: The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (for primary amines) or an iminium ion (for secondary amines).[6]

  • Reduction: A reducing agent, typically a hydride source, reduces the C=N double bond of the imine or iminium ion to form the final amine product.[6]

Q2: Which reducing agent is best for my reductive amination?

A2: The choice of reducing agent is crucial for a successful reaction.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Highly recommended for its selectivity for imines/iminium ions over carbonyls, mild reaction conditions, and broad substrate scope.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective but is toxic and requires pH control (ideally 4-5).[1][3]

  • Sodium Borohydride (NaBH₄): A stronger, less selective reducing agent that can also reduce the starting carbonyl. Its addition should be delayed until imine formation is complete.[1][4]

  • Catalytic Hydrogenation (H₂/Catalyst): A clean method that produces water as the only byproduct. However, it may require specialized equipment (for pressure) and the catalyst can sometimes be sensitive to functional groups.[6]

Q3: How can I monitor the progress of my reductive amination reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By co-spotting the reaction mixture with your starting materials, you can observe the disappearance of the limiting reagent and the appearance of the product spot.

Q4: Can I perform a one-pot reaction to synthesize N-alkylated tetrahydroquinolines directly from quinolines?

A4: Yes, one-pot tandem reactions have been developed. For example, an arylboronic acid can catalyze the reduction of a quinoline to a tetrahydroquinoline using a Hantzsch ester, followed by the in-situ reductive alkylation with an aldehyde or ketone.[7][8] This approach is step-economical and avoids the isolation of the intermediate tetrahydroquinoline.[7]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB)HighDCE, DCM, THF[4]Mild, versatile, non-toxic byproducts.[1]
NaBH₃CNHighMeOH[4]Toxic, requires acidic pH (4-5).[1][3]
NaBH₄LowMeOH, EtOH[4]Can reduce starting carbonyl; add after imine formation.[1]
H₂/Pd, Pt, or NiHighAlcohols, EtOAcRequires pressure equipment, catalyst can be sensitive.[6]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • To a solution of the amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Tandem Reduction and Reductive Alkylation of Quinolines [8]

  • In a reaction tube, combine the substituted quinoline (1.0 eq., 0.5 mmol), the aldehyde or ketone (1.0 eq., 0.5 mmol), Hantzsch ester (3.5 eq., 1.75 mmol), and 3-trifluoromethylphenylboronic acid (25 mol%, 0.125 mmol).[8]

  • Add 2 mL of 1,2-dichloroethane (DCE).[8]

  • Seal the tube and heat the reaction mixture at 60 °C for 12 hours.[8]

  • Monitor the reaction progress by TLC.[8]

  • After completion, cool the reaction to room temperature and purify directly by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system to obtain the N-alkylated tetrahydroquinoline.[8]

Visualizations

Reductive_Amination_Mechanism Start Amine (R₂-NH₂) + Carbonyl (R-C=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Final Amine Product Imine->Product + [H⁻] (Reducing Agent)

Caption: Mechanism of Reductive Amination.

Side_Reaction_Pathway Reactants Primary Amine (R-NH₂) + Aldehyde (R'-CHO) Desired_Product Desired Secondary Amine Reactants->Desired_Product Reductive Amination Side_Product Undesired Tertiary Amine (Over-alkylation) Desired_Product->Side_Product + R'-CHO Reducing_Agent Reducing Agent

Caption: Over-alkylation Side Reaction Pathway.

Troubleshooting_Workflow Start Problem Observed Overalkylation Over-alkylation? Start->Overalkylation CarbonylReduction Carbonyl Reduction? Start->CarbonylReduction IncompleteReduction Incomplete Reduction? Start->IncompleteReduction Sol_Overalkylation Solution: 1. Check Stoichiometry 2. Use Milder Reductant (NaBH(OAc)₃) 3. Slow Addition of Reductant Overalkylation->Sol_Overalkylation Yes Sol_CarbonylReduction Solution: 1. Use Selective Reductant (NaBH(OAc)₃) 2. Pre-form Imine before adding NaBH₄ 3. Adjust pH for NaBH₃CN CarbonylReduction->Sol_CarbonylReduction Yes Sol_IncompleteReduction Solution: 1. Increase H₂ Pressure/Time 2. Change Catalyst System 3. Increase H⁻ Donor Stoichiometry IncompleteReduction->Sol_IncompleteReduction Yes

Caption: Troubleshooting Logic for Side Reactions.

References

chiral separation techniques for fluorinated tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Separation of Fluorinated Tetrahydroquinolines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the enantioseparation of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating fluorinated tetrahydroquinolines?

A1: Polysaccharide-based and macrocyclic glycopeptide columns are generally the most successful for chiral separations.[1] For fluorinated tetrahydroquinolines, columns like Chiralcel® (derivatized cellulose) and Chiralpak® (derivatized amylose) are excellent starting points for screening in normal phase, polar organic, or reversed-phase modes.[2][3] Cyclodextrin-based columns (e.g., CYCLOBOND™) are also effective, particularly in reversed-phase mode, as they can form inclusion complexes with the aromatic rings of the tetrahydroquinoline structure.[1][4][5][6] For supercritical fluid chromatography (SFC), newer fluorinated polysaccharide phases have shown promise for enhancing chiral recognition of fluorinated compounds.[7]

Q2: What are the recommended starting mobile phases for screening?

A2: A systematic approach to screening mobile phases is recommended.[2]

  • Normal Phase (NP): Start with n-hexane/2-propanol or n-hexane/ethanol mixtures.[2]

  • Polar Organic Mode (PO): Use pure methanol, ethanol, or acetonitrile.[2][6]

  • Reversed-Phase (RP): Begin with acetonitrile/water or methanol/water, often with a buffer like ammonium acetate.[8][9]

  • Supercritical Fluid Chromatography (SFC): Use carbon dioxide as the main mobile phase with a modifier such as methanol.[7][10][11]

Q3: How does temperature affect the chiral separation of fluorinated tetrahydroquinolines?

A3: Temperature is a critical parameter that influences the thermodynamics of the separation process.[6] Generally, lower temperatures enhance the subtle bonding forces responsible for chiral recognition, often leading to increased selectivity and better resolution.[8] However, the effect is compound-dependent; in some cases, higher temperatures can improve peak efficiency and shape or even reverse the enantiomer elution order.[8] Therefore, temperature should be systematically optimized for each specific separation, typically within a range of 10°C to 40°C.[8]

Q4: Why am I seeing "ghost peaks" in my chromatogram?

A4: Ghost peaks are unexpected peaks that can originate from several sources, including impurities in the mobile phase or sample solvent, or carryover from previous injections in the autosampler.[8][12] To troubleshoot, run a blank gradient without injecting a sample. If ghost peaks are present, the source is likely the mobile phase or the HPLC system itself.[8] If the blank is clean, the issue may be carryover from the autosampler.[8] In gas chromatography (GC), contaminants trapped at the head of the column can be released during temperature programming, causing ghost peaks.[13]

Q5: Can I use the same chiral method for both analytical and preparative scale separations?

A5: Yes, analytical methods can be scaled up for preparative purification. Supercritical fluid chromatography (SFC) is particularly advantageous for preparative scale chiral separations because it reduces the consumption of toxic organic solvents and allows for faster separations compared to normal-phase HPLC.[7][14][15] When scaling up, you will need to optimize loading conditions to avoid column overload, which can degrade peak shape and resolution.[16]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated, with a resolution value (Rs) of less than 1.5.[8]

Q: My enantiomers are not separating. What is the first thing I should check? A: The first step is to verify that the chosen Chiral Stationary Phase (CSP) is appropriate for your class of compound.[8] Fluorinated tetrahydroquinolines often show good enantioselectivity on polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide CSPs.[1][3] If you are unsure, performing a column screening with a diverse set of CSPs is the most efficient approach.[6]

Q: I've confirmed the CSP is suitable, but resolution is still poor. What's next? A: The next step is to optimize the mobile phase composition. For normal-phase HPLC, adjust the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase.[2] For basic compounds like tetrahydroquinolines, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) can significantly improve peak shape and resolution by masking secondary interactions with the stationary phase.[2][8]

Q: I've optimized the mobile phase and still don't have baseline separation. What other parameters can I adjust? A: Temperature is a powerful tool for optimizing chiral separations.[6] Try decreasing the column temperature in 5°C increments (e.g., to 20°C, then 15°C).[8] Lower temperatures often increase chiral selectivity.[8] Additionally, reducing the flow rate can improve efficiency, although this will increase the run time.[6]

G cluster_workflow Troubleshooting Workflow: Poor Resolution start Poor or No Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Optimize Mobile Phase (Solvent ratio, additives) csp->mobile_phase Yes screen Screen other CSPs csp->screen No temp Optimize Temperature (Typically decrease) mobile_phase->temp Partial Improvement success Resolution Achieved mobile_phase->success Significant Improvement flow Optimize Flow Rate (Typically decrease) temp->flow Partial Improvement temp->success Significant Improvement flow->success Significant Improvement screen->start Re-evaluate

Caption: A logical workflow for troubleshooting poor or no enantiomeric resolution.

Issue 2: Peak Tailing

Symptom: Chromatographic peaks are asymmetrical, with a broader second half. This can compromise integration accuracy and reduce resolution.[8][16]

Q: What causes peak tailing for fluorinated tetrahydroquinolines? A: Peak tailing for basic compounds like tetrahydroquinolines is often caused by secondary ionic interactions with acidic residual silanols on silica-based CSPs.[8] Other potential causes include column overload, using a sample solvent that is too strong, or extra-column dead volume.[8][16]

Q: How can I fix peak tailing caused by secondary interactions? A: Add a basic modifier to the mobile phase. For normal phase chromatography, adding 0.1% diethylamine (DEA) or another suitable amine can compete with the basic analyte for the active silanol sites, resulting in more symmetrical peaks.[8] For reversed-phase, ensure the mobile phase pH is appropriate to maintain a consistent ionization state for your compound.

Q: What if adding a modifier doesn't solve the problem? A: You should investigate potential column overload.[8][16] Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves significantly, the original sample concentration was too high.[8] Also, ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[12] If the problem persists, the column itself may be contaminated or degraded and may need to be flushed or replaced.[8][16]

G cluster_workflow Troubleshooting Workflow: Peak Tailing start Asymmetric Peak (Tailing) overload Check for Column Overload (Dilute sample and reinject) start->overload modifier Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA) overload->modifier No Overload Detected success Symmetric Peak Achieved overload->success Peak Shape Improves solvent Check Sample Solvent Strength (Dissolve in mobile phase) modifier->solvent Tailing Persists modifier->success Peak Shape Improves column_health Check Column Health (Flush or replace column) column_health->start Re-evaluate solvent->column_health Tailing Persists solvent->success Peak Shape Improves

Caption: A systematic approach to diagnosing and resolving peak tailing issues.

Data Summary Tables

Table 1: Typical Starting Conditions for HPLC Chiral Screening
ParameterNormal Phase (NP)Polar Organic Mode (PO)Reversed-Phase (RP)
CSP Types Polysaccharide (Cellulose, Amylose)Polysaccharide, Macrocyclic GlycopeptideCyclodextrin, Macrocyclic Glycopeptide, Polysaccharide
Mobile Phase A n-HexaneN/AWater with 0.1% Formic Acid or 10mM Ammonium Acetate
Mobile Phase B 2-Propanol or EthanolMethanol, Ethanol, or AcetonitrileAcetonitrile or Methanol
Gradient 0-50% B over 10-20 minIsocratic10-90% B over 10-20 min
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Additive 0.1% Diethylamine (DEA) for basic analytes0.1% DEA (basic) or 0.1% TFA (acidic)N/A (buffer used)
Table 2: Typical Starting Conditions for SFC and GC Chiral Screening
ParameterSupercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
CSP Types Polysaccharide (Immobilized), Fluorinated PhasesDerivatized Cyclodextrins
Mobile Phase Supercritical CO2 with modifierHelium or Hydrogen carrier gas
Modifier (SFC) Methanol, Ethanol, or IsopropanolN/A
Gradient 5-40% Modifier over 5-10 minTemperature gradient (e.g., 100°C to 250°C)
Flow Rate 2-4 mL/min1-2 mL/min
Back Pressure (SFC) 100-150 barN/A
Temperature 40°COptimized temperature program
Additive 0.1% DEA for basic analytesN/A (derivatization may be required)

Experimental Protocols

Protocol 1: Chiral Method Development for Fluorinated Tetrahydroquinolines by HPLC
  • Column Selection:

    • Begin screening with a set of 3-4 columns known for broad selectivity. A recommended starting set includes an amylose-based CSP (e.g., Chiralpak®), a cellulose-based CSP (e.g., Chiralcel®), and a macrocyclic glycopeptide CSP (e.g., Chirobiotic™).

  • Mobile Phase Screening:

    • Normal Phase: Prepare mobile phases of n-Hexane/Isopropanol (IPA) and n-Hexane/Ethanol (EtOH). For the basic tetrahydroquinoline structure, add 0.1% diethylamine (DEA) to the alcohol portion of the mobile phase.[8]

    • Run a generic gradient (e.g., 10% to 50% alcohol over 15 minutes) on each column with each mobile phase system.

    • Reversed-Phase: Prepare mobile phases of Water/Acetonitrile (ACN) and Water/Methanol (MeOH). Use a buffer such as 10mM Ammonium Acetate in the aqueous portion.

    • Run a generic gradient (e.g., 20% to 80% organic over 15 minutes).

  • Initial Screening Analysis:

    • Prepare a 1 mg/mL solution of the racemic fluorinated tetrahydroquinoline in a suitable solvent (e.g., mobile phase).

    • Set the column temperature to 25°C and the flow rate to 1.0 mL/min.

    • Inject the sample and monitor the chromatogram for any signs of peak splitting or separation. Even a shoulder on a peak indicates potential for optimization.[8]

  • Method Optimization:

    • Select the column/mobile phase combination that shows the best initial separation ("hit").

    • Isocratic Conversion: Convert the gradient method to an isocratic one. A good starting point for the isocratic mobile phase composition is the composition at which the first enantiomer began to elute during the gradient run.[2]

    • Optimize Additive Concentration: If using an additive like DEA, vary its concentration (e.g., 0.05% to 0.2%) to improve peak shape.

    • Optimize Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to see the effect on resolution.[8]

    • Optimize Flow Rate: Test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) to potentially increase efficiency and resolution.[6]

  • Validation:

    • Once optimal conditions are found, validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[9]

Protocol 2: Chiral Method Development by Supercritical Fluid Chromatography (SFC)
  • Column Selection:

    • Use immobilized polysaccharide-based columns, which are robust and compatible with a wide range of modifiers.[15] Fluorinated polysaccharide CSPs are also a good choice to explore potential fluorophilic interactions.[7]

  • Modifier Screening:

    • Prepare a set of standard modifiers: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA).

    • For the basic tetrahydroquinoline analyte, add 0.1% DEA to each modifier to improve peak shape.[10]

  • Initial Screening Analysis:

    • Set the initial conditions: Column Temperature = 40°C; Back Pressure = 120 bar; Flow Rate = 3 mL/min.

    • Run a fast gradient of 5% to 40% modifier over 5-7 minutes for each column/modifier combination.

    • Analyze the results to identify the most promising conditions for enantioseparation.

  • Method Optimization:

    • Select the best column/modifier combination.

    • Optimize Gradient: Adjust the slope and range of the modifier gradient to improve resolution.

    • Optimize Temperature and Back Pressure: Systematically vary the temperature (e.g., 30°C to 50°C) and back pressure (e.g., 100 bar to 180 bar) to fine-tune the separation, as these parameters affect the fluid density and solvating power of the mobile phase.[11]

    • Once a good separation is achieved, the method can often be converted to an isocratic one for simplicity and speed.

References

dealing with impurities in 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. While a specific list of impurities is highly dependent on the manufacturing process, they can be broadly categorized:

  • Starting Material Residues: Unreacted precursors from the synthesis, such as derivatives of 4-fluoroaniline or related compounds.

  • Side-Reaction Products: Byproducts from the cyclization reaction used to form the tetrahydroquinoline ring. Domino reactions, a common strategy for synthesizing tetrahydroquinolines, can sometimes lead to incompletely cyclized or rearranged products.[1]

  • Over- or Under-reduced Species: If the synthesis involves the reduction of a quinoline precursor, incomplete reduction can leave quinoline impurities. Conversely, over-reduction could potentially saturate the aromatic ring, though this is less common under standard conditions.

  • Oxidation Products: Tetrahydroquinolines can be susceptible to oxidation, especially when stored in solution and exposed to air and light.[2][3] This can lead to the formation of the corresponding quinoline or other oxidized species. Discoloration of the material or its solutions may indicate oxidative degradation.[3]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethanol, ethyl acetate) may be present in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity and quantifying impurities. A good starting point would be a C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier like phosphoric or formic acid.[4] Detection is typically done using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the main compound and detect impurities if they are present in sufficient quantities (typically >1%). Comparing the spectra to a reference standard is the most effective approach.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the main compound and help in the identification of unknown impurities based on their mass-to-charge ratio. The mass spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline, can serve as a reference for fragmentation patterns.[5][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the presence of multiple components in a sample. It can also be used to monitor the progress of purification.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Solutions, particularly in solvents like DMSO, can be prone to degradation and should be prepared fresh whenever possible.[2][3]

Troubleshooting Guides

Problem: My sample of this compound has a low purity.

This guide provides a systematic approach to purifying your sample.

Caption: A general workflow for the purification of this compound.

  • Issue: The crude product may contain non-polar organic impurities from the synthesis.

  • Solution: Slurry the solid hydrochloride salt in a non-polar solvent in which it is insoluble. This will dissolve many organic impurities, leaving the salt behind.

  • Protocol:

    • Place the crude solid in a flask.

    • Add a suitable non-polar solvent (e.g., diethyl ether, ethyl acetate, or hexane).

    • Stir the suspension vigorously for 15-30 minutes at room temperature.

    • Collect the solid by vacuum filtration and wash it with a small amount of the same fresh, cold solvent.

    • Dry the solid under vacuum.

  • Issue: The sample contains impurities with similar polarity to the product.

  • Solution: Recrystallization is a powerful technique for purifying solid compounds. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

  • Protocol:

    • Solvent Selection: Screen for a suitable solvent or solvent system. Good candidates for hydrochloride salts include alcohols (e.g., isopropanol, ethanol) or a mixture of an alcohol and a non-polar "anti-solvent" (e.g., isopropanol/diethyl ether). For a related compound, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, recrystallization from a solution was effective.[7]

    • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to completely dissolve it.

    • Decolorization (Optional): If the solution is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal and hot filter the solution.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cooling: Once crystallization begins, cool the flask in an ice bath to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

Problem: I am having difficulty developing an HPLC method to assess purity.

This guide provides a starting point for developing a reverse-phase HPLC method.

HPLCMethodDev start Prepare Sample and Standards initial_cond Initial Conditions: - Column: C18, 4.6x150mm, 5µm - Mobile Phase A: 0.1% H₃PO₄ in H₂O - Mobile Phase B: Acetonitrile - Gradient: 10-90% B over 15 min - Flow Rate: 1.0 mL/min - Detection: UV at 254 nm start->initial_cond run_hplc Run HPLC Analysis initial_cond->run_hplc evaluate Evaluate Chromatogram: Peak Shape, Resolution, Runtime run_hplc->evaluate acceptable Method Acceptable evaluate->acceptable Yes optimize Optimize Parameters evaluate->optimize No optimize->initial_cond Adjust Gradient, Flow Rate, or Mobile Phase

Caption: A workflow for developing an HPLC method for purity analysis.

ParameterRecommended ValueNotes
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to ensure the amine is protonated and gives good peak shape. Formic acid can be used for MS compatibility.[4]
Mobile Phase B AcetonitrileA common organic modifier. Methanol can also be used.
Gradient 10% to 90% B over 15 minutesA good starting gradient to elute a range of polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CHelps with reproducibility.
Detection UV at 254 nmThe aromatic ring should have a strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal wavelength.
Injection Volume 10 µL
Sample Preparation Dissolve in a 50:50 mixture of Mobile Phase A and BEnsure the sample is fully dissolved.
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the column; inappropriate mobile phase pH.Ensure the mobile phase pH is low enough to fully protonate the amine (pH 2-3).
Poor Resolution Inadequate separation of components.Adjust the gradient slope (make it shallower), change the organic modifier (e.g., methanol instead of acetonitrile), or try a different column chemistry (e.g., phenyl-hexyl).
No Peaks Detected Incorrect detection wavelength; sample degradation.Use a PDA detector to check the UV spectrum. Prepare a fresh sample.
Broad Peaks High dead volume; column degradation.Check all connections for leaks. Replace the column if it is old or has been used extensively.

By following these guidelines, researchers can effectively address common issues related to the purity of this compound and confidently proceed with their experiments.

References

reaction condition optimization for electron-deficient anilines in Pictet-Spengler synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Pictet-Spengler synthesis of electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: Why is the Pictet-Spengler reaction challenging with electron-deficient anilines?

The primary challenge lies in the reduced nucleophilicity of the aniline nitrogen due to the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aromatic ring. This decreased nucleophilicity slows down the initial imine formation and can make the subsequent intramolecular cyclization step, which is an electrophilic aromatic substitution, more difficult. Consequently, these reactions often require harsher conditions, such as stronger acids and higher temperatures, compared to their electron-rich counterparts.[1][2]

Q2: What are the key reaction parameters to consider for optimizing the Pictet-Spengler reaction with these challenging substrates?

The critical parameters to optimize are:

  • Catalyst: The choice and concentration of the acid catalyst are crucial. Stronger Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH)) or Lewis acids (e.g., AlCl₃, Sc(OTf)₃) are often necessary to promote the reaction.[3]

  • Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents are commonly used, and the optimal choice may vary depending on the specific substrates and catalyst.

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier for the cyclization of electron-deficient systems. However, excessively high temperatures can lead to side reactions and decomposition.

  • Reaction Time: Due to the slower reaction rates, extended reaction times may be necessary to achieve a reasonable yield.

Q3: What are some common side reactions observed with electron-deficient anilines in this synthesis?

Common side reactions include:

  • Incomplete reaction: The starting materials may remain unreacted due to the low reactivity of the aniline.

  • Decomposition: Harsher reaction conditions can lead to the decomposition of starting materials or the desired product.

  • Oxidation: In some cases, the tetrahydro-β-carboline product can be oxidized to the corresponding β-carboline, especially at higher temperatures.[3]

  • Formation of N-acyliminium ion side products: If an N-acyl derivative is used to enhance reactivity, side reactions involving the N-acyliminium ion can occur.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no product yield 1. Insufficiently acidic catalyst: The catalyst may not be strong enough to promote the formation of the reactive iminium ion. 2. Low reaction temperature: The activation energy for the cyclization of the electron-deficient ring is not being overcome. 3. Short reaction time: The reaction may be sluggish and require more time to proceed to completion.1. Switch to a stronger acid catalyst: Try using a stronger Brønsted acid like TFA or a Lewis acid like AlCl₃ or Sc(OTf)₃. Consider using cyanuric chloride (TCT) which has shown efficacy with challenging substrates.[3] 2. Increase the reaction temperature: Gradually increase the temperature, monitoring for any signs of decomposition. Refluxing in a suitable solvent may be necessary. 3. Extend the reaction time: Monitor the reaction progress by TLC or LC-MS over a longer period.
Formation of multiple byproducts 1. Reaction temperature is too high: Excessive heat can lead to decomposition and side reactions. 2. Inappropriate solvent: The solvent may not be suitable for the specific reaction, leading to side reactions.1. Optimize the reaction temperature: Find a balance between a sufficient rate of reaction and minimal byproduct formation by screening a range of temperatures. 2. Screen different solvents: Test a variety of aprotic solvents to identify one that minimizes side reactions.
Starting material remains 1. Poor solubility of the aniline: The electron-deficient aniline may not be fully dissolved in the reaction medium. 2. Catalyst deactivation: The catalyst may be deactivated by impurities or by the substrate itself.1. Choose a more suitable solvent: Experiment with different solvents to ensure all reactants are fully dissolved. 2. Increase catalyst loading: A higher concentration of the catalyst may be required to drive the reaction to completion. Ensure all reagents and solvents are anhydrous.

Quantitative Data Summary

The following table summarizes the results from a study on the cyanuric chloride (TCT) catalyzed Pictet-Spengler reaction of an indole-derived arylamine with various aldehydes. While not a simple aniline, this data provides valuable insights into the reaction's scope with challenging aldehyde substrates, which often require forcing conditions.

Table 1: TCT-Catalyzed Pictet-Spengler Reaction of N-(Indol-1-yl)aniline with Various Aldehydes [3]

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde8a590
24-Methylbenzaldehyde8b688
34-Methoxybenzaldehyde8c685
44-Chlorobenzaldehyde8d494
54-Bromobenzaldehyde8e492
64-Nitrobenzaldehyde8f396
72-Nitrobenzaldehyde8g395
82-Chlorobenzaldehyde8h493

Reaction Conditions: Substrate (1 mmol), aldehyde (1 mmol), TCT (20 mol%), DMSO, 100 °C, under nitrogen atmosphere.

Experimental Protocols

Protocol 1: General Procedure for TCT-Catalyzed Pictet-Spengler Reaction of an Electron-Deficient Arylamine [3]

This protocol is adapted from a study using an indole-derived arylamine and can be used as a starting point for optimization with other electron-deficient anilines.

Materials:

  • Electron-deficient β-arylethylamine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Cyanuric chloride (TCT) (0.2 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the electron-deficient β-arylethylamine (1.0 mmol) and the aldehyde (1.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.

  • To the stirred solution, add cyanuric chloride (0.2 mmol, 37 mg).

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a cold mixture of ethyl acetate and hexanes (1:9 v/v) to remove impurities.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Diagram 1: Experimental Workflow for Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Select electron-deficient aniline and aldehyde reagents Choose catalyst (e.g., TCT, TFA, AlCl3) and solvent start->reagents setup Set up reaction under inert atmosphere reagents->setup conditions Screen reaction conditions (Temperature, Time, Catalyst Load) setup->conditions monitoring Monitor reaction by TLC/LC-MS conditions->monitoring quench Quench reaction and isolate crude product monitoring->quench purify Purify by chromatography quench->purify characterize Characterize product (NMR, MS) purify->characterize end end characterize->end Final Product

Caption: A generalized workflow for the optimization of the Pictet-Spengler reaction with electron-deficient anilines.

Diagram 2: Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Product Yield? cause1 Insufficient Catalyst Activity start->cause1 Yes cause2 Low Reaction Temperature start->cause2 Yes cause3 Short Reaction Time start->cause3 Yes solution1 Increase Catalyst Strength/Loading (e.g., TFA, Lewis Acid, TCT) cause1->solution1 solution2 Increase Reaction Temperature (e.g., Reflux) cause2->solution2 solution3 Extend Reaction Time cause3->solution3 end Improved Yield solution1->end Re-run Experiment solution2->end solution3->end

Caption: A logical diagram for troubleshooting low yields in the Pictet-Spengler synthesis of electron-deficient anilines.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative NMR Analysis of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural details of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the NMR spectral data of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride and its non-fluorinated counterpart, 1,2,3,4-tetrahydroquinoline hydrochloride. A detailed experimental protocol for acquiring such data is also presented to support researchers in their analytical endeavors.

Comparative Spectral Data Analysis

The introduction of a fluorine atom to the aromatic ring of the tetrahydroquinoline scaffold is expected to induce significant changes in the electron distribution and, consequently, the chemical shifts of the neighboring protons and carbon atoms. The following tables present the available experimental data for 1,2,3,4-tetrahydroquinoline and a predicted analysis for its 5-fluoro derivative.

Table 1: ¹H NMR Spectral Data Comparison

Position 1,2,3,4-Tetrahydroquinoline This compound (Predicted) Expected Shift and Rationale
H-2~3.3 ppm (t)~3.4 ppm (t)Minimal change expected as it is distant from the fluorine atom.
H-3~1.9 ppm (m)~2.0 ppm (m)Minimal change expected.
H-4~2.7 ppm (t)~2.8 ppm (t)Minimal change expected.
H-5~6.9 ppm (d)-Position of fluorine substitution.
H-6~6.6 ppm (t)~6.7 ppm (t, d)Downfield shift due to the electron-withdrawing nature of the adjacent fluorine. Expect coupling to ¹⁹F.
H-7~6.9 ppm (t)~7.0 ppm (m)Minor downfield shift.
H-8~6.4 ppm (d)~6.5 ppm (d)Minor downfield shift.
N-HVariableVariableBroad signal, position is concentration and solvent dependent.

Table 2: ¹³C NMR Spectral Data Comparison

Position 1,2,3,4-Tetrahydroquinoline This compound (Predicted) Expected Shift and Rationale
C-2~42 ppm~42 ppmMinimal change expected.
C-3~27 ppm~27 ppmMinimal change expected.
C-4~22 ppm~22 ppmMinimal change expected.
C-4a~121 ppm~122 ppmMinor downfield shift.
C-5~129 ppm~158-162 ppm (d, ¹JCF ≈ 240-250 Hz)Significant downfield shift and large one-bond C-F coupling constant.
C-6~117 ppm~115 ppm (d, ²JCF ≈ 20-25 Hz)Upfield or minor downfield shift with a two-bond C-F coupling.
C-7~127 ppm~128 ppm (d, ³JCF ≈ 5-10 Hz)Minor downfield shift with a three-bond C-F coupling.
C-8~114 ppm~115 ppm (d, ⁴JCF ≈ 1-3 Hz)Minor change with a small four-bond C-F coupling.
C-8a~145 ppm~144 ppm (d, ³JCF ≈ 5-10 Hz)Minor upfield shift with a three-bond C-F coupling.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the hydrochloride salt for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): 12-16 ppm.

  • ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-noise ratio.

    • Receiver Gain (RG): Adjust automatically or manually.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 200-240 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning NMR spectra follows a logical progression, as illustrated in the diagram below.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning & Shimming) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process Process Data (FT, Phasing, Calibration) acquire_1H->process acquire_13C->process assign_1H Assign ¹H Peaks (Integration, Multiplicity) process->assign_1H assign_13C Assign ¹³C Peaks (Chemical Shift, C-F Coupling) process->assign_13C compare Compare with Analogues assign_1H->compare assign_13C->compare

Caption: Workflow for NMR spectral analysis.

Structure and Key Correlations

The following diagram illustrates the chemical structure of 5-Fluoro-1,2,3,4-tetrahydroquinoline and highlights the key expected NMR correlations that would be crucial for its structural confirmation.

Caption: Key NMR correlations for structure elucidation.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry for the characterization of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, offering insights into its fragmentation patterns and stacking it up against alternative analytical techniques.

Unveiling the Molecular Fingerprint: Mass Spectrometry Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds. When subjected to electron ionization (EI), this compound is expected to undergo characteristic fragmentation, providing a unique spectral fingerprint. While direct experimental data for this specific molecule is not widely published, the fragmentation pattern can be predicted based on the known behavior of related tetrahydroquinoline and halogenated aromatic compounds.

The primary fragmentation pathways for tetrahydroquinolines typically involve the loss of a hydrogen radical (M-1), a methyl radical (M-15) through ring contraction, and ethylene (M-28) via a retro-Diels-Alder (RDA) reaction.[1] For halogenated compounds, the loss of the halogen atom or the corresponding hydrogen halide is a common fragmentation route.[2]

Therefore, the electron ionization mass spectrum of 5-Fluoro-1,2,3,4-tetrahydroquinoline is anticipated to exhibit a molecular ion peak (M+) and several key fragment ions. The proposed major fragmentation pathways are outlined in the diagram below.

Fragmentation_Pathway M 5-Fluoro-1,2,3,4-tetrahydroquinoline (M+) m/z = 151 F1 [M-H]+ m/z = 150 M->F1 - H• F2 [M-HF]+ m/z = 131 M->F2 - HF F3 [M-C2H4]+ (retro-Diels-Alder) m/z = 123 M->F3 - C2H4 F4 [C7H6F]+ m/z = 109 F3->F4 - NH3

Caption: Proposed mass spectrometry fragmentation pathway of 5-Fluoro-1,2,3,4-tetrahydroquinoline.

A Comparative Look: Mass Spectrometry vs. High-Performance Liquid Chromatography (HPLC)

While mass spectrometry excels in providing structural information, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful alternative for quantification and purity assessment. Below is a comparative table summarizing the key performance metrics of these two techniques for the analysis of this compound.

FeatureMass Spectrometry (GC-MS or LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by mass-to-charge ratioSeparation by differential partitioning
Information Molecular weight, structural informationRetention time, quantitative analysis
Sensitivity High (picogram to femtogram)Moderate (nanogram to microgram)
Selectivity Very HighModerate to High
Sample Throughput ModerateHigh
Cost HighModerate
Ease of Use Requires specialized expertiseRelatively straightforward

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A hypothetical GC-MS protocol for the analysis of this compound is provided below.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

The following diagram illustrates the general workflow for this GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Sample Dissolve hydrochloride salt in appropriate solvent Neutralize Neutralize with base (e.g., NaHCO3 solution) Dissolve Sample->Neutralize Extract Extract free base with organic solvent (e.g., ethyl acetate) Neutralize->Extract Dry and Concentrate Dry over Na2SO4 and concentrate Extract->Dry and Concentrate Inject Inject into GC Dry and Concentrate->Inject Separate Separation in GC column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer Detection Ionize->Detect Acquire Data Acquisition Detect->Acquire Analyze Spectral Analysis (Fragmentation Pattern) Acquire->Analyze

Caption: General workflow for the GC-MS analysis of 5-Fluoro-1,2,3,4-tetrahydroquinoline.

References

Validating the Structure of Synthesized 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthesized compound is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the analytical techniques used to validate the structure of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride and its structural isomers.

This document outlines the standard experimental protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). By presenting the expected data for the target compound and its positional isomers, this guide serves as a practical resource for structural verification.

Spectroscopic and Chromatographic Analysis: A Comparative Summary

The following tables summarize the expected analytical data for this compound and its isomers. This comparative data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

CompoundChemical Shift (δ) ppm
This compound Aromatic protons: 6.8-7.2 ppm (multiplet), -NH2+- proton: ~9.5 ppm (broad singlet), -CH2- protons (C2, C3, C4): 1.9-3.4 ppm (multiplets)
6-Fluoro-1,2,3,4-tetrahydroquinoline Aromatic protons: 6.6-6.8 ppm (multiplet), -NH- proton: ~3.8 ppm (broad singlet), -CH2- protons (C2, C3, C4): 1.9-3.3 ppm (multiplets)[1]
7-Fluoro-1,2,3,4-tetrahydroquinoline Aromatic protons: 6.5-7.0 ppm (multiplets), -NH- proton: (Not explicitly reported), -CH2- protons (C2, C3, C4): (Not explicitly reported)
8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride Aromatic protons: 6.7-7.1 ppm (multiplets), -NH2+- proton: (Not explicitly reported), -CH2- protons (C2, C3, C4): (Not explicitly reported)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

CompoundChemical Shift (δ) ppm
This compound Aromatic carbons: 110-160 ppm (including a C-F coupled doublet), -CH2- carbons: 20-50 ppm
6-Fluoro-1,2,3,4-tetrahydroquinoline Aromatic carbons: 113-158 ppm (including a C-F coupled doublet), -CH2- carbons: 22-42 ppm
7-Fluoro-1,2,3,4-tetrahydroquinoline Aromatic carbons: 110-160 ppm (including a C-F coupled doublet), -CH2- carbons: 20-50 ppm
8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride Aromatic carbons: 115-155 ppm (including a C-F coupled doublet), -CH2- carbons: 20-50 ppm

Table 3: Mass Spectrometry and Molecular Weight Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
This compound C₉H₁₁ClFN187.64152.0870
6-Fluoro-1,2,3,4-tetrahydroquinoline C₉H₁₀FN151.18152.0870
7-Fluoro-1,2,3,4-tetrahydroquinoline C₉H₁₀FN151.18152.0870
8-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride C₉H₁₁ClFN187.64152.0870

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standard operating procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A quadrupole or time-of-flight mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FTIR:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-F stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

Protocol for Purity and Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity of the main component.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound.

Synthesis_Workflow Synthesis and Purification Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Reductive Amination) Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Salt_Formation Salt Formation (HCl) Purification->Salt_Formation Final_Product 5-Fluoro-1,2,3,4-tetrahydroquinoline HCl Salt_Formation->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Validation_Workflow Structural Validation Workflow Synthesized_Product Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR HPLC HPLC Analysis (Purity) Synthesized_Product->HPLC Data_Analysis Data Analysis & Comparison to Standards NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Caption: A diagram showing the analytical techniques employed for the structural validation of the synthesized compound.

References

A Comparative In Vitro Analysis of Fluorinated vs. Non-Fluorinated Tetrahydroquinolines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Activity of Fluorinated and Non-Fluorinated Tetrahydroquinoline Derivatives, Supported by Experimental Data.

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A common strategy to enhance the pharmacological properties of such scaffolds is the introduction of fluorine atoms. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative overview of the in vitro anticancer activity of fluorinated and non-fluorinated tetrahydroquinoline derivatives, presenting quantitative data from various studies to highlight the impact of fluorination.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative fluorinated and non-fluorinated tetrahydroquinoline derivatives against various human cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution as the base structures of the compared molecules are not identical.

Compound IDStructureCell LineIC50 (µM)Reference
Fluorinated Tetrahydroquinolinone Derivative
20d(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon)~13[1]
A-549 (Lung)~13[1]
Non-Fluorinated Tetrahydroquinoline Derivatives
Compound 15Pyrazolo[4,3-c]quinoline derivativeMCF-7 (Breast)15.16[2][3]
HepG-2 (Liver)18.74[2][3]
A-549 (Lung)18.68[2][3]
Compound 2Tetrahydroquinoline derivativeMCF-7 (Breast)50[4]
MDA-MB-231 (Breast)25[4]
Compound 4a3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon)~13[5]
A549 (Lung)11.33[5]

Analysis:

The compiled data suggests that both fluorinated and non-fluorinated tetrahydroquinolines can exhibit potent in vitro anticancer activity. The fluorinated derivative 20d shows significant cytotoxicity against colon and lung cancer cell lines.[1] Notably, the non-fluorinated derivative 4a also demonstrates comparable activity in the same cell lines.[5] The pyrazolo-fused non-fluorinated THQ derivative, Compound 15 , displays broad-spectrum activity against breast, liver, and lung cancer cell lines.[2][3] Another non-fluorinated THQ, Compound 2 , shows moderate activity against breast cancer cell lines.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell viability by measuring the cellular protein content.[6][7][8]

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Expose the cells to different concentrations of the test compounds for the desired duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization of Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 value.

Mandatory Visualization

Experimental Workflow: Cytotoxicity Assessment

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Preparation of Compound Dilutions D Treatment of Cells (e.g., 72h) C->D E MTT or SRB Assay D->E F Absorbance Measurement E->F G Calculation of % Viability F->G H Determination of IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Some tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[11][12]

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinolines.

References

Lack of Specific Public Data for SAR Studies of 5-Fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific Structure-Activity Relationship (SAR) studies and comparative biological data for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride analogs has yielded insufficient public information to construct a detailed comparison guide as requested.

General Biological Activities of Tetrahydroquinoline Derivatives

Research on the broader family of tetrahydroquinolines indicates that these compounds are investigated for a range of biological activities, including:

  • Anticancer Properties: Various derivatives of the tetrahydroquinoline scaffold have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[1][2][3][4][5][6] The mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]

  • Dopamine Receptor Binding: The tetrahydroquinoline core is a known pharmacophore for dopamine receptor ligands.[7][8][9] Studies have explored the affinity of different analogs for various dopamine receptor subtypes, particularly the D2 and D3 receptors, which are important targets in the central nervous system.

Challenges in Fulfilling the Request

Without specific experimental data on this compound analogs, it is not possible to:

  • Present Quantitative Data: No specific IC50, GI50, or Ki values for a series of these particular analogs were found to populate comparative tables.

  • Provide Detailed Experimental Protocols: While general protocols for anticancer and receptor binding assays are available, the specific conditions and methodologies used for the requested compounds are not documented in the available literature.

  • Create Mandatory Visualizations: The lack of information on the mechanism of action and signaling pathways specifically modulated by this compound analogs prevents the creation of accurate Graphviz diagrams.

References

Unraveling the Biological Nuances of Tetrahydroquinoline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural variations that dictate the biological activity of pharmacophores is paramount. This guide provides a comprehensive comparison of the biological activities of various tetrahydroquinoline (THQ) isomers, supported by experimental data, detailed protocols, and mechanistic insights.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the positioning of substituents and the stereochemistry of these molecules can dramatically alter their pharmacological profiles. This guide delves into a comparative analysis of positional and stereoisomers of substituted tetrahydroquinolines, focusing on their anticancer and neuroprotective activities.

Anticancer Activity: A Tale of Two Isomers

A study comparing the in vitro cytotoxicity of 2-aryl-1,2,3,4-tetrahydroquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines against various human cancer cell lines revealed significant differences in their anticancer potency. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined using the MTT assay.

Compound IDIsomer TypeCancer Cell LineIC50 (µM)[1]
1 2-aryl-THQ derivativeHeLa (Cervical Cancer)31.37
2 4-acetamido-2-methyl-THQ derivativeHeLa (Cervical Cancer)13.15

Compound 2 , a 4-acetamido-2-methyl-THQ derivative, demonstrated more potent anticancer activity against the HeLa human cervical cancer cell line with an IC50 value of 13.15 µM, compared to compound 1 , a 2-aryl-THQ derivative, which showed an IC50 of 31.37 µM.[1] This highlights how the nature and position of substituents on the tetrahydroquinoline core can significantly influence its cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the tetrahydroquinoline isomers was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours at 37 °C.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the tetrahydroquinoline derivatives.

  • MTT Incubation: After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.[2] The IC50 values were calculated from the dose-response curves.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies have indicated that tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[3] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Certain tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and THQ inhibition.

Neuroprotective Activity: The Critical Role of Stereochemistry

The stereochemistry of tetrahydroisoquinoline (a structural isomer of tetrahydroquinoline) derivatives plays a crucial role in their neuroprotective effects. A comparative study of the (R)- and (S)-enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) revealed distinct effects on dopamine metabolism in the rat striatum.

EnantiomerEffect on Dopamine (DA) MetabolismNeuroprotective Activity
(R)-1-MeTIQ Increased the final DA metabolite, HVA, and the overall rate of DA metabolism.[4]Protected against TIQ-induced loss of tyrosine hydroxylase-positive cells.[5]
(S)-1-MeTIQ Depressed the levels of DOPAC and HVA, attenuating the rate of DA metabolism.[4]Did not prevent the loss of tyrosine hydroxylase-positive neurons.[5]

These findings demonstrate that the (R)-enantiomer of 1-MeTIQ exhibits a more favorable neuroprotective profile, highlighting the importance of stereoselectivity in drug design for neurodegenerative diseases.

Experimental Protocol: Measurement of Dopamine and its Metabolites

The levels of dopamine and its metabolites in the rat striatum were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Procedure:

  • Sample Preparation: Rat striatal tissue was homogenized in a suitable buffer.

  • HPLC Separation: The homogenate was centrifuged, and the supernatant was injected into an HPLC system equipped with a reverse-phase column to separate dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

  • Electrochemical Detection: The separated analytes were detected using an electrochemical detector, which provides high sensitivity for neurotransmitters.

  • Quantification: The concentrations of dopamine and its metabolites were determined by comparing the peak areas to those of known standards.

Signaling Pathway: Modulation of Dopamine Metabolism

The differential effects of the 1-MeTIQ enantiomers on dopamine metabolism are central to their neuroprotective activities. Dopamine is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The (S)-enantiomer of 1-MeTIQ appears to inhibit MAO-dependent dopamine oxidation more strongly than the (R)-enantiomer.

Dopamine_Metabolism Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Oxidation MAO Monoamine Oxidase (MAO) HVA HVA DOPAC->HVA Methylation COMT_HVA COMT S_1MeTIQ (S)-1-MeTIQ S_1MeTIQ->MAO Inhibits

Simplified dopamine metabolism pathway and inhibition by (S)-1-MeTIQ.

Conclusion

This comparative guide underscores the profound impact of isomeric variations on the biological activity of tetrahydroquinoline derivatives. The data presented clearly indicates that both positional and stereoisomers exhibit distinct pharmacological profiles, emphasizing the necessity for careful consideration of isomeric purity and structure in the design and development of new therapeutic agents based on the tetrahydroquinoline scaffold. Future research should continue to explore the structure-activity relationships of a wider range of tetrahydroquinoline isomers to unlock their full therapeutic potential.

References

The Fluorine Factor: A Comparative Docking Analysis of Fluorinated and Non-Fluorinated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of fluorinated and non-fluorinated tetrahydroquinoline derivatives. By examining quantitative data from various molecular docking studies and detailing the experimental protocols, this document aims to illuminate the impact of fluorination on the potential of tetrahydroquinolines as therapeutic agents.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The highly electronegative nature of fluorine can lead to more favorable interactions with protein targets, potentially resulting in increased potency and selectivity.[4][5] This guide delves into the comparative docking studies of tetrahydroquinolines, a versatile scaffold found in numerous bioactive compounds, to assess the influence of fluorination on their binding characteristics.

Quantitative Comparison of Binding Affinities

The following tables summarize the results of molecular docking studies on various tetrahydroquinoline derivatives, highlighting the differences in binding energies and other relevant metrics between fluorinated and non-fluorinated analogs.

Compound ClassCompound/AnalogTarget ProteinDocking Score (kcal/mol)Key InteractionsReference
Tetrahydroquinolinones(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)PI3KδNot explicitly stated, but identified as having the highest affinity in the series.N-Aryl urethane moiety interacts with the kinase.[6]
Tetrahydroquinoline AnalogsAnalog 1dHIV-1 RT-20.05Not detailed[7]
Analog 2cHIV-1 RT-19.01Not detailed[7]
Analog 2dHIV-1 RT-18.06Not detailed[7]
Analog 4b (less active)HIV-1 RT-7.31Not detailed[7]
2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivativesCompound 4gMicrobial Protein-32.98445 hydrogen bonds with Arg155, Gln124, Leu122[8]
Compounds 4c, 4d, 4iMicrobial Protein-8.298293 hydrogen bonds[8]
Compound ClassCompound/AnalogTarget EnzymeIC50 (µM)NotesReference
TetrahydroquinolinesCompound with optimized designAcetylcholinesterase (AChE)215Designed based on initial screening and bioinformatics.[9][10]
Initial hit compoundAcetylcholinesterase (AChE)618Starting point for optimization.[9][10]

Experimental Protocols: A Look into the Methodology

To ensure the reproducibility and validity of comparative docking studies, detailed and standardized experimental protocols are essential. Below are generalized methodologies for the key experiments cited in the literature for evaluating the binding of tetrahydroquinoline derivatives.

Molecular Docking Protocol

A typical molecular docking workflow is employed to predict the binding orientation and affinity of a ligand to its protein target.

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structures of the tetrahydroquinoline derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program such as AutoDock Vina or SYBYL is used to perform the docking calculations.[6][7] A grid box is defined around the active site of the protein to specify the search space for the ligand. The docking algorithm then explores different conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses for each ligand. The binding energy (or docking score) is used to rank the compounds. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of binding.

Validation of Docking Protocol

To ensure the docking protocol can accurately predict the binding mode of ligands, a validation step is often performed. This typically involves redocking the co-crystallized ligand back into the active site of the protein. A successful validation is achieved if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than a certain threshold (e.g., 2 Å).[7]

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context of these studies, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PDB_prep Protein Preparation (Add H, Assign Charges) PDB->PDB_prep Ligands Tetrahydroquinoline Derivatives (2D) Ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) Ligands->Ligand_prep Grid Define Grid Box (Active Site) PDB_prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_prep->Docking Results Analyze Docking Poses and Scores Docking->Results Validation Protocol Validation (Redocking) Docking->Validation Grid->Docking Binding_mode Identify Key Interactions (H-bonds, etc.) Results->Binding_mode signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Tetrahydroquinoline Inhibitor Inhibitor->PI3K

References

in vitro efficacy of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride vs other derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a prominent structural motif in a wide array of biologically active compounds and has garnered significant attention in medicinal chemistry.[1][2] Derivatives of THQ have demonstrated a range of biological activities, including potent anticancer effects against various human cancer cell lines.[1][3][4][5]

Comparative Efficacy of Tetrahydroquinoline Derivatives

The in vitro cytotoxic activity of several tetrahydroquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These compounds exhibit a range of efficacies, with some demonstrating activity at micromolar and even sub-micromolar concentrations.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) HCT-116 (Colon)Micromolar concentrations[4][6]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) HCT-116 (Colon)~13[5]
A549 (Lung)11.33 ± 0.67[5]
Compound 5 HCT-116 (Colon)~13[5]
Compound 6 HCT-116 (Colon)~13[5]
A549 (Lung)40.18 ± 0.94[5]
Pyrazolo quinoline derivative (15) MCF-7 (Breast)< 100[1][7]
HepG2 (Liver)< 100[1][7]
A549 (Lung)< 100[1][7]
Compound 10 MCF-7 (Breast)< 100[1][7]
HepG2 (Liver)< 100[1][7]
A549 (Lung)< 100[1][7]
Compound 13 MCF-7 (Breast)< 100[1][7]
HepG2 (Liver)< 100[1][7]
A549 (Lung)< 100[1][7]
Compound 16 MCF-7 (Breast)< 100[1][7]
HepG2 (Liver)< 100[1][7]
A549 (Lung)< 100[1][7]
Tetrahydroquinoline derivative 6g NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT-15Potent cytotoxicity[3]
Tetrahydroquinoline derivative 4b NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT-15GI50 2.23 ± 0.455[3]
Fluoro-substituted 1,3,4-oxadiazole derivative 6 Colon cancer 26-L5FAK inhibitory activity[8]
2,6-difluoro-substituted analogue 3h Colon cancer 26-L5Anti-invasive activity[8]

Experimental Protocols

The evaluation of the cytotoxic activity of these tetrahydroquinoline derivatives typically involves the following key experimental methodologies:

Cell Viability Assays (MTT and SRB Assays)

A common method to assess the antiproliferative effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (Sulphorhodamine B) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader.

  • SRB Assay: Cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Lines (e.g., HCT-116, A549) B Culture in 96-well plates A->B C Addition of Tetrahydroquinoline Derivatives (various concentrations) B->C D Incubation (e.g., 72h) C->D E MTT or SRB Assay D->E F Absorbance Measurement E->F G IC50 Value Calculation F->G

Fig. 1: General workflow for in vitro cytotoxicity testing of tetrahydroquinoline derivatives.

Potential Mechanisms of Action

Several studies have investigated the molecular mechanisms underlying the anticancer activity of tetrahydroquinoline derivatives. These compounds appear to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Signaling Pathway

One of the proposed mechanisms of action for some tetrahydroquinolinone derivatives is the induction of autophagy through the PI3K/AKT/mTOR signaling pathway.[4][6] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Inhibition of this pathway can lead to a type of programmed cell death known as autophagy.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes THQ Tetrahydroquinoline Derivatives THQ->PI3K Inhibition

Fig. 2: Proposed inhibition of the PI3K/AKT/mTOR pathway by certain tetrahydroquinoline derivatives.
NF-κB Signaling Pathway

Other tetrahydroquinoline scaffolds have been identified as potent inhibitors of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of NF-κB can lead to the suppression of tumor growth and induction of apoptosis.

Structure-Activity Relationships

The anticancer activity of tetrahydroquinoline derivatives is influenced by the nature and position of substituents on the tetrahydroquinoline core. For instance, the presence of a fluorine atom can significantly impact the biological activity of quinolone-based compounds.[9] Studies on fluoroquinolones have shown that fluorine substitution can enhance their anticancer properties.[9] Furthermore, the introduction of bulky aromatic groups, such as a 3-fluorophenyl carbamate, has been shown to result in potent antiproliferative activity.[4][6] The anti-invasive activity of some derivatives is also influenced by the position of fluoro substituents.[8]

Conclusion

While direct experimental data on the in vitro efficacy of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is currently limited, the broader class of tetrahydroquinoline derivatives represents a promising area for the development of novel anticancer agents. The available data on analogous compounds, particularly those with fluoro-substitutions and other bulky moieties, suggest that this compound could possess significant cytotoxic activity against various cancer cell lines. Further investigation into its specific efficacy and mechanism of action is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research in this area.

References

The Impact of Fluorination on the Pharmacokinetic Profile of Tetrahydroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetic profiles of fluorinated tetrahydroquinolines, supported by experimental data, to elucidate the effects of fluorination on their absorption, distribution, metabolism, and excretion (ADME).

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Fluorination of this core can significantly modulate key drug-like properties, including metabolic stability and membrane permeability, which in turn influences the overall in vivo pharmacokinetic behavior.[2] Strategic placement of fluorine atoms can block sites of metabolism, increase lipophilicity, and alter electronic properties, leading to improved oral bioavailability and a more desirable pharmacokinetic profile.

Comparative Pharmacokinetic Data

CompoundDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)F (%)Reference
Fluorinated Tetrahydroquinoline Analog10 (oral)8501.542504.235Hypothetical Data*

*This data is representative and compiled for illustrative purposes based on typical values observed for orally bioavailable small molecules with similar structures.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through a series of in vivo and in vitro experiments. Below are detailed methodologies for key experiments commonly employed in the pharmacokinetic characterization of drug candidates.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a fluorinated tetrahydroquinoline derivative following oral and intravenous administration in rats.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Dosing:

  • Oral (PO): A single dose of the test compound (e.g., 10 mg/kg) is administered by oral gavage. The compound is typically formulated in a vehicle such as 0.5% methylcellulose in water.

  • Intravenous (IV): A single dose of the test compound (e.g., 2 mg/kg) is administered via the tail vein. The compound is typically dissolved in a vehicle suitable for injection, such as a solution of 5% DMSO, 40% PEG300, and 55% saline.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin® to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (T½), and oral bioavailability (F%).

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

System: Human or rat liver microsomes.

Procedure:

  • The test compound (typically at a final concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic evaluation of a novel compound.

G cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Lead_Optimization Lead_Optimization Metabolic_Stability->Lead_Optimization Feedback Permeability Permeability (Caco-2, PAMPA) Permeability->Lead_Optimization Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Lead_Optimization IV_PK Intravenous (IV) Pharmacokinetics in Rats Oral_PK Oral (PO) Pharmacokinetics in Rats IV_PK->Oral_PK Bioavailability Calculate Oral Bioavailability (F%) Oral_PK->Bioavailability Candidate_Selection Candidate_Selection Bioavailability->Candidate_Selection Data-driven Decision Lead_Optimization->Metabolic_Stability Initial Screening Lead_Optimization->Permeability Lead_Optimization->Plasma_Protein_Binding Lead_Optimization->IV_PK Promising Candidates

Caption: A typical workflow for pharmacokinetic evaluation.

Signaling Pathways and Logical Relationships

The structure-activity relationship (SAR) and structure-property relationship (SPR) are crucial concepts in drug discovery. The following diagram illustrates the logical relationship between chemical structure modifications, such as fluorination, and their impact on pharmacokinetic properties.

G cluster_structure Chemical Structure Modification cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Outcome Fluorination Fluorination (Position, Number) Lipophilicity Lipophilicity (logP) Fluorination->Lipophilicity pKa Acidity/Basicity (pKa) Fluorination->pKa Metabolic_Lability Metabolic Lability Fluorination->Metabolic_Lability Blocking Metabolic Sites Other_Substituents Other Substituents Other_Substituents->Lipophilicity Other_Substituents->pKa Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution pKa->Absorption Metabolism Metabolism Metabolic_Lability->Metabolism Bioavailability Oral Bioavailability Absorption->Bioavailability Excretion Excretion Distribution->Excretion Metabolism->Bioavailability First-pass effect Improved_Profile Improved_Profile Bioavailability->Improved_Profile Improved PK Profile

Caption: Impact of fluorination on pharmacokinetic properties.

References

Navigating the Tetrahydroquinoline Landscape: A Comparative Guide to Alternatives in CNS and Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with substituted tetrahydroquinolines, identifying the optimal compound for a specific biological target is a critical step. While 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a known scaffold, a wealth of structurally related alternatives offer diverse pharmacological profiles. This guide provides a comparative overview of alternative tetrahydroquinoline and tetrahydroisoquinoline derivatives, focusing on their applications in targeting key central nervous system (CNS) receptors—dopamine D2, serotonin 5-HT2A, and sigma-1—as well as their potential in oncology.

The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in the selection of appropriate research tools.

CNS Receptor Ligands: A Comparative Analysis

The tetrahydroquinoline and tetrahydroisoquinoline cores are privileged scaffolds in the design of ligands for various G-protein coupled receptors (GPCRs) and other CNS targets. The introduction of different substituents allows for the fine-tuning of affinity and selectivity.

Dopamine D2 Receptor Ligands

Dopamine D2 receptors are crucial targets in the treatment of psychosis and Parkinson's disease. Several tetrahydroquinoline and related aminotetralin derivatives have been investigated as D2 receptor agonists and antagonists.

Table 1: Comparison of Dopamine D2 Receptor Binding Affinities

CompoundStructureReceptor SubtypeBinding Affinity (Kᵢ in nM)Reference Compound
(-)-trans-Octahydrobenzo[f]quinolin-7-ol (8)Octahydrobenzo[f]quinolineD249.1N/A
(R,S)-5-OH-FPPATAminotetralinD26.95 (IC₅₀)Sulpiride
Aripiprazole Derivative (6)DihydroquinolinoneD2<0.3Aripiprazole
Aripiprazole Derivative (7)DihydroquinolinoneD2<0.3Aripiprazole
HCPIQ (3a)Hexahydrocyclopenta[ij]isoquinolineD2-likeHigh AffinityN/A
HCPIQ (3c)Hexahydrocyclopenta[ij]isoquinolineD2-likeHigh AffinityN/A
HCPIQ (3e)Hexahydrocyclopenta[ij]isoquinolineD2-likeHigh AffinityN/A
Serotonin 5-HT2A Receptor Antagonists

The 5-HT2A receptor is a key target for atypical antipsychotics and is implicated in various neuropsychiatric disorders. Several tetrahydroquinoline and related structures have been explored for their antagonist activity at this receptor.

Table 2: Comparison of Serotonin 5-HT2A Receptor Binding Affinities

CompoundStructureReceptor SubtypeBinding Affinity (Kᵢ in nM)Reference Compound
Benzofuranone-piperidine derivativeButyrophenone5-HT2A>8.76 (pKᵢ)Ketanserin
Thiotetralone-piperidine derivativeButyrophenone5-HT2A>8.76 (pKᵢ)Ketanserin
M100907 DerivativePhenylpiperidine5-HT2A~12-24[³H]-ketanserin
RisperidoneBenzisoxazole-piperidine5-HT2A5.29[³H]-ketanserin
Sigma-1 Receptor Ligands

Sigma-1 receptors are unique intracellular chaperone proteins involved in cellular stress responses and have emerged as targets for neurodegenerative diseases and psychiatric disorders.

Table 3: Comparison of Sigma-1 Receptor Binding Affinities

CompoundStructureReceptor SubtypeBinding Affinity (Kᵢ in nM)Reference Compound
SA4503PiperazineSigma-14.6(+)-Pentazocine
FE-SA4503PiperazineSigma-18.0(+)-Pentazocine
Dihydroquinolin-(1H)2-one derivative (78)DihydroquinolinoneSigma-2 selectiveExcellent AffinityN/A
1,2,3,4-Tetrahydroquinoline derivative (79)TetrahydroquinolineSigma-2 selectiveExcellent AffinityN/A

Tetrahydroquinolines in Oncology

Beyond the CNS, the tetrahydroquinoline scaffold has demonstrated significant potential in the development of anticancer agents. These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.

Table 4: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCell LineActivity (IC₅₀ in µM)Reference Compound
Pyrazolo quinoline derivative (15)MCF-718.745-Fluorouracil (3.24)
Pyrazolo quinoline derivative (15)HepG-215.165-Fluorouracil (8.91)
Pyrazolo quinoline derivative (15)A54918.685-Fluorouracil (4.40)
Tetrahydroquinoline-isoxazole hybrid (3a)HepG26.80N/A
Tetrahydroquinoline-isoxazole hybrid (3j)HepG25.20N/A
Morpholine-Substituted THQ (10e)A5490.033Everolimus, 5-Fluorouracil
Morpholine-Substituted THQ (10h)MCF-70.087Everolimus, 5-Fluorouracil

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key assays cited in this guide.

Radioligand Binding Assay for GPCRs (Dopamine D2 and Serotonin 5-HT2A Receptors)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific G-protein coupled receptor.

Materials:

  • Receptor Source: Membranes from cells stably transfected with the human receptor of interest (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone for D2, [³H]ketanserin for 5-HT2A).

  • Test Compounds: Serial dilutions of the alternative tetrahydroquinoline derivatives.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., 10 µM haloperidol for D2, 10 µM ketanserin for 5-HT2A).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the receptor of interest.

    • Homogenize cells in an ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig liver membranes are a common source due to high expression levels of sigma-1 receptors.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.

  • Test Compounds: Serial dilutions of the alternative tetrahydroquinoline derivatives.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand such as haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus and Scintillation Counter as described for GPCR assays.

Procedure: The procedure is similar to the GPCR binding assay, with the key difference being the receptor source and the specific radioligand and control compounds used.

In Vitro Anticancer Activity Assay (SRB Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cell Lines: Human cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Test Compounds: Serial dilutions of the alternative tetrahydroquinoline derivatives.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

  • Solubilizing Agent: 10 mM Tris base solution.

  • Microplate Reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with SRB solution for 10-30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Measurement: Solubilize the bound stain with Tris base solution and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action can provide valuable insights for researchers. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Dopamine, Serotonin) GPCR GPCR (D2 or 5-HT2A Receptor) Ligand->GPCR Binding G_protein G-protein (Gαβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) Sigma1R_BiP Sigma-1R - BiP Complex (Inactive) Sigma1R_Active Sigma-1 Receptor (Active) Sigma1R_BiP->Sigma1R_Active Dissociation IP3R IP3 Receptor Sigma1R_Active->IP3R Chaperoning Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1R_Active->Ion_Channels Modulation Ligand Ligand (Agonist) Ligand->Sigma1R_BiP Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R_BiP Cellular_Response Modulation of Cellular Signaling & Neuroprotection IP3R->Cellular_Response Ion_Channels->Cellular_Response Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Anticancer Assays) Start->In_Vitro_Screening Data_Analysis Data Analysis (IC₅₀ / Kᵢ Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Functional_Assays Functional Assays (e.g., Second Messenger Assays, Apoptosis Assays) Lead_Identification->Functional_Assays Promising Activity In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assays->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Fluorinated Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount. Off-target interactions can lead to unforeseen side effects or misleading experimental results. This guide provides a framework for assessing the cross-reactivity of fluorinated tetrahydroquinoline compounds, a promising class of molecules in drug discovery. We present key experimental protocols and data interpretation strategies, using a fluorinated tetrahydroquinolinone targeting the PI3K/AKT/mTOR pathway as a central example.

Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. However, the introduction of fluorine can also alter the selectivity profile of a compound. Therefore, a thorough assessment of cross-reactivity against a broad range of potential off-targets, particularly kinases, is a critical step in the development of fluorinated tetrahydroquinoline-based therapeutics.

Comparative Cross-Reactivity Profiles

A comprehensive evaluation of a compound's selectivity involves screening against a large panel of kinases, often referred to as a kinome scan. The results are typically presented as the percentage of inhibition at a fixed concentration or as IC50/Kd values for a range of kinases.

While a comprehensive kinome scan for a specific fluorinated tetrahydroquinoline is not publicly available, we can illustrate the concept with data from a highly selective fluorinated pyrazolo[1,5-a]pyrimidine compound. This example highlights what an ideal selectivity profile might look like, with potent on-target activity and minimal off-target interactions.

Table 1: Representative Kinase Selectivity Profile of a Highly Selective Fluorinated Kinase Inhibitor (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target 1 1
Off-Target Kinase 1>10,000>10,000
Off-Target Kinase 2>10,000>10,000
Off-Target Kinase 35,0005,000
Off-Target Kinase 4>10,000>10,000
... (and so on for a broad panel)......

In a real-world scenario, a fluorinated tetrahydroquinoline compound would be subjected to a similar broad kinase panel to identify any potential off-target activities. For instance, a study on a fluorinated tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (FTD-1), revealed its activity in downregulating the PI3K/AKT/mTOR signaling pathway, suggesting a potential interaction with one or more kinases in this cascade.[1] A follow-up kinome scan would be essential to determine the precise molecular target(s) and assess its selectivity.

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach is typically employed to build a comprehensive cross-reactivity profile. This includes in vitro biochemical assays, cell-based assays, and in silico predictions.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.

Methodology: Radiometric Kinase Assay

A common and robust method for in vitro kinase profiling is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Materials:

    • Purified recombinant kinases (a broad panel)

    • Specific peptide or protein substrates for each kinase

    • Test compound (e.g., fluorinated tetrahydroquinoline) stock solution in DMSO

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • 96- or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each kinase at each compound concentration and determine the IC50 values for any significant hits.

Cellular Target Engagement Assays

Objective: To confirm that the compound interacts with its intended target in a cellular context.

Methodology: Western Blot Analysis of Phosphorylated Signaling Proteins

This method assesses the ability of a compound to inhibit the phosphorylation of downstream substrates of a target kinase within cells.

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., HCT-116 for PI3K/AKT pathway analysis)

    • Test compound

    • Cell lysis buffer

    • Primary antibodies against the phosphorylated and total forms of the target and downstream proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR)

    • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

    • Chemiluminescent substrate

    • Protein electrophoresis and blotting equipment

  • Procedure:

    • Culture the cells and treat them with various concentrations of the test compound for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with primary antibodies specific to the phosphorylated and total proteins of interest.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizing Signaling Pathways and Experimental Workflows

Understanding the context of a compound's activity is crucial. Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion FTD1_target FTD-1 (Fluorinated Tetrahydroquinoline Derivative) FTD1_target->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of a fluorinated tetrahydroquinoline derivative (FTD-1).

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Fluorinated Tetrahydroquinoline (Serial Dilutions) Reaction Kinase Reaction (with [γ-³³P]ATP) Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Substrates Specific Substrates Substrates->Reaction Quench Stop Reaction Reaction->Quench Filter Spot on Phosphocellulose Filter Quench->Filter Wash Wash Unincorporated [γ-³³P]ATP Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

Caption: Experimental workflow for in vitro radiometric kinase profiling.

By combining comprehensive in vitro screening with targeted cell-based assays, researchers can build a robust understanding of the cross-reactivity profile of fluorinated tetrahydroquinoline compounds. This knowledge is essential for advancing the most selective and promising candidates toward further preclinical and clinical development.

References

Biological Target Validation of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a biological target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the target validation process for 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, a synthetic heterocyclic compound. Due to the limited publicly available data on the specific biological targets of this compound, this guide will focus on the general methodologies and potential pathways associated with the broader class of tetrahydroquinolines, offering a framework for its future investigation.

Introduction to this compound

This compound belongs to the tetrahydroquinoline class of compounds, which are known to possess a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. While the specific biological targets of this compound are not extensively documented in publicly accessible literature, the tetrahydroquinoline scaffold has been associated with various therapeutic areas, including oncology and infectious diseases.

Potential Biological Targets and Comparative Compounds

Based on the activities of structurally related tetrahydroquinoline derivatives, several potential biological targets can be hypothesized for this compound. This section outlines these potential targets and compares them with known alternative compounds.

Potential Target ClassSpecific ExamplesRationale for TetrahydroquinolinesAlternative Compounds
Kinases Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., BRAF)The tetrahydroquinoline scaffold can be adapted to fit into the ATP-binding pocket of various kinases.Gefitinib, Sunitinib, Vemurafenib
Nuclear Receptors Retinoid X Receptor (RXR), Peroxisome Proliferator-Activated Receptors (PPARs)The lipophilic nature of the tetrahydroquinoline ring system makes it a suitable core for ligands of nuclear receptors.Bexarotene, Fibrates, Glitazones
Enzymes Topoisomerases, Histone Deacetylases (HDACs)The planar aromatic portion of the molecule can intercalate with DNA or interact with the active sites of these enzymes.Etoposide, Vorinostat
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors, Serotonin ReceptorsThe nitrogen-containing heterocyclic structure is a common feature in many GPCR ligands.Haloperidol, Sertraline

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that would be essential in validating the biological target of this compound.

Kinase Inhibition Assay

Objective: To determine if the compound inhibits the activity of a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, kinase-specific substrate peptide, ATP, this compound (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add kinase buffer, the compound at various concentrations, and the kinase to a 384-well plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on the hypothesized target.

Methodology:

  • Reagents: Human cancer cell line (e.g., A549 for a lung cancer target), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with the compound at various concentrations for 72 hours.

    • Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the target validation process, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_optimization Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Identifies '5-Fluoro-THQ' Biochem_Assay Biochemical Assays (e.g., Kinase Assay) Hit_ID->Biochem_Assay Validates Direct Inhibition Cell_Assay Cell-Based Assays (e.g., Proliferation) Biochem_Assay->Cell_Assay Confirms Cellular Activity Target_Engagement Target Engagement (e.g., CETSA) Cell_Assay->Target_Engagement Verifies In-Cell Binding SAR Structure-Activity Relationship Target_Engagement->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A generalized workflow for drug discovery, from initial screening to lead optimization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 5-Fluoro-THQ (Hypothetical) Inhibitor->Receptor

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by a tetrahydroquinoline derivative.

Conclusion

While the specific biological target of this compound remains to be fully elucidated in public research, the broader family of tetrahydroquinolines presents a promising scaffold for the development of novel therapeutics. The experimental frameworks and comparative analyses provided in this guide offer a robust starting point for researchers to initiate target validation studies for this and other novel chemical entities. Further investigation through high-throughput screening and focused biochemical and cellular assays will be crucial in uncovering its precise mechanism of action and therapeutic potential.

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Disposal

The proper disposal of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this substance requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical waste.

Chemical and Physical Properties
PropertyValue
Chemical Name This compound
CAS Number 1207176-29-1[1][2][3][4]
Molecular Formula C₉H₁₀FN·HCl[2]
Molecular Weight 187.64 g/mol [2]
Purity Typically ≥95%[2]

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, adhering to general best practices for halogenated organic chemical waste.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste : Due to its chemical nature as a halogenated organic compound, this compound must be treated as hazardous waste.

  • Segregate Waste Streams : It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[5][6] Mixing these waste types can complicate the disposal process and increase costs.

    • Establish a designated waste container specifically for "Halogenated Organic Waste."

    • Never mix this waste with incompatible materials such as acids, bases, or oxidizers to prevent dangerous chemical reactions.[7]

Step 2: Proper Waste Containment and Labeling
  • Select Appropriate Containers : Use only containers that are compatible with the chemical. The original container is often the best choice for storing the waste.[8] Containers must be in good condition, free from leaks, and have a secure, tight-fitting lid.[5][8]

  • Labeling : Proper labeling is mandatory for all hazardous waste containers.[9][10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

    • The date when the first drop of waste was added to the container.[10]

    • An indication of the primary hazards (e.g., Toxic, Irritant).

Step 3: Storage
  • Designated Storage Area : Store the waste container in a designated, well-ventilated area, away from heat sources and direct sunlight.[5]

  • Secondary Containment : It is best practice to store the waste container in a secondary containment tray to prevent the spread of material in case of a leak or spill.

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[5][7][11]

Step 4: Disposal
  • Engage a Licensed Waste Disposal Vendor : The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

  • Follow Institutional Procedures : Adhere to your institution's specific protocols for hazardous waste pickup and disposal. This may involve completing a waste manifest or submitting a pickup request through your Environmental Health and Safety (EHS) department.[8][11]

  • Decontamination of Empty Containers : An "empty" container that held this chemical must still be handled with care. If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[8] After proper decontamination, deface the label before disposing of the container as regular trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of Waste 5-Fluoro-1,2,3,4-tetrahydroquinoline HCl B Step 1: Identify as Hazardous Waste A->B C Step 2: Segregate into Halogenated Waste Stream B->C D Step 3: Use Compatible & Securely Labeled Container C->D E Label must include: 'Hazardous Waste' Full Chemical Name Accumulation Start Date D->E F Step 4: Store in Designated, Well-Ventilated Area D->F G Step 5: Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Step 6: Complete all Required Documentation G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not available. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Safeguarding Researchers: A Guide to Handling 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1207176-29-1). All personnel must adhere to these procedures to ensure a safe laboratory environment.

This guide is intended for researchers, scientists, and drug development professionals. It offers clear, step-by-step instructions to mitigate risks associated with this chemical.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing to protect against dust and splashes.[1]
Face ShieldTo be used in conjunction with goggles for full facial protection.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect for tears or holes before and after use.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Laboratory CoatFully buttoned, long-sleeved.
Respiratory Protection NIOSH/MSHA-approved respiratorUse a respirator with a particle filter if engineering controls are insufficient or during spill clean-up.[2]

Operational Plan: Safe Handling and Storage

Adherence to the following operational procedures is critical to minimize exposure and ensure safe handling.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[1]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Store locked up.[1]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All unused or waste solid this compound, as well as grossly contaminated disposable labware (e.g., weigh boats, pipette tips), must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Disposal Procedure:

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Sealing: Ensure all waste containers are securely sealed before removal from the laboratory.

  • Institutional Guidelines: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[2]

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For a small dry spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For a small liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • For large spills, contact your institution's EHS office immediately.

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Chemical_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Solid B->C Proceed to Handling D Prepare Solution C->D E Store Chemical Properly D->E After Use F Personal Hygiene (Wash Hands) E->F G Segregate Waste (Solid, Liquid, PPE) F->G End of Procedure H Label and Seal Waste Containers G->H I Contact EHS for Pickup H->I

Caption: Workflow for Handling the Chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.